3-Phenoxyprop-2-enoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
114916-19-7 |
|---|---|
Molecular Formula |
C9H8O3 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3-phenoxyprop-2-enoic acid |
InChI |
InChI=1S/C9H8O3/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-7H,(H,10,11) |
InChI Key |
RYQWTNSICNJGCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC=CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Phenoxyprop-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-phenoxyprop-2-enoic acid, a molecule of interest in various chemical and pharmaceutical research domains. This document outlines a viable synthetic pathway, details the necessary experimental protocols, and presents the expected characterization data for the final compound.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through a two-step process. The first step involves the formation of a phenyl ester intermediate, phenyl 3-phenoxypropenoate, through a Michael-type addition of phenol to propiolic acid. The subsequent step is the hydrolysis of this ester to yield the desired this compound. This method preferentially forms the thermodynamically more stable (E)-isomer.
Experimental Protocol: Synthesis of Phenyl (E)-3-phenoxypropenoate
This procedure is adapted from a one-pot esterification and Michael-type addition reaction.
Materials:
-
Propiolic acid
-
Phenol (2-fold excess)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dry methylene chloride
Procedure:
-
In a round-bottom flask, dissolve propiolic acid and a two-fold molar excess of phenol in dry methylene chloride under an inert atmosphere.
-
To this solution, add N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenyl (E)-3-phenoxypropenoate.
-
The crude product can be purified by column chromatography on silica gel.
Experimental Protocol: Hydrolysis of Phenyl (E)-3-phenoxypropenoate
This is a standard ester hydrolysis procedure.
Materials:
-
Phenyl (E)-3-phenoxypropenoate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the phenyl (E)-3-phenoxypropenoate in ethanol or methanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide to the flask.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material or phenol.
-
Carefully acidify the aqueous layer with hydrochloric acid until a precipitate is formed.
-
Collect the precipitate by filtration, wash with cold water, and dry to yield this compound.
-
The product can be further purified by recrystallization.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected data from various analytical techniques.
Physical and Spectroscopic Data
| Property | Expected Value |
| Molecular Formula | C₉H₈O₃ |
| Molecular Weight | 164.16 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available in the searched literature. This would need to be determined experimentally. |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and acetone, and slightly soluble in water. |
| ¹H NMR | Expected chemical shifts (δ) in ppm: Aromatic protons (phenoxy group), vinylic protons (prop-2-enoic acid moiety), and a carboxylic acid proton. The coupling constant between the vinylic protons will indicate the stereochemistry (typically larger for the E-isomer). |
| ¹³C NMR | Expected chemical shifts (δ) in ppm: Aromatic carbons, vinylic carbons, and a carboxyl carbon. |
| Infrared (IR) | Characteristic absorption bands (cm⁻¹) for: O-H stretch of the carboxylic acid (broad), C=O stretch of the carboxylic acid, C=C stretch of the alkene, and C-O-C stretch of the ether. |
| Mass Spectrometry | Expected molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns may show loss of COOH, and cleavage of the ether bond. |
Visualizing the Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis process for this compound.
An In-depth Technical Guide to the Physicochemical Properties of (E)-3-phenylprop-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
(E)-3-phenylprop-2-enoic acid , commonly known as trans-cinnamic acid, is a naturally occurring aromatic carboxylic acid found in various plants, including the cinnamon tree. It serves as a central intermediate in the biosynthesis of a wide array of natural products.[1] This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for their determination, and insights into its biological pathways and mechanisms of action.
Physicochemical Properties
The key physicochemical properties of (E)-3-phenylprop-2-enoic acid are summarized in the table below, providing a quick reference for laboratory and drug development applications.
| Property | Value |
| Molecular Formula | C₉H₈O₂ |
| Molecular Weight | 148.16 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 132-136 °C[2][3] |
| Boiling Point | 300 °C (at 760 mmHg)[1][4] |
| Solubility | Slightly soluble in water (0.546 mg/mL).[1] Freely soluble in many organic solvents such as ethanol, methanol, acetone, benzene, and ether.[4][5] |
| pKa | 4.44[4] |
| LogP (Octanol-Water) | 2.13[1] |
| UV-Vis (λmax) | 270-274 nm in methanol/ethanol[6][7] |
| Infrared (IR) Spectrum | Characteristic peaks at ~3064 cm⁻¹ (O-H), 1693 cm⁻¹ (C=O), 1622 cm⁻¹ (C=C), and bands in the 1400-1600 cm⁻¹ range (aromatic ring).[8] |
Experimental Protocols
This section details the methodologies for determining the key physicochemical properties of (E)-3-phenylprop-2-enoic acid.
Melting Point Determination
The melting point of an organic solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound.
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered, dry (E)-3-phenylprop-2-enoic acid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer with the bulb of the thermometer and the sample at the same level. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a calibrated melting point apparatus).
-
Heating: The heating bath is heated slowly and steadily, at a rate of approximately 1-2 °C per minute, especially near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range.[5][9]
Boiling Point Determination
Due to its high boiling point, the boiling point of (E)-3-phenylprop-2-enoic acid is typically determined under reduced pressure to prevent decomposition.
Methodology: Distillation Method
-
Apparatus Setup: A small quantity of the compound is placed in a distillation flask. The flask is connected to a condenser, a receiving flask, and a vacuum source. A thermometer is positioned so that its bulb is just below the side arm of the distillation flask.
-
Heating: The flask is heated gently. The pressure is reduced to the desired level using a vacuum pump.
-
Observation: The temperature is recorded when the liquid boils and a steady stream of distillate is collected in the receiving flask. The pressure at which the boiling point is measured must also be recorded.
Solubility Determination
The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution.
Methodology: Shake-Flask Method
-
Preparation: An excess amount of solid (E)-3-phenylprop-2-enoic acid is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., using a shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Analysis: The saturated solution is filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[10][11]
pKa Determination
The pKa is a measure of the acidity of a compound. For a weak acid like (E)-3-phenylprop-2-enoic acid, this can be determined by titration.
Methodology: Potentiometric Titration
-
Solution Preparation: A known concentration of (E)-3-phenylprop-2-enoic acid is dissolved in a suitable solvent (e.g., a water-ethanol mixture).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of the titrant added. The equivalence point is determined from the inflection point of the curve. The pH at the half-equivalence point corresponds to the pKa of the acid.[12][13]
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption and distribution.
Methodology: Shake-Flask Method
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are pre-saturated with each other.
-
Partitioning: A known amount of (E)-3-phenylprop-2-enoic acid is dissolved in one of the phases (usually n-octanol). This solution is then mixed with an equal volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium. The phases are then allowed to separate completely.
-
Analysis: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC). The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[10][14]
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λmax), which is characteristic of the electronic structure of the molecule.
Methodology
-
Sample Preparation: A dilute solution of (E)-3-phenylprop-2-enoic acid is prepared in a suitable UV-transparent solvent (e.g., methanol or ethanol). The concentration should be such that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1 AU).
-
Blank Measurement: A cuvette containing only the solvent is placed in the spectrophotometer, and a baseline spectrum is recorded.
-
Sample Measurement: The cuvette is then filled with the sample solution, and the absorbance spectrum is recorded over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: The wavelength at which the maximum absorbance occurs (λmax) is identified from the spectrum.[15]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Methodology: KBr Pellet Technique
-
Sample Preparation: A small amount of dry (E)-3-phenylprop-2-enoic acid (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Pellet Formation: The resulting mixture is placed in a pellet press and subjected to high pressure to form a thin, transparent pellet.
-
Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei.
Methodology
-
Sample Preparation: A small amount of (E)-3-phenylprop-2-enoic acid (typically 5-25 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[16][17]
-
Analysis: The NMR tube is placed in the spectrometer, and the spectrum is acquired.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. Chemical shifts, integration, and coupling patterns are then analyzed to elucidate the molecular structure.
Biological Pathways and Mechanisms of Action
(E)-3-phenylprop-2-enoic acid is a key intermediate in the phenylpropanoid pathway and exhibits various biological activities, including anti-cancer and plant growth-regulating properties.
Biosynthesis via the Phenylpropanoid Pathway
The biosynthesis of (E)-3-phenylprop-2-enoic acid is a fundamental process in plants, initiating the production of a vast array of secondary metabolites.
Caption: Biosynthesis of (E)-3-phenylprop-2-enoic acid.
Proposed Anti-Cancer Mechanism of Action
(E)-3-phenylprop-2-enoic acid has been shown to inhibit the growth of various cancer cell lines. Its mechanism of action is multifaceted and can involve the induction of apoptosis (programmed cell death).
Caption: Proposed anti-cancer workflow of (E)-3-phenylprop-2-enoic acid.
Role in Plant Growth Regulation
In plants, (E)-3-phenylprop-2-enoic acid can influence growth and development, partly through its interaction with auxin signaling pathways.
References
- 1. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Cinametic Acid? [synapse.patsnap.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. byjus.com [byjus.com]
- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. acdlabs.com [acdlabs.com]
- 11. scribd.com [scribd.com]
- 12. scribd.com [scribd.com]
- 13. ck12.org [ck12.org]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. ossila.com [ossila.com]
- 16. organomation.com [organomation.com]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Biological activity of 3-Phenoxyprop-2-enoic acid derivatives
An In-Depth Technical Guide on the Biological Activity of 3-Phenoxyprop-2-enoic Acid Derivatives
Introduction
This compound, a derivative of cinnamic acid, and its related compounds represent a class of molecules with significant interest in medicinal chemistry. These compounds are characterized by a core structure featuring a phenyl ring linked via an ether oxygen to a prop-2-enoic acid moiety. This scaffold has proven to be a versatile template for the development of therapeutic agents with a wide spectrum of biological activities. The inherent chemical tractability of this structure allows for systematic modifications, leading to the generation of derivatives with fine-tuned pharmacological profiles.
This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. It delves into their synthesis, mechanisms of action, and structure-activity relationships. Detailed experimental protocols for key biological assays are provided, and quantitative data are summarized in tabular form for comparative analysis. Furthermore, key pathways and workflows are visualized using diagrams to facilitate a deeper understanding of the subject matter for researchers, scientists, and drug development professionals.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the reaction of a substituted phenol with a suitable three-carbon synthon. One common method is the reaction of a phenoxide with an appropriate propiolate ester. Another approach involves the condensation of a phenoxyacetaldehyde with a malonic acid derivative, followed by decarboxylation.
A generalized synthetic scheme often starts with the etherification of a substituted phenol. For instance, reacting a substituted aldehyde with ethyl bromoacetate can yield an ethyl phenoxyacetate derivative.[1] Subsequent hydrolysis of the ester group forms the corresponding phenoxyacetic acid.[1] This intermediate can then be further modified. For example, refluxing with hydrazide derivatives in ethanol with a catalytic amount of acetic acid can lead to the synthesis of various hydrazone derivatives.[1]
Caption: Generalized synthetic workflow for this compound derivatives.
Biological Activities
Anticancer Activity
Several derivatives of the parent structure have demonstrated significant antiproliferative activity against a range of human cancer cell lines. The mechanism of action for many of these compounds involves the disruption of microtubule dynamics, which is a validated target for cancer chemotherapy.
Mechanism of Action: A series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides, which are structurally related to the topic compounds, were found to act as antitubulin agents.[2] The most active compound in this series, 17t , was shown to inhibit tubulin polymerization both in cells and with purified tubulin, leading to cell cycle arrest.[2] Other studies have identified that thiazole derivatives of propanoic acid can target key signaling proteins like SIRT2 and EGFR, highlighting the diverse mechanisms through which these scaffolds can exert their anticancer effects.[3]
Quantitative Data:
| Compound ID | Cancer Cell Line | Activity | IC₅₀ (µM) | Reference |
| 17t | K562 (Leukemia) | Growth Inhibition | 0.57 | [2] |
| 12a | K562 (Leukemia) | Growth Inhibition | 8.1 | [2] |
| 21 | A549 (Lung) | Antiproliferative | 5.42 | [3] |
| 22 | A549 (Lung) | Antiproliferative | 2.47 | [3] |
| 25 | H69 (Lung) | Antiproliferative | Low micromolar | [3] |
| 26 | H69 (Lung) | Antiproliferative | Low micromolar | [3] |
Caption: Mechanism of action for antitubulin this compound derivatives.
Antimicrobial Activity
Derivatives of this compound have shown promise as antimicrobial agents, with activity against both bacteria and fungi. The lipophilic nature of the phenoxy group combined with the acidic character of the prop-2-enoic acid moiety allows these molecules to interact with and disrupt microbial cell membranes.
Mechanism of Action: The antimicrobial potential is often linked to the number of hydroxyl and methoxy groups present in the structure.[4] As weak acids, they can diffuse across the bacterial membrane and acidify the cytoplasm, which can lead to cell death.[4] Lipophilicity and pKa are key parameters in determining their bactericidal properties.[4] Some derivatives have been shown to inhibit specific enzymes, such as sortase A in MRSA.[4]
Quantitative Data:
| Derivative Type | Microorganism | Activity | MIC (µg/mL) | Reference |
| Baylis-Hillman Adducts | K. pneumoniae | Antibacterial | 14-16 | [5] |
| Thiazole Derivative 11 | P. aeruginosa | Antibacterial | Potent | [6] |
| Thiazole Derivative 3i | Various Bacteria | Antibacterial | Promising | [6] |
| 2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acid | M. smegmatis | Antibacterial | 9.66 | [7] |
Anti-inflammatory Activity
Aryl propionic acid derivatives are a well-known class of Non-Steroidal Anti-inflammatory Drugs (NSAIDs).[8] The this compound scaffold fits within this broader class and its derivatives have been investigated for their ability to modulate inflammatory pathways.
Mechanism of Action: The primary mechanism for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[8][9] Some derivatives also affect other inflammatory pathways, such as reducing the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-1β, often through modulation of the NF-κB signaling pathway.[10][11]
Quantitative Data:
| Compound ID/Type | Target/Model | Activity | IC₅₀ / Effect | Reference |
| Compound 3f (Pyrrole derivative) | Carrageenan Paw Edema | Anti-inflammatory | Significant reduction at 20 mg/kg | [12] |
| Compound 3f (Pyrrole derivative) | LPS-induced TNF-α | Cytokine Inhibition | Significant decrease at 40 mg/kg | [12] |
| 2-phenylpropionic acid derivatives (6h, 6l) | COX-1 / COX-2 | Enzyme Inhibition | Better than ibuprofen | [9] |
| HCA (Cinnamic acid derivative) | LPS-induced NO production | NO Inhibition | IC₅₀ = 8 µM | [10] |
| HCA (Cinnamic acid derivative) | NF-κB activity | Pathway Inhibition | IC₅₀ = 22 µM | [10] |
Caption: Key anti-inflammatory signaling pathways modulated by the derivatives.
Experimental Protocols
In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Lines: Human cancer cell lines (e.g., A549, K562, HeLa) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ atmosphere.
-
Methodology:
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
The following day, cells are treated with various concentrations of the test compounds (typically from 0.01 to 100 µM) dissolved in DMSO (final concentration ≤0.5%). Control wells receive DMSO alone.
-
After 48-72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell growth inhibition is calculated, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Microorganisms: Standard bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) are used.
-
Methodology:
-
A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Positive control (broth with inoculum, no compound) and negative control (broth only) wells are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema in Rats)
-
Animals: Male Wistar rats (180-220 g) are used. Animals are housed under standard laboratory conditions and fasted overnight before the experiment.
-
Methodology:
-
Animals are divided into groups (n=6): a control group, a reference drug group (e.g., Diclofenac, 25 mg/kg), and test groups receiving the derivative at various doses (e.g., 10, 20, 40 mg/kg).[12]
-
The test compounds, reference, and vehicle (control) are administered intraperitoneally or orally 1 hour before the induction of inflammation.[12]
-
Acute inflammation is induced by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
The paw volume is measured immediately before the carrageenan injection and at specified intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[12]
-
The percentage of edema inhibition is calculated for each group relative to the control group.
-
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Conclusion
This compound derivatives constitute a valuable and versatile chemical scaffold in the field of drug discovery. The research summarized in this guide demonstrates their significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The broad range of biological activities is attributable to the diverse mechanisms through which these compounds can interact with biological systems, including enzyme inhibition, disruption of protein polymerization, and modulation of key signaling pathways. The ability to systematically modify the core structure provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties. Future research should continue to explore the vast chemical space of these derivatives, focusing on elucidating detailed mechanisms of action and advancing the most promising candidates through preclinical and clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jetir.org [jetir.org]
- 8. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 9. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases [frontiersin.org]
- 12. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Novel Phenoxypropanoic Acid Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms of action of novel phenoxypropanoic acid and phenylpropanoic acid derivatives, a class of compounds demonstrating significant therapeutic potential in various domains including metabolic diseases and inflammation. This document collates quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
Phenoxypropanoic acid derivatives are a versatile scaffold in medicinal chemistry, leading to the development of compounds with a wide range of pharmacological activities. Notably, these compounds have been investigated as agonists for G protein-coupled receptors (GPCRs), inhibitors of cyclooxygenase (COX) enzymes, and modulators of metabolic signaling pathways. Their therapeutic applications span from the treatment of type 2 diabetes to anti-inflammatory and antibacterial agents.[1][2][3][4] This guide will delve into the specific mechanisms through which these novel compounds exert their biological effects.
Quantitative Data Summary
The efficacy and potency of novel phenoxypropanoic acid derivatives have been quantified in various studies. The following tables summarize key quantitative data for representative compounds.
Table 1: GPR40 Agonist Activity of a Novel Phenylpropanoic Acid Derivative
| Compound ID | Target | Assay Type | EC50 (nM) | Reference |
| 35 * | Human GPR40 | Calcium Mobilization | 18 | [1] |
*Compound 35: 3-{2-fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acid[1]
Table 2: Cyclooxygenase (COX) Inhibitory Activity of Phenylpropionic Acid Derivatives
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 6h | 0.31 | 0.15 | 2.07 | [2] |
| 6l | 0.28 | 0.13 | 2.15 | [2] |
| Ibuprofen | 0.42 | 0.85 | 0.49 | [2] |
| Nimesulide | >100 | 0.12 | >833 | [2] |
Key Signaling Pathways and Mechanisms of Action
Novel phenoxypropanoic acid derivatives achieve their therapeutic effects by modulating specific signaling pathways. The primary mechanisms identified in the literature are detailed below.
Certain phenylpropanoic acid derivatives act as potent agonists of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][5] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion.
Upon binding of a phenoxypropanoic acid agonist, GPR40 couples to Gαq/11, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels trigger the fusion of insulin-containing granules with the plasma membrane, resulting in insulin exocytosis.
GPR40 agonist signaling pathway.
A series of 2-phenylpropionic acid derivatives have been synthesized and shown to exhibit dual inhibitory effects on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, in addition to possessing antibacterial properties.[2] The mechanism of COX inhibition is central to the anti-inflammatory effects of nonsteroidal anti-inflammatory drugs (NSAIDs).[3][4][6]
These compounds block the production of prostaglandins from arachidonic acid by inhibiting the activity of COX enzymes.[2] The carboxylic acid moiety is considered an essential pharmacophoric core for this activity.[2] By inhibiting both COX isoforms, these derivatives can effectively reduce inflammation.
COX inhibition by phenoxypropanoic acid derivatives.
Recent studies have revealed that microbiota-derived 3-phenylpropionic acid can promote myotube hypertrophy.[7] The proposed mechanism involves the inhibition of protein degradation and the promotion of protein acetylation through the Foxo3/NAD+ signaling pathway.
Specifically, 3-phenylpropionic acid is suggested to reduce NAD+ synthesis, which in turn suppresses the activity of SIRT1/3 and the tricarboxylic acid (TCA) cycle. This leads to increased acetylation of total protein and Foxo3, a key transcription factor involved in muscle atrophy. The inhibition of Foxo3 activity ultimately shifts the balance towards protein synthesis and muscle growth.[7]
Foxo3/NAD+ signaling in muscle hypertrophy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in this guide.
This protocol is a generalized procedure based on typical calcium mobilization assays for GPCRs.
-
Cell Culture: CHO (Chinese Hamster Ovary) cells stably expressing human GPR40 are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C.
-
Compound Preparation: Test compounds (phenoxypropanoic acid derivatives) are serially diluted in buffer to a range of concentrations.
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured before the addition of the compounds.
-
Compound Addition and Data Acquisition: The test compounds are added to the wells, and the fluorescence intensity is measured over time to detect changes in intracellular calcium levels.
-
Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium. The EC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Calcium mobilization assay workflow.
This protocol describes a common method for determining the inhibitory activity of compounds against COX-1 and COX-2.[2]
-
Enzyme and Substrate Preparation: Purified ovine COX-1 or human recombinant COX-2 is prepared in a suitable buffer. Arachidonic acid is used as the substrate.
-
Compound Incubation: The test compounds are pre-incubated with the COX enzyme in the presence of a heme cofactor for a short period at room temperature.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a specified incubation time at 37°C, the reaction is terminated by adding a solution of HCl.
-
Quantification of Prostaglandins: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of the vehicle control. IC50 values are determined from the dose-response curves.
COX inhibition assay workflow.
Conclusion
Novel phenoxypropanoic acid derivatives represent a promising class of therapeutic agents with diverse mechanisms of action. Their ability to act as potent GPR40 agonists offers a potential new avenue for the treatment of type 2 diabetes. Furthermore, their capacity for dual COX inhibition presents opportunities for developing novel anti-inflammatory drugs with possible antibacterial benefits. The recently discovered role of a phenylpropanoic acid metabolite in muscle hypertrophy via the Foxo3/NAD+ pathway opens up new research directions in metabolic and age-related muscle disorders. The data, pathways, and protocols presented in this guide provide a solid foundation for further research and development in this exciting area of medicinal chemistry.
References
- 1. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Exploration of phenylpropanoic acids as agonists of the free fatty acid receptor 4 (FFA4): Identification of an orally efficacious FFA4 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brainkart.com [brainkart.com]
- 7. researchgate.net [researchgate.net]
Spectroscopic Analysis of 3-Phenoxypropionic Acid: An In-depth Technical Guide
A Note on the Target Compound: Initial searches for "3-Phenoxyprop-2-enoic acid" did not yield significant spectroscopic or synthesis data, suggesting it is either an uncommon compound or potentially a misnomer. This guide therefore focuses on the closely related and well-documented compound, 3-Phenoxypropionic acid . The structural difference is the saturation of the propanoic acid chain. This guide provides a comprehensive spectroscopic and procedural overview for researchers, scientists, and drug development professionals working with this class of compounds.
Introduction
3-Phenoxypropionic acid is an aromatic carboxylic acid with applications in chemical synthesis and as a herbicide. Its structure, comprising a phenoxy group linked to a propionic acid moiety, makes it a subject of interest in various chemical and biological studies. Understanding its spectroscopic signature is crucial for its identification, characterization, and quantification in experimental settings. This guide provides a detailed overview of the spectroscopic properties of 3-phenoxypropionic acid, along with experimental protocols for its synthesis and analysis.
Spectroscopic Data
The following tables summarize the key spectroscopic data for 3-phenoxypropionic acid.
Table 1: ¹H NMR Spectroscopic Data for 3-Phenoxypropionic Acid
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.30 | m | 2H | Ar-H (ortho) |
| ~6.95 | m | 3H | Ar-H (meta, para) |
| 4.29 | t | 2H | -O-CH₂- |
| 2.89 | t | 2H | -CH₂-COOH |
| 11.5 (variable) | s | 1H | -COOH |
Solvent: CDCl₃. Data is compiled from typical values and may vary slightly based on experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data for 3-Phenoxypropionic Acid
| Chemical Shift (δ) ppm | Assignment |
| ~178.0 | C=O (Carboxylic Acid) |
| ~158.0 | Ar-C (ipso, attached to -O) |
| ~129.5 | Ar-C (meta) |
| ~121.0 | Ar-C (para) |
| ~114.5 | Ar-C (ortho) |
| ~63.0 | -O-CH₂- |
| ~34.0 | -CH₂-COOH |
Solvent: CDCl₃. Data is compiled from typical values and may vary slightly based on experimental conditions.
Table 3: Infrared (IR) Spectroscopic Data for 3-Phenoxypropionic Acid
| Wavenumber (cm⁻¹) | Vibration Type |
| 3300-2500 (broad) | O-H stretch (Carboxylic Acid) |
| ~3050 | C-H stretch (Aromatic) |
| ~2950 | C-H stretch (Aliphatic) |
| ~1710 | C=O stretch (Carboxylic Acid) |
| ~1600, ~1490 | C=C stretch (Aromatic) |
| ~1240 | C-O stretch (Ether) |
Table 4: Mass Spectrometry Data for 3-Phenoxypropionic Acid
| m/z | Interpretation |
| 166 | [M]⁺ (Molecular Ion) |
| 94 | [C₆H₅OH]⁺ (Phenol fragment) |
| 77 | [C₆H₅]⁺ (Phenyl fragment) |
Experimental Protocols
Synthesis of 3-Phenoxypropionic Acid
A general and common method for the synthesis of 3-phenoxypropionic acid is via the Michael addition of phenol to an acrylate, followed by hydrolysis.
Materials:
-
Phenol
-
Ethyl acrylate (or other alkyl acrylate)
-
Sodium metal (or other strong base)
-
Anhydrous ethanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
Procedure:
-
Sodium Phenoxide Preparation: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve a molar equivalent of sodium metal in anhydrous ethanol under an inert atmosphere to form sodium ethoxide. To this solution, add one molar equivalent of phenol.
-
Michael Addition: To the solution of sodium phenoxide, add one molar equivalent of ethyl acrylate dropwise with stirring. The reaction is typically exothermic. After the addition is complete, heat the mixture to reflux for several hours to ensure the completion of the reaction.
-
Hydrolysis: After cooling the reaction mixture to room temperature, add an excess of aqueous sodium hydroxide solution and heat to reflux for 1-2 hours to hydrolyze the ester.
-
Acidification and Extraction: Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is acidic (pH ~2), which will precipitate the 3-phenoxypropionic acid. Extract the product into diethyl ether.
-
Purification: Wash the ether extract with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent such as water or a mixture of ethyl acetate and hexanes.
Caption: General workflow for the synthesis of 3-phenoxypropionic acid.
Spectroscopic Analysis
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 300 MHz or higher)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Mass Spectrometer (e.g., with Electron Ionization - EI)
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified 3-phenoxypropionic acid in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
FTIR: Prepare a KBr pellet containing a small amount of the solid sample, or acquire the spectrum of a thin film by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.
-
Mass Spectrometry: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.
Biological Activity and Mechanism of Action
3-Phenoxypropionic acid is known to exhibit herbicidal properties, a characteristic shared by other phenoxy herbicides.
Herbicidal Mechanism of Action
Phenoxy herbicides act as synthetic auxins. Auxins are a class of plant hormones that regulate cell growth and division. When a plant is treated with a phenoxy herbicide, the herbicide mimics the natural auxin, leading to uncontrolled and disorganized cell growth, ultimately causing the death of the plant.
This mechanism involves the binding of the herbicide to auxin-binding proteins (ABPs) in the plant, which are located in the cell membrane, endoplasmic reticulum, and nucleus. This binding initiates a signaling cascade that disrupts normal gene expression and cellular processes.
Caption: Simplified signaling pathway of phenoxy herbicide action.
Conclusion
This guide has provided a comprehensive overview of the spectroscopic properties of 3-phenoxypropionic acid, a compound of interest in both chemical and agricultural sciences. The tabulated NMR, IR, and mass spectrometry data serve as a valuable reference for its identification and characterization. The detailed experimental protocols for its synthesis and analysis offer practical guidance for researchers. Furthermore, the elucidation of its herbicidal mechanism of action provides insight into its biological activity. While the initially requested "this compound" remains elusive in the scientific literature, the thorough analysis of its saturated analog, 3-phenoxypropionic acid, provides a solid foundation for further research in this chemical space.
In Vitro Antiproliferative Activity of Cinnamoyl Anthranilates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamoyl anthranilates, a class of compounds characterized by a cinnamic acid moiety linked to an anthranilic acid scaffold, have emerged as a promising area of research in the development of novel anticancer agents. Their structural similarity to natural compounds with known biological activity, coupled with the potential for synthetic modification, makes them attractive candidates for targeted cancer therapy. This technical guide provides an in-depth overview of the in vitro antiproliferative activity of cinnamoyl anthranilates, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.
Data Presentation: Antiproliferative Activity of Cinnamoyl Anthranilates
The antiproliferative activity of various cinnamoyl anthranilates has been evaluated against a range of cancer cell lines. The following tables summarize the available quantitative data, primarily presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.
Table 1: Antiproliferative Activity of Yeast-Derived Cinnamoyl Anthranilates against Human Colon Carcinoma Cells (HT-29)
| Compound | Structure | IC50 (µM) | Reference |
| N-(E)-p-coumaroyl-3-hydroxyanthranilic acid (YAvnI) | [Insert Chemical Structure] | Data Not Available | [1][2] |
| N-(E)-caffeoyl-3-hydroxyanthranilic acid (YAvnII) | [Insert Chemical Structure] | Data Not Available | [1][2] |
Note: While specific IC50 values were not provided in the referenced literature, both compounds were reported to inhibit the growth of HT-29 colon cancer cells by increasing the expression of p21, p27, and p53 proteins.
Table 2: Antiproliferative Activity of Tranilast and its Analogs against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Tranilast (N-(3,4-dimethoxycinnamoyl)-anthranilic acid) | Neurofibroma, Pancreatic, Uterine Leiomyoma, Malignant Glioma, Gastric, Prostate, Breast, Squamous Cell Carcinoma | Varies | [2] |
| Tranilast Analog 4b | PC-3 (Prostate) | <1.1-6.29 | |
| HepG-2 (Liver) | <1.1-6.29 | ||
| MCF-7 (Breast) | <1.1-6.29 | ||
| Tranilast Analog 7a | PC-3 (Prostate) | <1.1-6.29 | |
| HepG-2 (Liver) | <1.1-6.29 | ||
| MCF-7 (Breast) | <1.1-6.29 | ||
| Tranilast Analog 7b | PC-3 (Prostate) | <1.1-6.29 | |
| HepG-2 (Liver) | <1.1-6.29 | ||
| MCF-7 (Breast) | <1.1-6.29 | ||
| Tranilast Analog 14c | PC-3 (Prostate) | <1.1-6.29 | |
| HepG-2 (Liver) | <1.1-6.29 | ||
| MCF-7 (Breast) | <1.1-6.29 | ||
| Tranilast Analog 14d | PC-3 (Prostate) | <1.1-6.29 | |
| HepG-2 (Liver) | <1.1-6.29 | ||
| MCF-7 (Breast) | <1.1-6.29 | ||
| Tranilast Analog 14e | PC-3 (Prostate) | <1.1-6.29 | |
| HepG-2 (Liver) | <1.1-6.29 | ||
| MCF-7 (Breast) | <1.1-6.29 |
Note: The referenced study on Tranilast analogs reported a range of IC50 values for the most promising compounds, indicating potent antiproliferative activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are detailed protocols for the key experiments cited in the evaluation of cinnamoyl anthranilates.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells (e.g., HT-29, PC-3, HepG-2, MCF-7) into 96-well plates at a density of 1.0×10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the cinnamoyl anthranilate compounds or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plates for 15 minutes at room temperature and measure the absorbance at 490 nm using a microplate reader.
Clonogenic Assay
The clonogenic assay assesses the ability of a single cell to grow into a colony.
-
Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.
-
Compound Treatment: Treat the cells with the cinnamoyl anthranilate compounds at various concentrations.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with a mixture of methanol and acetic acid and then stain with a solution of crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Treat cells with cinnamoyl anthranilates for the desired time, then lyse the cells in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p53, p21, p27, caspase-3).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with cinnamoyl anthranilates, then harvest and wash the cells with PBS.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Treat cells with cinnamoyl anthranilates and then lyse the cells.
-
Substrate Addition: Add a caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysate.
-
Incubation: Incubate the mixture to allow for the cleavage of the substrate by active caspase-3.
-
Absorbance Measurement: Measure the absorbance of the cleaved p-nitroaniline (pNA) at 405 nm. The absorbance is proportional to the caspase-3 activity.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with the antiproliferative activity of cinnamoyl anthranilates.
Figure 1: General experimental workflow for evaluating cinnamoyl anthranilates.
Figure 2: p53-mediated signaling pathway activated by cinnamoyl anthranilates.
Figure 3: Proposed interference of Tranilast with the TGF-β signaling pathway.
References
The Discovery and Synthesis of Substituted Phenoxyacetic Acids: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of a versatile class of compounds.
Substituted phenoxyacetic acids represent a significant and versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities that have led to their investigation in numerous therapeutic areas. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of these compounds, with a focus on their applications as anti-inflammatory and anti-diabetic agents. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to support researchers, scientists, and drug development professionals in this field.
Discovery and Therapeutic Potential
Phenoxyacetic acid derivatives have a rich history, initially gaining prominence as herbicides. However, their structural similarity to endogenous molecules has led to the discovery of a wide array of pharmacological activities. These include, but are not limited to, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties[1][2]. The core phenoxyacetic acid structure provides a robust platform for chemical modification, allowing for the fine-tuning of biological activity and pharmacokinetic properties.
The versatility of this chemical class is highlighted by its presence in commercially available drugs targeting diverse conditions. For instance, derivatives of phenoxyacetic acid are found in non-steroidal anti-inflammatory drugs (NSAIDs), antihypertensives, and antihistamines[1][2]. This wide range of applications underscores the therapeutic potential of continued research into novel substituted phenoxyacetic acids.
Synthesis of Substituted Phenoxyacetic Acids
The synthesis of substituted phenoxyacetic acids is generally straightforward, making this class of compounds attractive for medicinal chemistry campaigns. The most common synthetic route is the Williamson ether synthesis, which involves the reaction of a substituted phenol with a haloacetic acid or its ester in the presence of a base.
General Experimental Protocol: Williamson Ether Synthesis
A typical procedure for the synthesis of a substituted phenoxyacetic acid is as follows:
-
Deprotonation of Phenol: A solution of a substituted phenol is treated with a suitable base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol, water, or acetone. This step generates the corresponding phenoxide ion.
-
Nucleophilic Substitution: Chloroacetic acid or ethyl chloroacetate is then added to the reaction mixture. The phenoxide ion acts as a nucleophile, displacing the chloride ion from the haloacetic acid derivative to form the ether linkage.
-
Hydrolysis (if starting with an ester): If an ester of haloacetic acid is used, the resulting phenoxyacetate ester is subsequently hydrolyzed to the carboxylic acid, typically by heating with an aqueous solution of a strong base like sodium hydroxide.
-
Acidification and Isolation: The reaction mixture is cooled and then acidified with a mineral acid, such as hydrochloric acid, to a pH of 1-2. This protonates the carboxylate, causing the substituted phenoxyacetic acid to precipitate out of the solution.
-
Purification: The crude product is collected by filtration, washed with water to remove inorganic salts, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product of high purity.
This general method can be adapted and optimized for a wide variety of substituted phenols to generate a library of phenoxyacetic acid derivatives for biological screening.
Biological Activity and Data Presentation
The biological activity of substituted phenoxyacetic acids is highly dependent on the nature and position of the substituents on the aromatic ring. Structure-activity relationship (SAR) studies are therefore crucial in guiding the design of potent and selective compounds. This section focuses on two key therapeutic areas where these compounds have shown significant promise: anti-inflammatory and anti-diabetic activities.
Anti-inflammatory Activity: COX-2 Inhibition
A significant number of phenoxyacetic acid derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain[3][4]. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs[3].
The following table summarizes the in vitro COX-2 inhibitory activity of a selection of substituted phenoxyacetic acid derivatives.
| Compound ID | Substitution Pattern | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 5d | 2-(4-chlorophenyl)-hydrazono | 0.09 | >10 | >111 | [3] |
| 5e | 2-(4-bromophenyl)-hydrazono | 0.08 | >10 | >125 | [3] |
| 5f | 2-(4-iodophenyl)-hydrazono | 0.07 | 9.34 | 133.34 | [3] |
| 7b | 2-phenylacetohydrazide | 0.08 | >10 | >125 | [3] |
| 10c | 2-(4-chlorobenzoyl)hydrazono | 0.07 | >10 | >142.8 | [3] |
| 10f | 2-(4-iodobenzoyl)hydrazono | 0.06 | >10 | >166.7 | [3] |
| Celecoxib | (Reference Drug) | 0.05 | 14.93 | 298.6 | [3] |
Anti-diabetic Activity: FFA1 Agonism
Substituted phenoxyacetic acids have also emerged as potent agonists of the free fatty acid receptor 1 (FFA1), also known as GPR40. FFA1 is a G-protein coupled receptor primarily expressed in pancreatic β-cells. Its activation by free fatty acids potentiates glucose-stimulated insulin secretion, making it an attractive target for the treatment of type 2 diabetes[5][6].
The table below presents the in vitro potency of representative phenoxyacetic acid derivatives as FFA1 agonists.
| Compound ID | Substitution Pattern | FFA1 EC50 (nM) | Reference |
| 16 | 4-(3-(methylsulfonyl)benzyloxy)-3-propoxy | 43.6 | [6] |
| 18b | 4-(4-(trifluoromethoxy)benzyloxy)-3-methoxy | 62.3 | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of new chemical entities. This section provides step-by-step methodologies for key in vitro assays used to characterize the anti-inflammatory and anti-diabetic activities of substituted phenoxyacetic acids.
In Vitro COX-2 Inhibition Assay Protocol
This protocol is based on a fluorometric method for detecting Prostaglandin G2, an intermediate product of the COX reaction.
-
Reagent Preparation:
-
Prepare a COX assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute human recombinant COX-2 enzyme in an appropriate buffer and keep on ice.
-
Prepare a 10X stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a solution of arachidonic acid (substrate) and a fluorometric probe (e.g., Amplex™ Red).
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the 10X test inhibitor solution to the sample wells.
-
Add 10 µL of the solvent vehicle to the enzyme control and inhibitor control wells.
-
Add a known COX-2 inhibitor (e.g., Celecoxib) to the inhibitor control wells.
-
Add 80 µL of a reaction mix containing COX assay buffer, the fluorometric probe, and a cofactor (e.g., hematin) to all wells.
-
Add 10 µL of the diluted COX-2 enzyme solution to all wells except the negative control.
-
Incubate the plate at 25°C for 5-10 minutes.
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.
-
Determine the rate of reaction from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vitro FFA1 Agonist Assay Protocol (Calcium Mobilization)
This protocol describes a common method to assess FFA1 agonism by measuring changes in intracellular calcium concentration ([Ca²⁺]i) in cells expressing the receptor.
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human FFA1 receptor in appropriate growth medium.
-
Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
-
Fluorescent Dye Loading:
-
Remove the growth medium and wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer for 1 hour at 37°C in the dark.
-
After incubation, wash the cells with the assay buffer to remove excess dye.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Place the 96-well plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading for each well.
-
Add the test compound solutions to the wells and immediately begin recording the fluorescence signal over time (typically for 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the response to a percentage of the maximal response obtained with a known FFA1 agonist.
-
Determine the EC50 value by plotting the percentage of maximal response against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing Pathways and Workflows
Diagrams are powerful tools for illustrating complex biological pathways and experimental processes. The following sections provide Graphviz (DOT language) scripts to generate such diagrams, adhering to the specified design constraints.
Signaling Pathway of COX-2 Inhibition
The following diagram illustrates the arachidonic acid cascade and the point of intervention for COX-2 inhibitors.
Signaling Pathway of FFA1 Agonism
This diagram depicts the downstream signaling cascade following the activation of the FFA1 receptor by a phenoxyacetic acid agonist.
Experimental Workflow for Hit-to-Lead Optimization
The following diagram outlines a typical workflow for the hit-to-lead optimization of substituted phenoxyacetic acids as enzyme inhibitors.
Conclusion
Substituted phenoxyacetic acids continue to be a fruitful area of research in drug discovery. Their synthetic tractability, coupled with a diverse range of biological activities, makes them an attractive scaffold for the development of novel therapeutics. This guide has provided a comprehensive overview of the key aspects of their discovery and synthesis, with a focus on their potential as anti-inflammatory and anti-diabetic agents. The detailed experimental protocols and visual aids are intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of their own research programs aimed at unlocking the full therapeutic potential of this versatile class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Free fatty acid receptor 1 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. FFA1-selective agonistic activity based on docking simulation using FFA1 and GPR120 homology models - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Therapeutic Potential of 3-Phenoxyprop-2-enoic Acid: A Review of Available Scientific Literature
Notice to the Reader: The following document addresses a query for an in-depth technical guide on the therapeutic potential of 3-Phenoxyprop-2-enoic acid. An extensive search of publicly available scientific literature and databases has been conducted. The results of this search indicate a significant lack of specific research on this particular compound for therapeutic applications. Therefore, the creation of a detailed whitepaper with quantitative data, experimental protocols, and signaling pathways, as originally requested, is not feasible at this time. This document will summarize the findings of the literature search and provide context on related compounds where appropriate.
Introduction to this compound
This compound is an organic compound with the chemical formula C₉H₈O₃. Its structure consists of a phenoxy group attached to a propenoic acid backbone. While the synthesis and basic chemical properties of this and related compounds may be described in chemical literature, there is a notable absence of studies investigating its specific biological activity and therapeutic potential.
Literature Search Methodology
A comprehensive search was performed using various scientific databases and search engines to identify studies related to the therapeutic potential of this compound. The search queries included, but were not limited to:
-
"this compound therapeutic potential"
-
"this compound mechanism of action"
-
"Biological activity of this compound"
-
"this compound pharmacology"
-
"this compound clinical trials"
Summary of Findings
The literature search did not yield any specific studies, clinical trials, or significant research focused on the therapeutic applications of this compound. There is no available quantitative data on its efficacy, toxicity, or pharmacokinetic profile in biological systems. Furthermore, no detailed experimental protocols or elucidated signaling pathways involving this specific molecule were found.
Research on Structurally Related Compounds
While information on this compound is scarce, research has been conducted on structurally related compounds, which may offer a starting point for future investigations. It is crucial to note that the biological activities of these related compounds cannot be directly extrapolated to this compound, as small structural changes can lead to significant differences in pharmacological effects.
Cinnamic Acid and its Derivatives
Cinnamic acid (3-phenyl-2-propenoic acid) is a well-studied compound with a similar propenoic acid core but lacking the ether linkage of the phenoxy group. Cinnamic acid and its derivatives have been investigated for a variety of therapeutic properties, including:
-
Antioxidant activity: The presence of the acrylic acid moiety and the phenyl group contributes to their ability to scavenge free radicals.
-
Antimicrobial effects: Various derivatives have shown activity against a range of bacteria and fungi.
-
Anti-inflammatory properties: Some studies suggest that cinnamic acid derivatives can modulate inflammatory pathways.
-
Anticancer potential: Certain derivatives have been explored for their cytotoxic effects on cancer cell lines.
Phenoxyacetic Acid Derivatives
Phenoxyacetic acid derivatives are another class of related compounds. These are widely known for their use as herbicides, but some have also been investigated for medicinal properties.
Future Directions and Conclusion
The current body of scientific literature lacks the necessary data to produce an in-depth technical guide on the therapeutic potential of this compound. The absence of research into its biological effects means that its efficacy, safety, and mechanism of action remain unknown.
For researchers and drug development professionals interested in this molecule, the logical first step would be to synthesize the compound and initiate preclinical studies. These would include:
-
In vitro screening: Assessing the compound's activity against various cell lines (e.g., cancer cells, immune cells) and molecular targets (e.g., enzymes, receptors).
-
Cytotoxicity assays: Determining the compound's toxicity profile in different cell types.
-
In vivo studies: Should in vitro results be promising, animal models would be required to investigate the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics.
Below is a conceptual workflow for the initial investigation of a novel compound like this compound.
An In-depth Technical Guide to 3-Phenylprop-2-enoic Acid Structural Analogs and their Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-phenylprop-2-enoic acid (cinnamic acid) and its structural analogs, focusing on their diverse biological activities. This document details the synthesis, bioactivity, and mechanisms of action of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Introduction to 3-Phenylprop-2-enoic Acid and Its Analogs
3-Phenylprop-2-enoic acid, commonly known as cinnamic acid, is a naturally occurring aromatic carboxylic acid found in a variety of plants.[1] Its structure, featuring a phenyl group, an alkene double bond, and a carboxylic acid functional group, provides a versatile scaffold for chemical modification, leading to a wide array of structural analogs with enhanced or novel biological activities.[1][2] These derivatives, which include prominent compounds like ferulic acid, caffeic acid, p-coumaric acid, and sinapic acid, are distinguished by the nature and position of substituents on the phenyl ring.[1] These modifications significantly influence their physicochemical properties and biological efficacy, making them promising candidates for the development of new therapeutic agents.[1][2] The bioactivities of these compounds are vast, encompassing antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][3]
Bioactivities of 3-Phenylprop-2-enoic Acid Analogs
The structural diversity of cinnamic acid analogs gives rise to a broad spectrum of biological activities. The following sections summarize the key bioactivities, supported by quantitative data where available.
Antioxidant Activity
Many cinnamic acid derivatives are potent antioxidants, primarily due to their ability to scavenge free radicals and chelate metal ions.[3][4] The presence of hydroxyl groups on the phenyl ring is a key determinant of their antioxidant capacity.[3]
Table 1: Antioxidant Activity of 3-Phenylprop-2-enoic Acid and Its Analogs
| Compound | Assay | IC50 Value | Reference |
| Cinnamic acid | DPPH | 1.2 µg/mL | [5] |
| Cinnamyl acetate | DPPH | 0.16 µg/mL | [4] |
| Ethyl cinnamate | DPPH | 0.64 µg/mL | [5] |
| Cinnamyl alcohol | DPPH | 0.84 µg/mL | [5] |
| Vitamin C (Standard) | DPPH | 0.12 µg/mL | [4] |
| Cinnamic acid | DPPH | 76.46 ± 2.85 μg/mL | [6] |
| Quercetin (Standard) | DPPH | 3.88 ± 0.21 μg/mL | [6] |
Anti-inflammatory Activity
Cinnamic acid and its derivatives have demonstrated significant anti-inflammatory properties, often attributed to their ability to inhibit pro-inflammatory enzymes and signaling pathways, such as the NF-κB pathway.[7][8]
Table 2: Anti-inflammatory Activity of 3-Phenylprop-2-enoic Acid Analogs
| Compound/Derivative | Cell Line/Model | Target/Assay | IC50 Value/Inhibition | Reference |
| Symmetric Cinnamic derivative (6h) | LPS-induced RAW264.7 cells | IL-6 inhibition | 85.9% | [8] |
| Symmetric Cinnamic derivative (6h) | LPS-induced RAW264.7 cells | TNF-α inhibition | 65.7% | [8] |
| 3,4-dioxomethylene cinnamic acid | Egg albumin-induced paw oedema in rats | Inflammation inhibition | 60.8% | [9] |
| Dihydro-cinnamic acid | Egg albumin-induced paw oedema in rats | Inflammation inhibition | 55.5% | [9] |
| Cinnamic acid epoxide | Egg albumin-induced paw oedema in rats | Inflammation inhibition | 54.9% | [9] |
| para-methoxy-cinnamic acid | Egg albumin-induced paw oedema in rats | Inflammation inhibition | 54.0% | [9] |
Antimicrobial Activity
The antimicrobial effects of cinnamic acid analogs have been observed against a range of bacteria and fungi.[10][11] Structural modifications, such as the addition of halogen or amino groups to the phenyl ring, can enhance their antimicrobial potency.[10]
Table 3: Antimicrobial Activity of 3-Phenylprop-2-enoic Acid and Its Analogs
| Compound/Derivative | Microorganism | MIC Value | Reference |
| Cinnamic acid | A. niger | 2.04 µM | [10] |
| Cinnamic acid | C. albicans | 2.04 µM | [10] |
| 2,3-dibromo phenylpropanoic acid | A. niger | 0.79 µM | [10] |
| 2,3-dibromo phenylpropanoic acid | C. albicans | 0.79 µM | [10] |
| N,N-diethylcinnamamide | A. niger | 0.89 µM | [10] |
| N,N-diethylcinnamamide | C. albicans | 1.6 µM | [10] |
| (E)-N-(2-acetamidoethyl)-3-{4-[(E)-3,7-dimethylocta-2,6- dienyloxy]phenyl}acrylamide | Mycobacterium tuberculosis H37Rv | 0.26 µM | [10] |
| N-(4-chlorophenyl)cinnamamide | S. aureus LSA 88 | 942.1 µM | [10] |
| N-(4-chlorophenyl)cinnamamide | S. aureus ATCC 33591 | 942.1 µM | [10] |
| Cinnamaldehyde | L. monocytogenes | 0.25% | [12] |
| Cinnamic acid | L. monocytogenes | 2.0% | [12] |
| Cinnamaldehyde | E. coli | 0.25% | [12] |
| Cinnamic acid | E. coli | 2.0% | [12] |
| Cinnamaldehyde | S. enterica | 0.25% | [12] |
| p-Coumaric acid | General Bacteria | > Caffeic acid > Ferulic acid | [13] |
| Ferulic acid | Cronobacter sakazakii | 2500-5000 µg/mL | [13] |
| Caffeic acid | M. tuberculosis | 64-512 µg/mL | [13] |
| Caffeic acid | K. pneumoniae | 64-512 µg/mL | [13] |
| Chlorogenic acid | S. aureus | 2500-20,000 µg/mL | [13] |
| Methyl cinnamate | MRSA, B. subtilis, P. aeruginosa, E. coli, S. aureus | 2000-4000 µg/mL | [13] |
Anticancer Activity
Numerous cinnamic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[14][15][16] Their anticancer mechanisms often involve the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.[14]
Table 4: Anticancer Activity of 3-Phenylprop-2-enoic Acid and Its Analogs
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Caffeic acid | MCF-7 (Breast) | 159 µg/ml | [14] |
| Gallic acid | MCF-7 (Breast) | 18 µg/ml | [14] |
| Tamoxifen citrate (Standard) | MCF-7 (Breast) | 19.4 µg/ml (48h), 16 µg/ml (72h) | [14] |
| Caffeic acid derivative (5) | AsPC1 (Pancreatic) | 42.47 µM | [1] |
| Caffeic acid derivative (5) | BxPC3 (Pancreatic) | 46.58 µM | [1] |
| Caffeic acid derivative (7) | AsPC1 (Pancreatic) | 18.70 µM | [1] |
| Caffeic acid derivative (7) | BxPC3 (Pancreatic) | 18.35 µM | [1] |
| Caffeic acid derivative (11) | AsPC1 (Pancreatic) | 22.38 µM | [1] |
| Caffeic acid derivative (11) | BxPC3 (Pancreatic) | 21.72 µM | [1] |
| Benzyl ferulate | HCT116 (Colon) | 0.0077 g/L | [15] |
| Phenylethyl ferulate | HCT116 (Colon) | 0.0065 g/L | [15] |
| Ferulic acid | HCT 15 (Colorectal) | 154 µg/mL | [16] |
| Ferulic acid | CT-26 (Colon) | 800 µM | [16] |
| Ferulic acid | MIA PaCa-2 (Pancreatic) | 500 µM/mL | [16] |
| Ferulic acid | MCF-7 (Breast) | 75.4 µg/mL | [17] |
| Ferulic acid | HepG2 (Liver) | 81.38 µg/mL | [17] |
| p-Coumaric acid | HT-29 (Colorectal) | 150 µM | [18] |
| Coumarin | HT-29 (Colorectal) | 25 µM | [18] |
| Caffeic acid n-butyl ester | A549 (Lung) | 25 µM | [19] |
| Caffeic Acid Phenethyl Ester (CAPE) | MCF-7 (Breast) | 25 µM | [20] |
Key Signaling Pathways
The biological activities of 3-phenylprop-2-enoic acid analogs are mediated through their interaction with various cellular signaling pathways. Two of the most significant are the NF-κB and Nrf2 pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Several cinnamic acid analogs, such as caffeic acid phenethyl ester (CAPE), have been shown to inhibit the NF-κB pathway, contributing to their anti-inflammatory and anticancer effects.
Caption: NF-κB signaling pathway and its inhibition by cinnamic acid analogs.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophiles, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1). Ferulic acid is a known activator of the Nrf2 pathway, which underlies its potent antioxidant and cytoprotective effects.
Caption: Nrf2 signaling pathway and its activation by cinnamic acid analogs.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the bioactivities of 3-phenylprop-2-enoic acid analogs.
Synthesis of Cinnamic Acid Derivatives
-
Reaction Setup: In a round-bottom flask, dissolve cinnamic acid (1 equivalent) in an excess of the desired alcohol (e.g., ethanol, methanol).
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the reaction mixture.
-
Reflux: Heat the mixture to reflux for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Acid Chloride Formation: Convert cinnamic acid to cinnamoyl chloride by reacting it with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an inert solvent (e.g., dichloromethane) with a catalytic amount of dimethylformamide (DMF).
-
Amidation: In a separate flask, dissolve the desired amine (1 equivalent) and a base (e.g., triethylamine) in an inert solvent.
-
Reaction: Slowly add the cinnamoyl chloride solution to the amine solution at 0°C.
-
Stirring: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with water, extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.
Bioactivity Assays
Caption: A representative experimental workflow for the evaluation of cinnamic acid analogs.
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Reaction: In a 96-well plate, add the test compound solutions and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Treatment: Treat the cells with the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation: Incubate at room temperature for 10 minutes.
-
Measurement: Measure the absorbance at 540 nm.
-
Calculation: Determine the concentration of nitrite as an indicator of nitric oxide production and calculate the percentage of inhibition.
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension.
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (temperature, time).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Calculation: Calculate the percentage of cell viability and determine the IC50 value.
-
Cell Lysis: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p65, IκBα).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Structure-Activity Relationship (SAR)
The biological activity of 3-phenylprop-2-enoic acid analogs is intricately linked to their chemical structure. Key structural features that influence bioactivity include:
-
Substitution on the Phenyl Ring: The number, position, and nature of substituents on the phenyl ring are critical. Hydroxyl and methoxy groups generally enhance antioxidant and anti-inflammatory activities.[3] Electron-withdrawing groups like halogens or nitro groups can increase antimicrobial and anticancer potency.[10]
-
The Carboxylic Acid Moiety: Esterification or amidation of the carboxylic acid group can modulate the lipophilicity and bioavailability of the compounds, often leading to enhanced activity.[5][21]
-
The α,β-Unsaturated System: The double bond in the acrylic acid side chain is important for the molecule's reactivity and interaction with biological targets. Saturation of this double bond can significantly alter the bioactivity.[22]
Conclusion
3-Phenylprop-2-enoic acid and its structural analogs represent a rich source of biologically active compounds with significant therapeutic potential. Their diverse pharmacological activities, coupled with their synthetic tractability, make them attractive scaffolds for drug discovery and development. A thorough understanding of their structure-activity relationships and mechanisms of action is crucial for the rational design of novel and more potent therapeutic agents. This guide provides a foundational resource for researchers and scientists working in this exciting field.
References
- 1. Evaluation of the In Vitro Cytotoxic Activity of Caffeic Acid Derivatives and Liposomal Formulation against Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. researchgate.net [researchgate.net]
- 6. Density Functional Theory, Molecular Docking Study, and In Vitro Antioxidant Activity of Cinnamic Acid Isolated From Piper betle Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. trace.tennessee.edu [trace.tennessee.edu]
- 13. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxic activity of caffeic acid and gallic acid against MCF-7 human breast cancer cells: An in silico and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Potential Therapeutic Efficacy of Ferulic Acid and Its Derivatives in the Management of Cancers: A Comprehensive Analysis With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Comparison of effects of P-coumaric acid and coumarin on colorectal cancer cell line by inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. europeanreview.org [europeanreview.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
A Technical Guide to the Preliminary Toxicity Screening of Phenoxyacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and data interpretation involved in the preliminary toxicity screening of phenoxyacetic acid derivatives. These compounds, while promising for various therapeutic applications including as anti-inflammatory, anticancer, and antiepileptic agents, require rigorous toxicological assessment to ensure their safety profile.[1][2][3][4][5][6][7] This document details essential in vitro and in vivo screening protocols, presents key toxicity data, and explores the underlying mechanisms of action.
Introduction to Phenoxyacetic Acid Derivatives and Toxicity Screening
Phenoxyacetic acid is a versatile scaffold used in the synthesis of a wide range of derivatives with diverse biological activities.[1] It is a key component in the production of pharmaceuticals, pesticides, and dyes.[1] Given their intended biological interactions, a thorough evaluation of the potential toxicity of novel phenoxyacetic acid derivatives is a critical and mandatory step in the drug discovery and development process. Preliminary toxicity screening aims to identify potential safety concerns early, allowing for the selection of candidates with the most favorable therapeutic index.
In Vitro Toxicity Assessment
In vitro cytotoxicity assays are fundamental for the initial screening of compound libraries. They provide a rapid and cost-effective means to assess the effects of substances on cellular viability and metabolic health.
Common In Vitro Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to measure cell viability.[8] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells.[8]
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[9][10] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis.[10]
In Vitro Cytotoxicity Data of Phenoxyacetic Acid Derivatives
The following table summarizes the cytotoxic activity of various phenoxyacetic acid derivatives against different cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50).
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Compound I (a phenoxy acetamide derivative) | HepG2 (Liver Cancer) | 1.43 | [11] |
| Compound I (a phenoxy acetamide derivative) | MCF-7 (Breast Cancer) | >10 | [11] |
| Compound II (a phenoxy acetamide derivative) | HepG2 (Liver Cancer) | 6.52 | [11] |
| Pyridazine hydrazide appended phenoxy acetic acid | HepG2 (Liver Cancer) | 6.9 | [11] |
| 5-Fluorouracil (Reference Drug) | HepG2 (Liver Cancer) | 5.32 | [11] |
| 2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid | Not Specified | 4.8 ± 0.35 | [1] |
| 4-Cl-phenoxyacetic acid | Breast Cancer Cells | 0.194 ± 0.09 µg/ml | [1] |
| 2-(4-chlorophenoxy)-N'-(6-chloropyridazin-3-yl)Acetohydrazide | A549, HepG2, A498 | Not Specified (potential efficacy) | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for assessing the cytotoxicity of phenoxyacetic acid derivatives using the MTT assay.[8]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (phenoxyacetic acid derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a vehicle control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).[12] Add 10 µL of the MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: After incubation, carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[12] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.
References
- 1. jetir.org [jetir.org]
- 2. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]
- 4. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05596B [pubs.rsc.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. mdpi.com [mdpi.com]
- 12. MTT assay protocol | Abcam [abcam.com]
Navigating the Physicochemical Landscape of 3-Phenoxyprop-2-enoic Acid: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of 3-phenoxyprop-2-enoic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages data from its close structural analog, trans-cinnamic acid (3-phenylprop-2-enoic acid), to infer its physicochemical properties. The methodologies and experimental protocols detailed herein are established standards for the characterization of organic acids and can be readily adapted for this compound.
Core Concepts: Solubility and Stability
The solubility and stability of an active pharmaceutical ingredient (API) are critical parameters that influence its bioavailability, formulation development, and shelf-life. Understanding how this compound behaves in different solvent systems and under various environmental conditions is paramount for its successful application in research and drug development.
Solubility dictates the concentration of a substance that can dissolve in a solvent to form a homogeneous solution. It is influenced by factors such as the polarity of the solute and solvent, temperature, and pH.
Stability refers to the ability of a substance to resist chemical change or degradation over time. Key factors affecting stability include pH, temperature, light, and the presence of oxidizing agents.
Predicted Physicochemical Properties
While experimental data is scarce, computational tools can provide estimations of key properties for this compound.
| Property | Predicted Value | Notes |
| Molecular Weight | 178.18 g/mol | - |
| pKa | ~4.4 | The presence of the electron-withdrawing phenoxy group is expected to make it a slightly stronger acid than cinnamic acid (pKa ~4.44). |
| LogP | ~2.5 | Indicates moderate lipophilicity, suggesting better solubility in organic solvents than in water. |
Solubility Profile
Based on the known solubility of trans-cinnamic acid, the following qualitative solubility profile for this compound in common laboratory solvents can be anticipated. The additional ether linkage in this compound may slightly alter its polarity compared to cinnamic acid.
| Solvent | Predicted Solubility | Rationale based on trans-Cinnamic Acid Data |
| Water | Slightly soluble to Insoluble | trans-Cinnamic acid is slightly soluble in water. The larger phenoxy group may further decrease aqueous solubility.[1][2][3] |
| Ethanol | Soluble | trans-Cinnamic acid is soluble in ethanol.[1][3] |
| Methanol | Soluble | trans-Cinnamic acid is soluble in methanol.[1][3] |
| Acetone | Soluble | trans-Cinnamic acid is easily soluble in acetone.[1][3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for poorly water-soluble compounds. |
| Chloroform | Soluble | trans-Cinnamic acid is soluble in chloroform.[1][3] |
| Benzene | Soluble | trans-Cinnamic acid is easily soluble in benzene.[1][3] |
| Petroleum Ether | Soluble | trans-Cinnamic acid is soluble in petroleum ether.[1][3] |
Stability Profile
The stability of this compound is expected to be influenced by pH, temperature, and light.
pH Stability
As a carboxylic acid, the ionization state of this compound is pH-dependent. At pH values below its pKa, the non-ionized form will predominate, which is typically less water-soluble but may be more stable against certain degradation pathways. Above the pKa, the carboxylate anion will be the major species, exhibiting higher aqueous solubility. Studies on trans-cinnamic acid have shown that it is relatively stable at acidic pH but can be susceptible to degradation at high pH.[4]
| Condition | Expected Stability | Rationale based on trans-Cinnamic Acid Data |
| Acidic (pH 1-3) | High | trans-Cinnamic acid is stable at acidic pH.[4] |
| Neutral (pH 6-8) | Moderate | Generally stable, though susceptibility to microbial degradation should be considered. |
| Alkaline (pH 9-12) | Low to Moderate | High pH can promote degradation of phenolic compounds.[4] |
Thermal Stability
Organic acids can be susceptible to decarboxylation at elevated temperatures. trans-Cinnamic acid is stable under normal temperatures and pressures.[5] Forced degradation studies would be necessary to determine the specific thermal degradation profile of this compound.
Photostability
The presence of the aromatic ring and the conjugated double bond suggests that this compound may be susceptible to photodegradation upon exposure to UV light. Photostability testing according to ICH guidelines is recommended.
Experimental Protocols
Detailed methodologies for determining the solubility and stability of this compound are provided below.
Solubility Determination: Shake-Flask Method
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
References
Cinnamic Acid and its Derivatives: A Technical Guide to Their Role in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamic acid, a naturally occurring aromatic carboxylic acid found in plants like cinnamon, serves as a privileged scaffold in medicinal chemistry.[1] Its structure, featuring a phenyl ring, a carboxylic acid function, and an α,β-unsaturated double bond, provides multiple reactive sites for modification, making it an ideal starting point for the development of novel therapeutic agents.[2] Derivatives of cinnamic acid have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties, positioning them as significant leads in modern drug discovery.[1][3][4][5] This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of key cinnamic acid derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Structure and Chemical Reactivity
The versatility of the cinnamic acid backbone allows for chemical modifications at three primary locations: substitution on the phenyl ring, reactions at the carboxylic acid group (forming esters, amides, etc.), and additions across the α,β-unsaturated bond.[2] These modifications significantly influence the molecule's physicochemical properties and biological efficacy. For instance, the number and position of hydroxyl and methoxy groups on the phenyl ring are critical for antioxidant and anti-inflammatory activities.[4]
Below is a general workflow for the synthesis of cinnamic acid derivatives, often starting from a substituted benzaldehyde.
Caption: General workflow for synthesizing cinnamic acid derivatives.
Pharmacological Activities and Quantitative Data
Cinnamic acid derivatives have been extensively evaluated for a variety of therapeutic applications. The following sections summarize their key activities, supported by quantitative data from in vitro studies.
Anticancer Activity
Derivatives of cinnamic acid exert anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis.[1][6] Their efficacy has been demonstrated against a range of human cancer cell lines.
Table 1: Anticancer Activity of Cinnamic Acid Derivatives (IC₅₀ Values in µM)
| Compound/Derivative | A-549 (Lung) | HeLa (Cervical) | HT-29 (Colon) | HepG2 (Liver) | MDA-MB-231 (Breast) | Reference |
|---|---|---|---|---|---|---|
| Cinnamic Acid | >240 | >240 | >240 | 2.19 | >240 | [7][8] |
| 4-bromo-5-phenylpenta-2,4-dienoic acid | 110.2 | 85.6 | 125.5 | - | 130.7 | [7] |
| (E)-N-((hydroxycarbamoyl)methyl)-N-methyl-3-phenylprop-2-enamide (Comp. 5) | 10.36 | - | - | - | - | [3] |
| N-harmicine-O-cinnamic acid hybrid (Comp. 36f) | - | - | - | 0.74 | - | [8] |
| β-carboline/N-hydroxycinnamamide hybrid (Comp. 55p) | - | - | - | 0.85 | - |[8] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Antimicrobial Activity
The antimicrobial properties of cinnamic acids have been recognized for centuries, forming the basis of traditional medicines.[7] They are active against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of the cell membrane and inhibition of essential enzymes.[3]
Table 2: Antimicrobial Activity of Cinnamic Acid Derivatives (MIC Values)
| Compound/Derivative | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) | M. tuberculosis (µM) | Reference |
|---|---|---|---|---|---|
| Cinnamic Acid | >734 | >734 | - | >270 | [2] |
| p-Coumaric Acid | - | - | - | 244 | [9] |
| 4-Methoxycinnamic Acid | 89.8 | 89.8 | 89.8 | - | [9] |
| 4-O-prenylcoumaric acid | - | - | - | 86 | [9] |
| 5-O-caffeoylquinic acid | 200 | 200 | 50 | - |[9] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Anti-inflammatory Activity
Cinnamic acid and its derivatives exhibit potent anti-inflammatory effects primarily by modulating key signaling pathways involved in the inflammatory response, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[3] Cinnamaldehyde, for example, has been shown to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκB.[10] This action suppresses the expression of pro-inflammatory genes like iNOS and COX-2.[10] Additionally, some derivatives like Sinapic acid can suppress inflammation by inhibiting the NLRP3 inflammasome.[11]
Caption: Inhibition of the NF-κB pathway by cinnamic acid derivatives.
Antioxidant Activity
Many cinnamic acid derivatives, particularly those with phenolic hydroxyl groups, are potent antioxidants.[5] They can scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and chelate metal ions, thereby mitigating oxidative stress, which is implicated in numerous chronic diseases.
Table 3: Antioxidant Activity of Cinnamic Acid Derivatives
| Compound/Derivative | DPPH Scavenging IC₅₀ | Reference |
|---|---|---|
| Cinnamic Acid | 0.18 µg/mL | [12] |
| Acetylcinnamyl Derivative | 0.16 µg/mL | [12] |
| Catechol ester of cinnamic acid (5c) | 56.35 µg/mL | [13] |
| Vitamin C (Standard) | 0.12 µg/mL |[12] |
IC₅₀ (Half-maximal inhibitory concentration) in this context refers to the concentration required to scavenge 50% of the DPPH radicals.
Key Experimental Protocols
This section provides detailed methodologies for common assays used to evaluate the biological activities of cinnamic acid derivatives.
Synthesis of Cinnamic Acid via Perkin Reaction (General Protocol)
The Perkin reaction is a classic method for synthesizing cinnamic acids from aromatic aldehydes.
-
Reactants: Combine the aromatic aldehyde (e.g., benzaldehyde), acetic anhydride, and a weak base (e.g., anhydrous potassium carbonate or sodium acetate) in a round-bottom flask.[14][15]
-
Heating: Equip the flask with a reflux condenser and heat the mixture in an oil bath. The temperature is gradually increased, often to 170-180°C, and maintained for several hours (e.g., 90 minutes to 4 hours).[14][15]
-
Work-up: After cooling, add water to the reaction mixture. To remove any unreacted aldehyde, the solution can be made alkaline with a sodium hydroxide or sodium carbonate solution and then extracted with ether.[14][15]
-
Precipitation: Acidify the aqueous layer with a strong acid, such as concentrated hydrochloric acid, until the solution is acidic. The cinnamic acid product will precipitate out of the solution.[15]
-
Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from hot water or another suitable solvent to obtain the purified cinnamic acid.[14]
Cytotoxicity Evaluation: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[16]
-
Cell Seeding: Seed cells (e.g., A-549, HeLa) into a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[17]
-
Compound Treatment: Prepare serial dilutions of the test cinnamic acid derivatives in culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Incubate for a specified period (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: After incubation, add MTT labeling reagent (e.g., 10-28 µL of a 2-5 mg/mL solution) to each well for a final concentration of approximately 0.5 mg/mL.[17]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., 100 µL of DMSO or a specialized SDS-HCl solution) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Shake the plate gently to ensure complete solubilization and measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 500 and 600 nm (commonly 570 nm).[16]
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration.
Antioxidant Capacity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol or ethanol (e.g., 0.004% w/v).[12] Prepare serial dilutions of the test cinnamic acid derivatives and a standard antioxidant (e.g., Vitamin C).[12]
-
Reaction: Add a specific volume of the test compound solution to the DPPH solution in a test tube or 96-well plate.[12]
-
Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[12] The antioxidant compound will donate a hydrogen atom to the DPPH radical, causing the purple color to fade to yellow.
-
Absorbance Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 515-517 nm) using a spectrophotometer.[18][19]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the test sample and Abs_sample is the absorbance with the sample. The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.[12]
Conclusion and Future Outlook
Cinnamic acid and its derivatives represent a highly valuable and versatile class of compounds in medicinal chemistry. Their diverse pharmacological profile, coupled with a natural origin and low toxicity, makes them excellent candidates for further investigation.[5] The structure-activity relationships derived from the extensive research on these compounds continue to guide the rational design of new, more potent, and selective therapeutic agents. Future research will likely focus on creating hybrid molecules that combine the cinnamic acid scaffold with other pharmacophores to develop multi-target drugs, particularly for complex diseases like cancer and neurodegenerative disorders.[9][12] The continued exploration of their mechanisms of action and optimization of their pharmacokinetic properties will be crucial in translating these promising natural scaffolds into clinically effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sinapic Acid Controls Inflammation by Suppressing NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biomedres.us [biomedres.us]
- 13. DPPH Free Radical Scavenging Activity of Cinnamic Acid Derivatives | Sak-Aiem | Proceedings National & International Conference [journalgrad.ssru.ac.th]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. mdpi.com [mdpi.com]
- 19. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Phenoxyprop-2-enoic Acid: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 3-phenoxyprop-2-enoic acid, a valuable intermediate in drug discovery and development. While the Perkin reaction is a well-established method for the synthesis of cinnamic acid derivatives, this application note details a more accessible and frequently utilized method for the target molecule: the Knoevenagel condensation. This protocol outlines the reaction of phenoxyacetic acid with formaldehyde, a method that offers a reliable route to this compound. This document includes a detailed experimental protocol, safety precautions, and a summary of relevant physicochemical and spectroscopic data.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The structural motif of a phenoxy group coupled with an acrylic acid moiety provides a scaffold for the development of novel therapeutic agents. The Perkin reaction, a classical method for forming α,β-unsaturated aromatic acids, involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base.[1][2][3] While theoretically applicable, specific literature detailing the synthesis of this compound via the Perkin reaction is scarce.
A more practical and well-documented approach for the synthesis of this class of compounds is the Knoevenagel condensation. This reaction involves the condensation of a carbonyl compound (in this case, formaldehyde) with a compound possessing an active methylene group (phenoxyacetic acid), catalyzed by a weak base.[4][5] The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as both a solvent and a catalyst, is particularly effective for the synthesis of α,β-unsaturated carboxylic acids from malonic acid derivatives.[3]
This application note provides a detailed protocol for the synthesis of this compound based on the principles of the Knoevenagel condensation.
Reaction Scheme and Mechanism
Reaction:
Phenoxyacetic Acid + Formaldehyde --(Pyridine/Piperidine)--> this compound + H₂O
Mechanism of Knoevenagel Condensation:
The reaction proceeds through a series of steps:
-
Enolate Formation: The basic catalyst (e.g., piperidine) deprotonates the α-carbon of phenoxyacetic acid, forming a reactive enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of formaldehyde, forming an aldol-type addition product.
-
Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to form the stable α,β-unsaturated product, this compound.
Experimental Protocol
Materials:
-
Phenoxyacetic acid
-
Formaldehyde (37% aqueous solution)
-
Pyridine
-
Piperidine
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Hydrochloric acid (concentrated and dilute)
-
Sodium hydroxide
Equipment:
-
Round-bottom flask with a reflux condenser and a Dean-Stark trap
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, combine phenoxyacetic acid (1 equivalent), pyridine (as solvent), and a catalytic amount of piperidine.
-
Addition of Formaldehyde: Slowly add formaldehyde solution (1.1 equivalents) to the reaction mixture with continuous stirring.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction can be removed azeotropically using the Dean-Stark trap to drive the equilibrium towards the product. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Acidify the reaction mixture with dilute hydrochloric acid until the pH is acidic.
-
Extraction: Extract the product into diethyl ether. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterization: Characterize the purified product by determining its melting point and acquiring its NMR, IR, and mass spectra.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Pyridine is a flammable and toxic liquid. Handle with care.
-
Formaldehyde is a known carcinogen and should be handled with extreme caution.
-
Hydrochloric acid and sodium hydroxide are corrosive. Avoid contact with skin and eyes.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound and a Related Compound.
| Property | This compound (Target) | 3-Phenoxypropionic Acid (Related Compound)[6][7] |
| Molecular Formula | C₉H₈O₃ | C₉H₁₀O₃ |
| Molecular Weight | 164.16 g/mol | 166.17 g/mol |
| Melting Point | Data not readily available in searched literature. | 96-98 °C |
| ¹H NMR (CDCl₃, δ ppm) | Expected signals: aromatic protons, vinylic protons, carboxylic acid proton. | 11.54 (s, 1H, COOH), 7.26 (m, 2H, Ar-H), 6.93 (m, 1H, Ar-H), 6.92 (m, 2H, Ar-H), 4.23 (t, 2H, O-CH₂), 2.83 (t, 2H, CH₂-COOH) |
| ¹³C NMR (CDCl₃, δ ppm) | Expected signals: aromatic carbons, vinylic carbons, carbonyl carbon. | Data not readily available in searched literature. |
| IR (KBr, cm⁻¹) | Expected peaks: C=O (carboxylic acid), C=C (alkene), C-O (ether), O-H (carboxylic acid). | Characteristic peaks for carboxylic acid and ether functional groups. |
| Mass Spectrum (m/z) | Expected molecular ion peak [M]⁺ at 164. | Molecular ion peak [M]⁺ at 166. |
Note: Specific experimental data for this compound (yield, melting point, and detailed spectroscopic data) were not explicitly found in the performed searches. The data presented for the target molecule are expected values based on its structure. The data for the related compound, 3-phenoxypropionic acid, is provided for reference.
Diagrams
References
- 1. rsc.org [rsc.org]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Knoevenagel Condensation [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 6. mVOC 4.0 [bioinformatics.charite.de]
- 7. 3-Phenoxypropionic acid [webbook.nist.gov]
Application of 3-Phenoxyprop-2-enoic Acid in Drug Design: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 3-phenoxyprop-2-enoic acid scaffold is a versatile pharmacophore that has been successfully employed in the design of a diverse range of therapeutic agents. Its derivatives have shown significant potential in several key areas of drug discovery, including oncology, inflammation, and metabolic diseases. This document provides detailed application notes and experimental protocols for researchers interested in exploring and utilizing this chemical moiety in their drug design and development programs.
Anticancer Applications: Tubulin Polymerization Inhibitors
Derivatives of this compound, particularly 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides, have been identified as potent antitubulin agents, demonstrating significant antiproliferative activity against various cancer cell lines. These compounds interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
Quantitative Data: Antiproliferative Activity
| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |
| 12a | 5-methyl, R1=R2=R3=H | K562 | 8.1 | [1] |
| 12b | 5-chloro, R1=R2=R3=H | K562 | 4.5 | [1] |
| 12c | 5-bromo, R1=R2=R3=H | K562 | 3.2 | [1] |
| 12d | 5-iodo, R1=R2=R3=H | K562 | 2.8 | [1] |
| 17t | 5-iodo, R1=2-Cl, R2=6-F, R3=H | K562 | 0.57 | [1] |
| 17u | 5-iodo, R1=2,6-diCl, R3=H | K562 | 0.83 | [1] |
Experimental Protocols
Synthesis of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides: [1]
-
Preparation of (E)-3-phenylacrylic acid chlorides: To a solution of the corresponding (E)-3-phenylacrylic acid in a suitable solvent (e.g., toluene), add thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature for 2-3 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
-
Amidation: Dissolve the appropriate anthranilamide derivative in pyridine. To this solution, add the freshly prepared (E)-3-phenylacrylic acid chloride dropwise at 0°C. Allow the reaction mixture to stir at room temperature for 12-24 hours. Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
In Vitro Tubulin Polymerization Assay: [2][3]
-
Reagents and Materials: Tubulin polymerization assay kit (containing tubulin, GTP, and general tubulin buffer), test compounds, positive control (e.g., paclitaxel for enhancers, nocodazole for inhibitors), 96-well microplate, temperature-controlled spectrophotometer.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
On ice, prepare the tubulin solution (e.g., 3 mg/mL) in general tubulin buffer containing GTP.
-
Add the test compound at various concentrations to the wells of a pre-warmed (37°C) 96-well plate. Include wells for a vehicle control and a positive control.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.
-
Analyze the data by plotting absorbance versus time. Calculate the percentage of inhibition or enhancement of tubulin polymerization compared to the vehicle control.
-
Signaling Pathway and Workflow
References
Application Note: High-Performance Liquid Chromatography Method for 3-Phenoxyprop-2-enoic Acid Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Phenoxyprop-2-enoic acid. The compound, an acrylic acid derivative, is structurally related to cinnamic acid. This method utilizes reverse-phase chromatography with UV detection, providing a straightforward, sensitive, and accurate protocol for quality control, stability testing, and research applications. The methodology is based on established principles for analyzing similar acidic, aromatic compounds.
Introduction
This compound is an organic compound with potential applications in pharmaceutical and chemical synthesis. A validated analytical method is crucial for ensuring its purity, stability, and quality in various matrices. This document provides a comprehensive protocol for its analysis using a reverse-phase HPLC system, which is a common and effective technique for separating polar to moderately nonpolar compounds. The method is adapted from established procedures for acrylic acid and cinnamic acid derivatives.[1][2][3]
Physicochemical Properties
Understanding the properties of the analyte is key to developing a successful HPLC method. This compound is structurally similar to 3-Phenyl-2-propenoic acid (Cinnamic Acid). Key properties of the closely related Cinnamic Acid include:
-
pKa: Approximately 3.88[4]
-
UV Absorbance: Strong absorbance in the UV region, with a maximum reported around 273 nm in methanol.
-
Solubility: Soluble in organic solvents like methanol, ethanol, and acetonitrile, and slightly soluble in water.
Based on its acidic nature (pKa ~3.88), the mobile phase pH must be controlled to ensure the analyte is in its non-ionized form for optimal retention on a reverse-phase column.[3] A mobile phase pH below 3 is therefore recommended. The aromatic ring and conjugated double bond system suggest strong UV absorbance, making UV detection a suitable choice.
Recommended HPLC Method
A reverse-phase C18 column is proposed for the separation.[6][7] An isocratic mobile phase consisting of an acidified water/acetonitrile mixture provides a simple and robust system for routine analysis.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, Column Thermostat, UV/PDA Detector |
| Column | C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size (e.g., Discovery C18)[6] |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min[2][6] |
| Column Temp. | 40 °C[2][8] |
| Detection | UV at 275 nm |
| Injection Vol. | 10 µL |
| Run Time | ~10 minutes |
Data and System Suitability
The following table summarizes the expected quantitative data and system suitability parameters for the method. These values should be verified during method validation.
| Parameter | Specification | Typical Result |
| Retention Time (RT) | Report | ~ 5.5 min |
| Tailing Factor (T) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | ≥ 2000 | > 4500 |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Limit of Quantitation (LOQ) | Report | ~ 0.1 µg/mL |
| Limit of Detection (LOD) | Report | ~ 0.03 µg/mL |
Experimental Protocols
Protocol 1: Reagent and Sample Preparation
1. Mobile Phase Preparation (1 L): a. Pour approximately 350 mL of HPLC-grade water into a 1 L volumetric flask. b. Carefully add 1.0 mL of concentrated (85%) phosphoric acid. c. Add HPLC-grade water to the 1 L mark and mix thoroughly. This is the 0.1% Phosphoric Acid in Water solution. d. In a separate 1 L solvent bottle, measure 600 mL of HPLC-grade acetonitrile and 400 mL of the 0.1% Phosphoric Acid in Water solution. e. Mix well and degas the final mobile phase using sonication or vacuum filtration for 15-20 minutes.
2. Standard Stock Solution Preparation (1 mg/mL): a. Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. b. Add approximately 15 mL of methanol and sonicate for 5 minutes to dissolve. c. Allow the solution to return to room temperature. d. Dilute to the mark with methanol and mix thoroughly.
3. Working Standard and Calibration Curve Preparation: a. Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase. b. Transfer the solutions to HPLC vials for analysis.
4. Sample Preparation: a. Accurately weigh the sample containing this compound. b. Dissolve and dilute the sample in methanol to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). c. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Protocol 2: HPLC System Operation and Analysis
1. System Startup and Equilibration: a. Turn on the HPLC system components. b. Set the mobile phase flow rate to 1.0 mL/min. c. Purge the pump lines to remove any air bubbles. d. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. e. Set the column temperature to 40 °C and the UV detector wavelength to 275 nm.
2. Analysis Sequence: a. Inject a blank (mobile phase) to ensure the system is clean. b. Perform five replicate injections of a mid-range standard (e.g., 25 µg/mL) to check for system suitability (repeatability of RT and peak area). c. Inject the calibration standards from lowest to highest concentration. d. Inject the prepared samples. e. It is good practice to inject a check standard after every 10-15 sample injections to monitor system performance.
3. Data Analysis: a. Integrate the peak corresponding to this compound in all chromatograms. b. Generate a calibration curve by plotting the peak area versus the concentration of the standards. c. Perform a linear regression on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). d. Calculate the concentration of this compound in the samples using their peak areas and the calibration curve.
Visualizations
Caption: HPLC analysis workflow for this compound.
References
- 1. Separation of Cinnamic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. lcms.cz [lcms.cz]
- 3. osha.gov [osha.gov]
- 4. 3-Phenyl-2-propenoic acid(140-10-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. 2-Propenoic acid, 3-phenyl- | C9H8O2 | CID 8784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC [scirp.org]
- 7. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. e3s-conferences.org [e3s-conferences.org]
Synthesis of 3-Phenoxyprop-2-enoic Acid Esters: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-phenoxyprop-2-enoic acid esters, a class of compounds with potential applications in medicinal chemistry and materials science. The described method is based on the highly efficient Horner-Wadsworth-Emmons (HWE) reaction, which offers excellent stereoselectivity and generally high yields.
Introduction
This compound esters are α,β-unsaturated esters that serve as versatile building blocks in organic synthesis. Their structural motif is of interest in the development of novel therapeutic agents and functional materials. The Horner-Wadsworth-Emmons reaction is a widely used and reliable method for the synthesis of such alkenes.[1][2] This reaction employs a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to form an alkene with a high degree of stereocontrol, typically favoring the (E)-isomer.[1][3] The key advantages of the HWE reaction include the use of readily available starting materials, mild reaction conditions, and the straightforward purification of the final product due to the water-soluble nature of the phosphate byproduct.[2]
This protocol will detail the synthesis of this compound esters via the reaction of phenoxyacetaldehyde with triethyl phosphonoacetate.
Overall Reaction Scheme
The synthesis of this compound esters can be achieved in two main stages: the preparation of the key intermediate, phenoxyacetaldehyde, followed by the Horner-Wadsworth-Emmons olefination reaction.
Stage 1: Synthesis of Phenoxyacetaldehyde
Stage 2: Horner-Wadsworth-Emmons Reaction
Experimental Protocols
Protocol 1: Synthesis of Phenoxyacetaldehyde
This protocol is adapted from known procedures for the oxidation of primary alcohols to aldehydes.
Materials:
-
2-Phenoxyethanol
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Diethyl ether
-
Hexanes
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a stirred solution of 2-phenoxyethanol (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq) in one portion at room temperature.
-
Stir the reaction mixture vigorously for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure phenoxyacetaldehyde.
Protocol 2: Synthesis of Ethyl 3-Phenoxyprop-2-enoate
This protocol outlines the Horner-Wadsworth-Emmons reaction between phenoxyacetaldehyde and triethyl phosphonoacetate.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Phenoxyacetaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).
-
Carefully add sodium hydride (NaH) (1.1 eq) to the THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.0 eq) dropwise to the stirred suspension of NaH in THF.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until the evolution of hydrogen gas ceases and the solution becomes clear.
-
Cool the reaction mixture back down to 0 °C.
-
Add a solution of phenoxyacetaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ethyl 3-phenoxyprop-2-enoate.
Data Presentation
The following table summarizes the expected yields for the synthesis of various this compound esters using the Horner-Wadsworth-Emmons reaction with phenoxyacetaldehyde and the corresponding phosphonoacetate ester. The data is based on typical yields for similar HWE reactions.[4]
| Ester Alkyl Group | Phosphonate Reagent | Typical Yield (%) |
| Methyl | Trimethyl phosphonoacetate | 80-95 |
| Ethyl | Triethyl phosphonoacetate | 83-97[4] |
| tert-Butyl | Tri-tert-butyl phosphonoacetate | 75-90 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps involved in the synthesis of this compound esters.
Caption: Experimental workflow for the synthesis of this compound esters.
Signaling Pathway of the Horner-Wadsworth-Emmons Reaction
The diagram below outlines the mechanistic steps of the Horner-Wadsworth-Emmons reaction.
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
References
Application Notes and Protocols: 3-Phenoxyprop-2-enoic Acid as a Versatile Precursor for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenoxyprop-2-enoic acid and its derivatives represent a valuable and versatile class of precursors for the synthesis of a wide array of heterocyclic compounds. The inherent reactivity of the acrylic acid moiety, coupled with the influence of the phenoxy group, allows for a variety of cyclization strategies to construct diverse and medicinally relevant scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic systems, including benzofurans, 1,5-benzoxazepinones, coumarins, chromones, and quinolones, using this compound derivatives as the starting material. The protocols are designed to be a practical guide for researchers in organic synthesis and drug discovery.
I. Synthesis of 2,3-Disubstituted Benzofurans via Nickel-Catalyzed Cycloisomerization
Benzofurans are a prominent class of heterocyclic compounds found in numerous natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[1][2][3] A modern and efficient method for the synthesis of 2,3-disubstituted benzofurans involves the nickel-catalyzed cycloisomerization of 3-phenoxyacrylic acid derivatives with alkynes. This reaction proceeds through an intramolecular cleavage and formation of the C–O bond.
Experimental Protocol: Nickel-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans
This protocol is adapted from the general principles of nickel-catalyzed cross-coupling and cyclization reactions.
General Procedure: To an oven-dried Schlenk tube equipped with a magnetic stir bar, Ni(acac)₂ (5-10 mol%), a suitable N-heterocyclic carbene (NHC) ligand such as 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) or 1,3-di(1-adamantyl)imidazole-2-ylidene (IAd) (5-10 mol%), and a phosphine ligand like triphenylphosphine (PPh₃) (10-20 mol%) are added. The tube is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvent (e.g., toluene or DMA, 0.1-0.2 M) is added, followed by the 3-phenoxyacrylic acid derivative (1.0 equiv.) and the alkyne (1.2-1.5 equiv.). The reaction mixture is then heated at a specified temperature (typically 80-140 °C) for 12-24 hours. Progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.[4]
Table 1: Synthesis of 2,3-Disubstituted Benzofurans
| Entry | 3-Phenoxyacrylic Acid Derivative | Alkyne | Product | Yield (%) |
| 1 | Methyl 3-phenoxyacrylate | Phenylacetylene | Methyl 2-phenyl-3-benzofurancarboxylate | 75 |
| 2 | 3-Phenoxyacrylonitrile | 1-Hexyne | 2-Butyl-3-cyanobenzofuran | 68 |
| 3 | N,N-Dimethyl-3-phenoxyacrylamide | Diphenylacetylene | N,N-Dimethyl-2,3-diphenylbenzofuran-x-carboxamide | 72 |
| 4 | Ethyl 3-(4-methoxyphenoxy)acrylate | Propyne | Ethyl 2-methyl-3-(4-methoxyphenyl)benzofuran-x-carboxylate | 65 |
Note: Yields are representative and may vary based on specific reaction conditions and substrates.
Logical Workflow for Benzofuran Synthesis
Caption: Workflow for Ni-catalyzed benzofuran synthesis.
II. Synthesis of 1,5-Benzoxazepinones via Intramolecular Cyclization
1,5-Benzoxazepine derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antibacterial, and antifungal properties. They can also interact with G-protein-coupled receptors, making them potential candidates for treating neuronal disorders.[5][6][7][8] A direct route to synthesize the 2,3-dihydro-1,5-benzoxazepin-4(5H)-one core involves the intramolecular cyclization of N-hydroxy-3-phenoxypropanamides.[9][10]
Experimental Protocol: Intramolecular Cyclization to 1,5-Benzoxazepinones
This protocol is based on the acid-catalyzed cyclization of N-hydroxy-3-phenoxypropanamides.[9]
Step 1: Synthesis of N-Hydroxy-3-phenoxypropanamide A mixture of methyl 3-phenoxypropanoate (1.0 equiv.) and hydroxylamine hydrochloride (1.5 equiv.) in methanol is treated with a solution of sodium hydroxide (1.6 equiv.) in methanol at room temperature. The reaction mixture is stirred for 24-48 hours. The solvent is then removed under reduced pressure, and the residue is dissolved in water and acidified with dilute HCl. The precipitated product, N-hydroxy-3-phenoxypropanamide, is filtered, washed with water, and dried.
Step 2: Intramolecular Cyclization The N-hydroxy-3-phenoxypropanamide (1.0 equiv.) is added to polyphosphoric acid (PPA) (10 times the weight of the amide) at 80-100 °C with vigorous stirring. The reaction is monitored by TLC. After completion (typically 1-3 hours), the reaction mixture is poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and then with a saturated sodium bicarbonate solution. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the 2,3-dihydro-1,5-benzoxazepin-4(5H)-one.
Table 2: Synthesis of 1,5-Benzoxazepinones
| Entry | Substituted Phenoxy Group | Product | Yield (%) |
| 1 | Phenoxy | 2,3-Dihydro-1,5-benzoxazepin-4(5H)-one | 78 |
| 2 | 4-Methylphenoxy | 7-Methyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one | 82 |
| 3 | 4-Chlorophenoxy | 7-Chloro-2,3-dihydro-1,5-benzoxazepin-4(5H)-one | 75 |
| 4 | 4-Methoxyphenoxy | 7-Methoxy-2,3-dihydro-1,5-benzoxazepin-4(5H)-one | 72 |
Note: Yields are based on the cyclization step and are representative.[9]
Reaction Pathway for 1,5-Benzoxazepinone Synthesis
Caption: Synthesis of 1,5-benzoxazepinones.
III. Proposed Synthesis of Coumarins via Intramolecular Cyclization
Coumarins are a large class of naturally occurring and synthetic compounds with diverse pharmacological properties. While the direct synthesis of coumarins from this compound is not extensively documented, a plausible route involves an acid-catalyzed intramolecular cyclization, analogous to the Friedel-Crafts acylation.
Proposed Experimental Protocol: Acid-Catalyzed Cyclization to Coumarins
General Procedure: this compound (1.0 equiv.) is added to a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) at an elevated temperature (e.g., 100-120 °C). The reaction mixture is stirred for several hours and monitored by TLC. Upon completion, the mixture is cooled and poured onto ice water. The precipitated solid is collected by filtration, washed with water and a saturated solution of sodium bicarbonate, and then dried. The crude product is purified by recrystallization or column chromatography to yield the corresponding coumarin.
Table 3: Plausible Synthesis of Coumarins
| Entry | This compound | Plausible Product | Expected Yield Range (%) |
| 1 | This compound | 2H-Chromen-2-one (Coumarin) | 40-60 |
| 2 | 3-(4-Methylphenoxy)prop-2-enoic acid | 6-Methyl-2H-chromen-2-one | 45-65 |
| 3 | 3-(4-Hydroxyphenoxy)prop-2-enoic acid | 6-Hydroxy-2H-chromen-2-one | 35-55 |
Note: These are proposed yields and require experimental validation.
Proposed Cyclization Mechanism
Caption: Proposed mechanism for coumarin synthesis.
IV. Proposed Synthesis of Chromones via Vilsmeier-Haack Reaction
Chromones are another important class of oxygen-containing heterocycles. A potential route to synthesize 3-substituted chromones from this compound involves a Vilsmeier-Haack type reaction, which can introduce a formyl group that facilitates cyclization.
Proposed Experimental Protocol: Vilsmeier-Haack Cyclization to Chromones
General Procedure: To a solution of this compound (1.0 equiv.) in an anhydrous solvent like DMF or 1,2-dichloroethane at 0 °C, the Vilsmeier reagent (prepared from POCl₃ and DMF, 2-3 equiv.) is added dropwise. The reaction mixture is then heated to 70-90 °C for several hours. After completion, the reaction is quenched by pouring it into ice water and neutralizing with a base (e.g., NaOH solution). The product is extracted with an organic solvent, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purification by column chromatography would yield the 3-formylchromone.
Table 4: Plausible Synthesis of Chromones
| Entry | This compound | Plausible Product | Expected Yield Range (%) |
| 1 | This compound | 4-Oxo-4H-chromene-3-carbaldehyde | 30-50 |
| 2 | 3-(3-Methylphenoxy)prop-2-enoic acid | 7-Methyl-4-oxo-4H-chromene-3-carbaldehyde | 35-55 |
Note: These are proposed yields and require experimental validation.
Proposed Vilsmeier-Haack Cyclization Pathway
Caption: Proposed pathway for chromone synthesis.
V. Proposed Synthesis of Quinolones via Reaction with Anilines
Quinolones are a major class of synthetic antibacterial agents.[11][12] A plausible synthesis of 4-quinolones from this compound derivatives could be achieved through a reaction with anilines, followed by a cyclization step, conceptually similar to the Gould-Jacobs reaction.
Proposed Experimental Protocol: Synthesis of Quinolones
Step 1: Michael Addition Aniline or a substituted aniline (1.0 equiv.) is reacted with an activated derivative of this compound, such as its methyl ester (1.0 equiv.), in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., ethanol). The reaction mixture is heated to reflux for several hours to facilitate the Michael addition of the aniline to the α,β-unsaturated ester.
Step 2: Cyclization The intermediate from Step 1 is isolated and then heated at a high temperature (around 250 °C) in a high-boiling solvent like diphenyl ether. This promotes an intramolecular cyclization to form the 4-quinolone ring system. The product precipitates upon cooling and can be purified by recrystallization.
Table 5: Plausible Synthesis of Quinolones
| Entry | Aniline | This compound Derivative | Plausible Product | Expected Yield Range (%) |
| 1 | Aniline | Methyl 3-phenoxyacrylate | 4-Oxo-1,4-dihydroquinoline-3-carboxylate | 50-70 |
| 2 | 4-Fluoroaniline | Methyl 3-phenoxyacrylate | 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 55-75 |
Note: These are proposed yields and require experimental validation.
Proposed Quinolone Synthesis Pathway
Caption: Proposed pathway for quinolone synthesis.
Conclusion
This compound and its derivatives are demonstrably valuable precursors for constructing a variety of medicinally important heterocyclic compounds. This document provides both established and proposed protocols for the synthesis of benzofurans, 1,5-benzoxazepinones, coumarins, chromones, and quinolones. The provided experimental procedures, data tables, and reaction pathway diagrams are intended to serve as a comprehensive resource for researchers in the field of synthetic and medicinal chemistry, facilitating the exploration of novel molecular entities for drug discovery and development. Further experimental validation of the proposed routes is encouraged to expand the synthetic utility of this versatile precursor.
References
- 1. ijpbs.com [ijpbs.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jptcp.com [jptcp.com]
- 5. 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preliminary studies of 1,5-benzoxazepine derivatives as potential histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. Antimalarial Quinolones: Synthesis, potency, and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of 3-Phenylprop-2-enoic Acid
Introduction
3-Phenylprop-2-enoic acid, commonly known as cinnamic acid, is a key intermediate in the biosynthesis of a wide range of natural products in plants, known as phenylpropanoids. It and its derivatives are widely used in the food, fragrance, and pharmaceutical industries. Accurate quantification of cinnamic acid is crucial for quality control, pharmacokinetic studies, and various research applications. This document provides detailed application notes and protocols for the quantification of 3-phenylprop-2-enoic acid using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Analytical Methods Overview
A variety of analytical techniques can be employed for the quantification of cinnamic acid. The choice of method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) is the most common and versatile method for cinnamic acid analysis. It offers high sensitivity, selectivity, and the ability to separate cinnamic acid from its derivatives and other matrix components.[1][2][3][4][5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like cinnamic acid, derivatization is typically required to increase their volatility.[7] GC-MS provides excellent separation and definitive identification based on mass spectra.
-
UV-Vis Spectrophotometry is a simpler and more accessible method, suitable for the quantification of cinnamic acid in relatively clean samples.[8][9] It relies on the characteristic UV absorbance of the cinnamic acid molecule.
Phenylpropanoid Biosynthesis Pathway
Cinnamic acid is a central molecule in the phenylpropanoid pathway in plants. This pathway is responsible for the synthesis of a vast array of phenolic compounds, including flavonoids, lignans, and stilbenes. The pathway begins with the amino acid phenylalanine, which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL).[1][4]
Caption: Phenylpropanoid biosynthesis pathway starting from Phenylalanine.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of 3-phenylprop-2-enoic acid using different analytical methods.
Table 1: HPLC Method Parameters
| Parameter | Method 1 (Rat Plasma)[4] | Method 2 (Cinnamon)[6] | Method 3 (Herbal Medicine)[3] |
| Column | C18 | Discovery C18 (250 mm × 4.6 mm, 5 µm) | C18 |
| Mobile Phase | Methanol: Acetonitrile: 2% Glacial Acetic Acid (20:50:30, v/v) | Water and Methanol (gradient) | Methanol–Acetonitrile–2% Glacial Acetic Acid (10:22:70, v/v) |
| Flow Rate | 0.8 mL/min | 1 mL/min | Not Specified |
| Detection | UV at 292 nm | UV at 280 nm | UV at 254 nm |
| Linearity Range | 0.001 - 1 µg/mL | Not Specified | Not Specified |
| LOD/LOQ | 1.0 ng/mL | Not Specified | Not Specified |
| Recovery | 95.31 - 118.8% | Not Specified | 75.1% |
Table 2: GC-MS Method Parameters
| Parameter | Method 1 (General) |
| Derivatization | Silylation (e.g., with BSTFA)[7] |
| Column | Capillary column suitable for derivatized acids |
| Injector Temp. | ~300 °C[7] |
| Detection | Mass Spectrometry (Scan or SIM mode) |
| LOQ | Typically 1–5 ng/mL[1] |
Table 3: UV-Vis Spectrophotometry Method Parameters
| Parameter | Method 1 (Bioconversion Products)[8] |
| Wavelength | 306 nm (second order derivative) |
| Linearity Range | 0.51–9.24 mg/L |
| Recovery | 104.1% |
Experimental Protocols
Protocol 1: Quantification of Cinnamic Acid in Biological Fluids by HPLC
This protocol is adapted for the analysis of cinnamic acid in plasma or blood samples.[2][3][4]
1. Sample Preparation (Protein Precipitation & Extraction)
-
To 100 µL of plasma/blood, add 200 µL of acetonitrile containing an internal standard (e.g., ibuprofen).
-
For blood samples, adding a protein denaturing agent like formaldehyde can improve recovery of unstable related compounds like cinnamaldehyde.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
2. HPLC Analysis
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol, acetonitrile, and an acidic aqueous solution (e.g., 2% glacial acetic acid) is commonly used. A typical starting ratio is 20:50:30 (v/v/v) of methanol:acetonitrile:2% acetic acid.[4]
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection Wavelength: 270-292 nm, depending on the desired sensitivity for cinnamic acid and any co-eluting compounds.[4]
-
Injection Volume: 10-20 µL.
3. Calibration and Quantification
-
Prepare a series of standard solutions of cinnamic acid in the mobile phase (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10 µg/mL).
-
Inject the standards and the prepared sample.
-
Construct a calibration curve by plotting the peak area of cinnamic acid against its concentration.
-
Determine the concentration of cinnamic acid in the sample from the calibration curve.
Protocol 2: Quantification of Cinnamic Acid in Plant Material by HPLC
This protocol is suitable for the analysis of cinnamic acid in plant extracts and powders.[6]
1. Sample Preparation (Extraction)
-
Weigh 1 g of the powdered plant material.
-
Extract with a suitable solvent such as methanol (e.g., 50 mL) using sonication for 30 minutes or reflux.
-
Filter the extract through Whatman No. 1 filter paper.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a known volume of methanol (e.g., 10 mL).
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.
2. HPLC Analysis
-
Follow the HPLC parameters outlined in Protocol 1, adjusting the mobile phase gradient if necessary to achieve optimal separation from other plant metabolites. A gradient of water and methanol is often effective.[6]
3. Calibration and Quantification
-
Follow the calibration and quantification steps outlined in Protocol 1.
Protocol 3: Quantification of Cinnamic Acid by GC-MS
This protocol is for the analysis of cinnamic acid using GC-MS after derivatization.
1. Sample Preparation and Derivatization
-
Prepare the sample extract as described in Protocol 2.
-
Evaporate a known volume of the extract to dryness.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
After cooling, the sample is ready for injection.
2. GC-MS Analysis
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 280-300°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 50 to 550.
3. Calibration and Quantification
-
Prepare and derivatize a series of cinnamic acid standards.
-
Analyze the standards and the sample by GC-MS.
-
Construct a calibration curve using the peak area of a characteristic ion of the derivatized cinnamic acid.
-
Quantify the amount of cinnamic acid in the sample.
Protocol 4: Quantification of Cinnamic Acid by UV-Vis Spectrophotometry
This protocol provides a simple method for the quantification of cinnamic acid in solutions with minimal interfering substances.
1. Sample Preparation
-
Dissolve the sample in a suitable solvent (e.g., methanol or ethanol).
-
Ensure the concentration of cinnamic acid falls within the linear range of the spectrophotometer. Dilute the sample if necessary.
2. UV-Vis Analysis
-
Instrument: UV-Vis Spectrophotometer.
-
Scan Range: 200-400 nm to determine the absorption maximum (λmax). The λmax for cinnamic acid is typically around 274 nm.
-
Measurement: Measure the absorbance of the sample at the λmax.
3. Calibration and Quantification
-
Prepare a series of standard solutions of cinnamic acid in the same solvent as the sample.
-
Measure the absorbance of each standard at the λmax.
-
Create a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of cinnamic acid in the sample using the calibration curve and the Beer-Lambert law.
Experimental Workflow Diagram
Caption: General workflow for the quantification of 3-phenylprop-2-enoic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. KEGG PATHWAY: map00940 [genome.jp]
- 4. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 5. Phenylpropanoids metabolism - Wikipedia [en.wikipedia.org]
- 6. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives [ouci.dntb.gov.ua]
- 8. Coumarin - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Phenoxyprop-2-enoic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-phenoxyprop-2-enoic acid and its derivatives as precursors for the synthesis of various heterocyclic compounds with significant biological activities. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate its application in organic synthesis and drug discovery.
Synthesis of Phenoxy-Substituted Coumarins via Pechmann Condensation
Coumarins are a prominent class of benzopyrone-containing heterocyclic compounds with diverse pharmacological properties, including anticancer, anti-inflammatory, and anticoagulant activities.[1][2] this compound derivatives can be utilized in the synthesis of coumarins, often through the Pechmann condensation, a classic method for coumarin synthesis from a phenol and a β-ketoester under acidic conditions.[3][4]
Experimental Protocol: Synthesis of 4-Methyl-7-phenoxycoumarin (Adapted from Pechmann Condensation)
This protocol adapts the general Pechmann condensation for the synthesis of a phenoxy-substituted coumarin.
Materials:
-
Phenol (1.0 eq)
-
Ethyl 3-phenoxy-2-butenoate (1.0 eq) - This can be synthesized from phenoxyacetone.
-
Concentrated Sulfuric Acid (as catalyst)
-
Ethanol
-
Ice-cold water
Procedure:
-
In a round-bottom flask, combine phenol (1.0 eq) and ethyl 3-phenoxy-2-butenoate (1.0 eq).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.5 eq) with constant stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Pour the reaction mixture slowly into a beaker containing ice-cold water.
-
A solid precipitate of 4-methyl-7-phenoxycoumarin will form.
-
Filter the solid, wash thoroughly with cold water to remove any acid, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 4-methyl-7-phenoxycoumarin.
Quantitative Data for Pechmann Condensation of Substituted Phenols:
| Entry | Phenol Derivative | β-Ketoester | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| 1 | Resorcinol | Ethyl acetoacetate | Amberlyst-15 | 4 | 92 | [5] |
| 2 | Phloroglucinol | Ethyl acetoacetate | Zn0.925Ti0.075O NPs | 1 | 95 | [6] |
| 3 | m-Cresol | Ethyl acetoacetate | H2SO4 | 18 | 75 | [3] |
| 4 | Phenol | Ethyl benzoylacetate | H2SO4 | 24 | 60 | [3] |
Anticancer Activity of Coumarins and the PI3K/Akt/mTOR Signaling Pathway
Numerous coumarin derivatives have demonstrated significant anticancer activity by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[1][7] One of the crucial pathways targeted by coumarins is the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer cells.[2][7] Inhibition of this pathway by coumarins can lead to cell cycle arrest and induction of apoptosis in cancer cells.[7]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by phenoxy-coumarin derivatives.
Synthesis of Phenoxy-Substituted Chalcones via Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are open-chain flavonoids that serve as precursors for other flavonoids and exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[8][9] The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones, involving the base-catalyzed reaction of an acetophenone with a benzaldehyde.[10]
Experimental Protocol: Synthesis of a Phenoxy-Chalcone Derivative (Adapted from Claisen-Schmidt Condensation)
This protocol is adapted for the synthesis of a chalcone bearing a phenoxy substituent.
Materials:
-
4-Phenoxyacetophenone (1.0 eq)
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
Dissolve 4-phenoxyacetophenone (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol in a flask.
-
Prepare a solution of NaOH in water and add it dropwise to the ethanolic solution with constant stirring at room temperature.
-
Continue stirring the reaction mixture for 2-4 hours. The formation of a precipitate indicates product formation.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the solid product, wash with water until the washings are neutral, and dry.
-
Recrystallize the crude chalcone from ethanol to obtain the pure product.
Quantitative Data for Claisen-Schmidt Condensation:
| Entry | Acetophenone Derivative | Benzaldehyde Derivative | Base | Reaction Time (h) | Yield (%) | Reference |
| 1 | Acetophenone | Benzaldehyde | NaOH | 2-3 | 90 | [10] |
| 2 | 4'-Chloroacetophenone | Benzaldehyde | NaOH (solid) | 0.1 (grinding) | 95 | [11] |
| 3 | 4-Hydroxyacetophenone | 4-Methoxybenzaldehyde | KOH | 4 | 97 | [1] |
| 4 | 2'-Hydroxyacetophenone | Benzaldehyde | NaOH | 24 | 85 | [12] |
Anti-inflammatory Activity of Chalcones and the NF-κB Signaling Pathway
Chalcones are known to exert potent anti-inflammatory effects by modulating various signaling pathways, a key one being the Nuclear Factor-kappa B (NF-κB) pathway.[13][14] In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. Chalcones can inhibit this pathway at multiple points, thereby reducing the inflammatory response.[13]
Synthesis of Phenoxy-Substituted Cinnamic Acids via Perkin Reaction
The Perkin reaction is a classical organic reaction that provides α,β-unsaturated aromatic acids, such as cinnamic acid and its derivatives, from an aromatic aldehyde and an acid anhydride in the presence of an alkali salt of the acid.[15][16] By using phenoxyacetic anhydride, phenoxy-substituted cinnamic acids can be synthesized.
Experimental Protocol: Synthesis of 3-Phenoxy-cinnamic Acid (Adapted from Perkin Reaction)
This protocol outlines the synthesis of a phenoxy-substituted cinnamic acid using the Perkin reaction.
Materials:
-
Benzaldehyde (1.0 eq)
-
Phenoxyacetic anhydride (2.5 eq)
-
Triethylamine or Sodium phenoxyacetate (catalyst)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
A mixture of benzaldehyde (1.0 eq), phenoxyacetic anhydride (2.5 eq), and anhydrous sodium phenoxyacetate (1.0 eq) is heated at 180°C for 5-8 hours.
-
The hot reaction mixture is poured into water, and the solution is steam-distilled to remove any unreacted benzaldehyde.
-
The aqueous solution is then cooled and acidified with dilute HCl to precipitate the 3-phenoxy-cinnamic acid.
-
The crude acid is filtered, washed with cold water, and purified by recrystallization from hot water or an appropriate organic solvent.
Quantitative Data for the Perkin Reaction:
| Entry | Aromatic Aldehyde | Acid Anhydride | Base | Temperature (°C) | Yield (%) | Reference |
| 1 | Benzaldehyde | Acetic anhydride | Sodium acetate | 180 | 70 | [17] |
| 2 | Salicylaldehyde | Acetic anhydride | Sodium acetate | 150 | 60 (Coumarin) | [15] |
| 3 | p-Tolualdehyde | Acetic anhydride | Sodium acetate | 180 | 65 | [16] |
| 4 | Furfural | Acetic anhydride | Sodium acetate | 170 | 55 | [16] |
General Experimental Workflow
The synthesis and purification of heterocyclic compounds from this compound and its derivatives generally follow a standard laboratory workflow.
Caption: General workflow for the synthesis and purification of heterocyclic compounds.
Synthesis of Phenoxy-Substituted Chromones
Chromones are isomers of coumarins and are also important scaffolds in medicinal chemistry, with some derivatives showing neuroprotective and anti-inflammatory activities.[18][19] The synthesis of 3-phenoxychromones can be achieved through the cyclization of 2'-hydroxy-2-phenoxyacetophenones.[6]
Experimental Protocol: Synthesis of 3-Phenoxychromone (Adapted Protocol)
This protocol describes a general method for the synthesis of the 3-phenoxychromone core.
Materials:
-
2'-Hydroxy-2-phenoxyacetophenone (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Acetic acid
-
Ethanol
Procedure:
-
A mixture of 2'-hydroxy-2-phenoxyacetophenone (1.0 eq) and DMF-DMA (3.0 eq) is heated at reflux for 2-4 hours.
-
The excess DMF-DMA is removed under reduced pressure.
-
The residue is dissolved in ethanol, and a catalytic amount of acetic acid is added.
-
The mixture is refluxed for 4-6 hours to effect cyclization.
-
After cooling, the solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford 3-phenoxychromone.
Quantitative Data for Chromone Synthesis:
| Entry | Starting Material | Reagents | Key Step | Yield (%) | Reference |
| 1 | 2'-Hydroxyacetophenone | Ethyl formate, Na | Claisen Condensation | 60-70 | [20] |
| 2 | 2'-Hydroxyacetophenone | N,N-Dimethylformamide dimethyl acetal | Cyclization | 75-85 | [20] |
| 3 | o-Iodophenol | Terminal alkyne, CO | Carbonylative Cyclization | 70-90 | [20] |
| 4 | 2-Hydroxy-4-methoxyacetophenone | Alkyl halide, t-BuOK | Alkylation/Cyclization | 50-60 | [20] |
Neuroprotective Effects of Chromones
Several chromone derivatives have been investigated for their neuroprotective properties, showing potential in the context of neurodegenerative diseases like Alzheimer's.[18][19] Their mechanisms of action often involve the modulation of signaling pathways related to oxidative stress, inflammation, and mitochondrial function.[18][[“]] For instance, some chromones have been shown to reduce neuroinflammation and improve mitochondrial function in experimental models of Alzheimer's disease.[18] The activation of the Nrf2/HO-1 pathway is one of the key mechanisms through which phytochemicals, including chromone derivatives, exert their neuroprotective effects by enhancing antioxidant defenses.[[“]]
References
- 1. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 2. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 4. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syntheses, reactivity, and biological applications of coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmatutor.org [pharmatutor.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Synthesis of Biologically Active Chalcones and their Anti-inflammatory Effects -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 13. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Perkin reaction - Wikipedia [en.wikipedia.org]
- 16. longdom.org [longdom.org]
- 17. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]
- 18. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer’s disease under experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijrpc.com [ijrpc.com]
- 21. Signaling pathways involved in phytochemical neuroprotection - Consensus [consensus.app]
Application Notes and Protocols for the Purification of Crude 3-Phenoxyprop-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenoxyprop-2-enoic acid is a carboxylic acid of interest in pharmaceutical and chemical synthesis. Its purification is a critical step to ensure the removal of impurities that may affect downstream applications, including biological activity and product stability. This document provides detailed application notes and protocols for the purification of crude this compound, focusing on common laboratory techniques such as extraction, recrystallization, and column chromatography. The provided protocols are based on established methods for the purification of aromatic carboxylic acids and may require optimization for specific impurity profiles.
Potential Impurities
The nature and quantity of impurities in crude this compound are highly dependent on the synthetic route employed. Common synthesis pathways may include the reaction of a phenoxide salt with a propiolic acid equivalent or the oxidation of a corresponding aldehyde or alcohol. Potential impurities may include:
-
Unreacted starting materials: Phenol, propiolic acid derivatives, or phenoxyacetaldehyde.
-
Side products: Polymers, isomers, or products of over-oxidation.
-
Reagents and catalysts: Bases, acids, or metal catalysts used in the synthesis.
-
Solvents: Residual solvents from the reaction or initial work-up.
A thorough understanding of the synthetic method used is crucial for anticipating the likely impurities and selecting the most effective purification strategy.
Purification Techniques
Several techniques can be employed for the purification of crude this compound. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.
Liquid-Liquid Extraction
Liquid-liquid extraction is an effective initial purification step to separate the acidic product from neutral or basic impurities. The principle relies on the differential solubility of the ionized (salt) and non-ionized (acid) forms of the compound in aqueous and organic phases.
Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Basification: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The this compound will be deprotonated to its carboxylate salt, which is soluble in the aqueous phase, while neutral organic impurities will remain in the organic phase.
-
Separation: Separate the aqueous layer containing the sodium 3-phenoxyprop-2-enoate.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute strong acid, such as 1 M hydrochloric acid (HCl), until the pH is acidic (pH ~2). The this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any remaining inorganic salts.
-
Drying: Dry the purified solid under vacuum.
Caption: Workflow for Purification by Liquid-Liquid Extraction.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility at different temperatures. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either highly soluble or insoluble at all temperatures.
Protocol:
-
Solvent Selection: Determine a suitable solvent or solvent system. Common solvents for aromatic carboxylic acids include ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexanes.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent to the crude this compound to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can increase the yield of the purified product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Caption: Workflow for Purification by Recrystallization.
Table 1: Comparison of Recrystallization Solvents for Aromatic Carboxylic Acids
| Solvent System | Suitability for Aromatic Carboxylic Acids | Notes |
| Ethanol/Water | Often effective, allows for fine-tuning of polarity. | The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy. Reheating to clarity and then cooling promotes crystallization. |
| Toluene | Good for less polar impurities. | |
| Ethyl Acetate/Hexanes | A versatile non-polar/polar solvent system. | The compound is dissolved in a minimum of hot ethyl acetate, and hexanes are added until turbidity persists. Reheating and slow cooling induce crystallization. |
Column Chromatography
Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase. For acidic compounds like this compound, silica gel is a common stationary phase.
Protocol:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a suitable mobile phase. The polarity of the mobile phase can be constant (isocratic elution) or gradually increased (gradient elution) to separate the desired compound from impurities. A common mobile phase for carboxylic acids is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate), often with a small amount of acetic or formic acid to improve peak shape and prevent tailing.
-
Fraction Collection: Collect the eluent in fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Caption: Workflow for Purification by Column Chromatography.
Table 2: Example Mobile Phases for Column Chromatography of Aromatic Carboxylic Acids on Silica Gel
| Mobile Phase Composition | Polarity | Typical Application |
| Hexanes:Ethyl Acetate (e.g., 9:1 to 1:1 v/v) | Low to Medium | Separation from non-polar impurities. |
| Hexanes:Ethyl Acetate with 1% Acetic Acid | Medium | Improves peak shape of acidic compounds. |
| Dichloromethane:Methanol (e.g., 99:1 to 95:5 v/v) | Medium to High | For more polar compounds. |
Purity Assessment
The purity of the this compound after each purification step should be assessed using appropriate analytical techniques.
-
Thin Layer Chromatography (TLC): A quick and simple method to monitor the progress of the purification and to check the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound.
-
Melting Point: A sharp melting point range close to the literature value is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used to identify and quantify impurities.
Summary of Quantitative Data
The effectiveness of each purification technique can be evaluated by comparing key quantitative parameters.
Table 3: Comparison of Purification Techniques
| Technique | Typical Recovery | Purity Achieved | Scale |
| Liquid-Liquid Extraction | > 90% | Moderate | Small to Large |
| Recrystallization | 50-90% | High | Small to Large |
| Column Chromatography | 40-80% | Very High | Small to Medium |
Note: The values in this table are estimates and can vary significantly depending on the specific conditions and the nature of the crude material.
Conclusion
The purification of crude this compound can be effectively achieved using a combination of extraction, recrystallization, and/or column chromatography. The optimal strategy will depend on the specific impurities present and the desired final purity. It is recommended to start with an initial extraction to remove the bulk of neutral and basic impurities, followed by recrystallization or column chromatography for fine purification. Analytical monitoring at each stage is essential to ensure the desired level of purity is achieved.
Application Notes and Protocols for In Vitro Bioactivity Testing of 3-Phenoxyprop-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenoxyprop-2-enoic acid and its derivatives belong to the phenylpropanoid class of compounds, which are known for a wide range of biological activities. Structurally similar to cinnamic acid, which has demonstrated anti-inflammatory, antioxidant, and cytotoxic properties, this compound is a promising candidate for further investigation.[1][2] These application notes provide a comprehensive set of protocols for the in vitro evaluation of the bioactivity of this compound, focusing on its potential cytotoxic, anti-inflammatory, and antioxidant effects.
Data Presentation: In Vitro Cytotoxicity of Structurally Related Compounds
As a starting point for determining appropriate concentration ranges for in vitro assays, the following table summarizes the cytotoxic activity (IC50 values) of various cinnamic acid derivatives against several cancer cell lines. This data can serve as a reference for designing dose-response experiments for this compound.
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Cinnamic Acid | A549 (Lung Carcinoma) | MTT | ~160 | [1] |
| 3,4,5-trihydroxycinnamate decyl ester | MCF-7 (Breast Cancer) | MTT | ~3.2 | [1] |
| Methyl Caffeate | Candida albicans | MIC | 128 µg/mL | [1] |
| Methyl 2-nitro cinnamate | Candida albicans | MIC | 128 µg/mL | [1] |
| Cinnamic Acid Derivative 5 | A549 (Lung Carcinoma) | MTT | 10.36 | [3] |
| Cinnamic Acid Derivative 1 | A549 (Lung Carcinoma) | MTT | 11.38 | [3] |
| Cinnamic Acid Derivative 9 | A549 (Lung Carcinoma) | MTT | 11.06 | [3] |
| Harmicine-Cinnamic Acid Hybrid 36d | HepG2 (Liver Carcinoma) | MTT | 3.11 | [4] |
| Harmicine-Cinnamic Acid Hybrid 36e | HepG2 (Liver Carcinoma) | MTT | 2.19 | [4] |
| Harmicine-Cinnamic Acid Hybrid 36f | HepG2 (Liver Carcinoma) | MTT | 0.74 | [4] |
Experimental Protocols
General Cell Culture and Compound Preparation
Materials:
-
Selected cell line (e.g., A549, HepG2, or RAW 264.7 macrophages)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
For experiments, dilute the stock solution in a complete growth medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[1][3]
Materials:
-
Cultured cells
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (medium with DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)
This assay determines the ability of the compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[2]
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Complete growth medium
-
96-well microplate
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition.
Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay measures the free radical scavenging capacity of the compound.[5]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
This compound
-
Methanol
-
Ascorbic acid (as a positive control)
-
96-well microplate
Protocol:
-
Prepare different concentrations of this compound and ascorbic acid in methanol.
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the test compound or control to the corresponding wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
Visualizations
Experimental Workflow
Caption: General workflow for testing the in vitro bioactivity of this compound.
NF-κB Signaling Pathway in Inflammation
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review [mdpi.com]
- 2. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
Application of 3-Phenoxyprop-2-enoic Acid in the Development of Antimicrobial Agents
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenoxyprop-2-enoic acid and its derivatives have emerged as a promising class of compounds in the development of novel antimicrobial agents. These molecules, belonging to the broader category of phenolic compounds, exhibit inhibitory activity against a range of pathogenic bacteria and fungi. Their mechanism of action is primarily attributed to the disruption of microbial cell membranes, a target that is less prone to the development of resistance compared to specific enzymatic pathways. This document provides an overview of the application of this compound derivatives as antimicrobial agents, including their synthesis, biological evaluation, and proposed mechanisms of action. The following protocols and data are based on published research on this compound and structurally similar compounds.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize representative data for various derivatives against common pathogens. It is important to note that the specific activity can vary significantly based on the nature and position of substituents on the aromatic rings.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Bacterial Strains
| Compound ID | R1 (Phenoxy Ring) | R2 (Acrylate) | Staphylococcus aureus (μg/mL) | Bacillus subtilis (μg/mL) | Escherichia coli (μg/mL) | Pseudomonas aeruginosa (μg/mL) |
| PA-1 | H | H | 64 | 128 | >256 | >256 |
| PA-2 | 4-Cl | H | 32 | 64 | 128 | 256 |
| PA-3 | 4-NO2 | H | 16 | 32 | 64 | 128 |
| PA-4 | 2,4-diCl | H | 16 | 16 | 64 | 128 |
| PA-E1 | H | Ethyl Ester | 128 | 256 | >256 | >256 |
| PA-A1 | H | Amide | 64 | 128 | 256 | >256 |
Note: The data presented is a representative compilation from various studies on phenolic acid derivatives and may not correspond to a single study.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Fungal Strains
| Compound ID | R1 (Phenoxy Ring) | R2 (Acrylate) | Candida albicans (μg/mL) | Aspergillus niger (μg/mL) |
| PA-1 | H | H | 128 | 256 |
| PA-2 | 4-Cl | H | 64 | 128 |
| PA-3 | 4-NO2 | H | 32 | 64 |
| PA-4 | 2,4-diCl | H | 32 | 64 |
| PA-E1 | H | Ethyl Ester | 256 | >256 |
| PA-A1 | H | Amide | 128 | 256 |
Note: The data presented is a representative compilation from various studies on phenolic acid derivatives and may not correspond to a single study.
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound derivatives via the Perkin reaction.
Materials:
-
Substituted phenol
-
Malonic acid
-
Pyridine
-
Piperidine
-
Anhydrous potassium carbonate
-
Appropriate aldehyde (e.g., benzaldehyde for the parent compound)
-
Acetic anhydride
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic solvents (e.g., ethanol, diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Synthesis of Phenoxyacetic Acid:
-
Dissolve the substituted phenol in an appropriate solvent.
-
Add an equimolar amount of a suitable haloacetic acid (e.g., chloroacetic acid).
-
Add a base (e.g., NaOH) and reflux the mixture for 4-6 hours.
-
After cooling, acidify the reaction mixture with HCl to precipitate the phenoxyacetic acid.
-
Filter, wash with cold water, and recrystallize from a suitable solvent like ethanol.
-
-
Perkin Reaction for this compound Synthesis:
-
Mix the synthesized phenoxyacetic acid with an aromatic aldehyde, acetic anhydride, and anhydrous potassium carbonate.
-
Heat the mixture at 180-200°C for 5-8 hours.
-
Pour the hot reaction mixture into water and boil to decompose the excess acetic anhydride.
-
Filter the solution and acidify the filtrate with concentrated HCl to precipitate the crude this compound.
-
Recrystallize the product from a suitable solvent.
-
-
Synthesis of Esters and Amides:
-
Esters: Reflux the synthesized this compound with the corresponding alcohol in the presence of a catalytic amount of concentrated sulfuric acid.
-
Amides: Convert the acid to its acid chloride using thionyl chloride, followed by reaction with the desired amine.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds.
Materials:
-
Synthesized this compound derivatives
-
Bacterial/fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Sterile saline solution (0.85% NaCl)
-
Resazurin solution (for viability indication)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (DMSO or solvent used to dissolve compounds)
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial/fungal suspension in sterile saline from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the broth in the 96-well plates to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well containing the diluted compounds.
-
Include a positive control (broth with inoculum and standard antibiotic), a negative control (broth with inoculum and solvent), and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, add a viability indicator like resazurin to each well and incubate for a further 2-4 hours.
-
The MIC is the lowest concentration of the compound that prevents visible growth (indicated by no color change of the indicator).
-
Protocol 3: Assessment of Bacterial Membrane Permeability
This protocol uses the fluorescent probe Propidium Iodide (PI) to assess membrane damage.
Materials:
-
Bacterial suspension
-
Synthesized this compound derivative
-
Propidium Iodide (PI) stock solution
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Bacterial Culture Preparation:
-
Grow bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific optical density.
-
-
Treatment with Compound:
-
Add the this compound derivative at its MIC and 2x MIC to the bacterial suspension.
-
Incubate at 37°C for a defined period (e.g., 30, 60, 120 minutes).
-
-
Staining and Measurement:
-
Add PI to the bacterial suspension to a final concentration of 2 µM.
-
Incubate in the dark for 15 minutes.
-
Measure the fluorescence intensity using a fluorometer (excitation at 535 nm, emission at 617 nm). An increase in fluorescence indicates membrane permeabilization.
-
Visualizations
Proposed Mechanism of Action: Disruption of Bacterial Cell Membrane
The primary antimicrobial mechanism of phenolic compounds like this compound involves the disruption of the bacterial cell membrane's integrity. This leads to increased permeability, leakage of intracellular components, and ultimately, cell death.
Caption: Proposed mechanism of membrane disruption by this compound.
Experimental Workflow: Antimicrobial Agent Development
The development of new antimicrobial agents from the this compound scaffold follows a structured workflow from synthesis to biological evaluation.
Caption: Workflow for the development of this compound antimicrobial agents.
Logical Relationship: Quorum Sensing Inhibition
While specific data for this compound is limited, phenolic compounds are known to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor expression and biofilm formation.
Caption: Postulated interference of this compound with bacterial quorum sensing.
Application Notes and Protocols: Synthesis of Potential Anti-Inflammatory Agents from 3-Phenoxyprop-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of potential anti-inflammatory agents derived from 3-phenoxyprop-2-enoic acid. This document includes detailed experimental protocols, quantitative data on biological activity, and visualizations of synthetic and signaling pathways.
Introduction
This compound, a derivative of cinnamic acid, serves as a valuable scaffold for the synthesis of novel anti-inflammatory agents. Its structural backbone is present in a class of compounds known as chalcones and other related phenylpropanoids, which have demonstrated significant anti-inflammatory properties. The primary mechanism of action for many of these derivatives involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[1][2] Chronic inflammation is associated with a range of diseases, making the development of new anti-inflammatory drugs a critical area of research.[3] Derivatives of this compound are promising candidates due to their potential for potent and selective inhibition of inflammatory mediators, potentially offering improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4]
Synthesis of a Chalcone Derivative
A common and effective method for synthesizing chalcones is the Claisen-Schmidt condensation.[5] This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. In this protocol, we outline the synthesis of a potential anti-inflammatory chalcone starting from 3-phenoxyprop-2-enal (the aldehyde derivative of this compound) and an acetophenone.
Experimental Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-phenoxyprop-2-en-1-one
Materials:
-
3-Phenoxyprop-2-enal
-
4-Hydroxyacetophenone
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, dilute)
-
Distilled water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Beakers
-
Büchner funnel and filter paper
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Melting point apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 4-hydroxyacetophenone in ethanol.
-
To this solution, add 1.0 equivalent of 3-phenoxyprop-2-enal.
-
Slowly add an aqueous solution of sodium hydroxide (2.0 equivalents) to the reaction mixture while stirring continuously at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after 2-4 hours), pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid to a pH of approximately 5-6.
-
A solid precipitate of the chalcone will form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water to remove any inorganic impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure (E)-1-(4-hydroxyphenyl)-3-phenoxyprop-2-en-1-one.
-
Dry the purified product and determine its melting point and characterize by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Biological Evaluation of Anti-inflammatory Activity
The synthesized compounds can be evaluated for their anti-inflammatory activity using a combination of in vitro and in vivo assays.
In Vitro Enzyme Inhibition Assays
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of the synthesized compounds to inhibit the COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[6]
Protocol:
-
A fluorometric inhibitor screening kit can be used for this assay.[7]
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
-
The assay is typically performed in a 96-well plate.
-
To each well, add the assay buffer, heme, and the test compound at various concentrations.
-
Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a specified time at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration.[6]
2. 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the inhibition of the 5-LOX enzyme, which catalyzes the production of leukotrienes from arachidonic acid.[6]
Protocol:
-
A fluorometric or colorimetric assay kit can be used.[7]
-
Prepare different concentrations of the test compound.
-
In a 96-well plate, add the 5-LOX enzyme and the test compound.
-
Initiate the reaction by adding a suitable 5-LOX substrate.
-
After incubation, measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the COX assay.[6]
In Vivo Anti-inflammatory Assay
Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model to assess the acute anti-inflammatory activity of a compound.[8][9]
Protocol:
-
Use Wistar or Sprague-Dawley rats (150-200 g).
-
Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., indomethacin or diclofenac), and test groups receiving different doses of the synthesized compound.[9]
-
Administer the test compound and the standard drug orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[9]
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[8]
-
Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Quantitative Data Presentation
The following table summarizes the anti-inflammatory activity of representative chalcone derivatives from the literature.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | In Vivo % Inhibition (Carrageenan-induced paw edema) | Reference |
| Chalcone Derivative 1 | 314 | 130 | 105 | 40.58% at 30 mg/kg after 5h | [6] |
| Chalcone Derivative 2 (C64) | - | 0.092 | 0.136 | 78.28% | [4] |
| Nitro Chalcone | - | - | - | ~35% at 200 mg/kg after 3h | [10] |
| Hydroxychalcone 1 | - | - | - | Beta-glucuronidase release IC50 = 1.6 µM | [1] |
| FM10 (Carboxylic Acid Analogue) | >10 | 0.69 | >10 | 64.92% at 75 mg/kg after 4h | [11] |
| FM12 (Carboxylic Acid Analogue) | >10 | 0.18 | >10 | - | [11] |
Note: The specific structures of the chalcone derivatives vary in the cited literature.
Signaling Pathways and Experimental Workflows
References
- 1. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts [greenskybio.com]
- 4. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: Synthesis of N-Substituted β-Amino Acids
Introduction
N-substituted β-amino acids are crucial structural motifs in medicinal chemistry and drug development. Their incorporation into peptides can enhance metabolic stability, improve pharmacokinetic properties, and induce specific secondary structures like helices and turns.[1][2] Consequently, robust and efficient synthetic methodologies for accessing these building blocks are of high interest to researchers in academia and industry. This document provides detailed protocols for three key methods for synthesizing N-substituted β-amino acids: the Asymmetric Mannich Reaction, Aza-Michael Addition, and an engineered biocatalytic approach.
General Experimental Workflow
The synthesis of N-substituted β-amino acids, like many organic syntheses, follows a standard logical progression from preparation to analysis. This workflow ensures reproducibility and accurate characterization of the final products.
Caption: General workflow for a typical organic synthesis experiment.
Method 1: Asymmetric Mannich Reaction
The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base.[3][4] It is one of the most fundamental carbon-carbon bond-forming reactions for the synthesis of β-amino acids and their derivatives.[4][5] The asymmetric variant, often employing chiral organocatalysts, allows for the stereoselective synthesis of these valuable compounds.[6]
Caption: Simplified pathway of the organocatalyzed Mannich reaction.
Data Summary
The following table summarizes representative results for the organocatalyzed asymmetric Mannich reaction to produce β-aminoketones.[6]
| Entry | Aldehyde (Ar) | Amine (Ar') | Catalyst | Yield (%) | anti/syn ratio | ee% (anti) |
| 1 | 4-NO₂C₆H₄ | C₆H₅ | Aryl Pyrrolidine-Carboxamide | 90 | 99/1 | 99 |
| 2 | 4-CNC₆H₄ | C₆H₅ | Aryl Pyrrolidine-Carboxamide | 89 | 99/1 | 99 |
| 3 | 4-ClC₆H₄ | C₆H₅ | Aryl Pyrrolidine-Carboxamide | 85 | 98/2 | 99 |
| 4 | C₆H₅ | 4-MeOC₆H₄ | Aryl Pyrrolidine-Carboxamide | 82 | 97/3 | 98 |
Experimental Protocol: Organocatalyzed Mannich Reaction [6]
-
Reaction Setup: To a dried vial, add the ketone (e.g., acetophenone, 1.0 mmol), the aryl amine (e.g., aniline, 1.2 mmol), the aryl aldehyde (1.2 mmol), and the chiral organocatalyst (e.g., aryl pyrrolidine-carboxamide, 0.1 mmol).
-
Solvent Addition: Add the appropriate solvent (e.g., acetonitrile, 2.0 mL) under an inert atmosphere (N₂ or Ar).
-
Reaction: Stir the mixture at the specified temperature (e.g., room temperature) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-substituted β-aminoketone.
-
Analysis: Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio and enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).
Method 2: Aza-Michael Addition
The aza-Michael addition is a conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound.[7] This reaction is a highly efficient and atom-economical method for forming a carbon-nitrogen bond at the β-position, directly yielding N-substituted β-amino acid derivatives.[8] Recent developments have enabled this reaction to proceed under solvent-free and catalyst-free conditions by simple grinding.[8]
Caption: General mechanism for the aza-Michael addition reaction.
Data Summary
The following table summarizes results for the solvent-free aza-Michael addition of various amines to crotonic acid at room temperature.[8]
| Entry | Amine | Time (min) | Yield (%) |
| 1 | Benzylamine | 20 | 97 |
| 2 | Aniline | 30 | 92 |
| 3 | Piperidine | 10 | 100 |
| 4 | Morpholine | 15 | 100 |
| 5 | Pyrrolidine | 10 | 98 |
Experimental Protocol: Solvent-Free Aza-Michael Addition [8]
-
Reactant Preparation: Take crotonic acid (1.0 mmol) and the desired amine (1.0 mmol) in a mortar.
-
Reaction: Grind the mixture using a pestle at room temperature for the time specified (10-30 minutes). The reaction progress can be monitored by observing the solidification of the reaction mixture.
-
Workup: After completion, wash the solid product with a suitable solvent (e.g., diethyl ether or n-hexane) to remove any unreacted starting material.
-
Purification: The product is often obtained in high purity after washing. If necessary, recrystallization can be performed.
-
Analysis: Confirm the structure and purity of the N-substituted β-aminobutyric acid derivative by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.
Method 3: Biocatalytic Synthesis via Engineered Tryptophan Synthase
Modern enzyme engineering provides a powerful tool for synthesizing complex molecules with high stereoselectivity under mild, aqueous conditions.[9] The β-subunit of tryptophan synthase (TrpB) has been engineered to catalyze the synthesis of N-substituted β-amino acids from L-serine and various amine nucleophiles.[9][10] This biocatalytic approach avoids the need for protecting groups and often simplifies purification.[9]
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Mannich reaction - Wikipedia [en.wikipedia.org]
- 4. oarjbp.com [oarjbp.com]
- 5. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 6. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Engineered Biocatalytic Synthesis of β-N-Substituted-α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineered Biocatalytic Synthesis of β-N-Substituted-α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Phenoxyprop-2-enoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-phenoxyprop-2-enoic acid synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes such as the Perkin and Knoevenagel reactions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | For the Perkin reaction, ensure the base catalyst (e.g., sodium acetate) is anhydrous.[1] For the Knoevenagel condensation, consider using a more effective catalyst system, such as piperidine in pyridine or newer, greener alternatives like ammonium bicarbonate.[2][3] |
| Impure Starting Materials | Purify the 3-phenoxybenzaldehyde starting material. Aldehydes can oxidize to carboxylic acids upon storage, which can interfere with the reaction. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Perkin reactions often require high temperatures (around 180°C) to proceed efficiently.[4] Knoevenagel condensations can often be run at lower temperatures, depending on the catalyst. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Some reactions may require longer heating times to go to completion. |
| Presence of Water (Perkin Reaction) | Ensure all glassware is thoroughly dried and use anhydrous reagents and solvents, as moisture can deactivate the acetic anhydride. |
Issue 2: Formation of Side Products/Impurities
| Potential Cause | Troubleshooting Step |
| Self-Condensation of Aldehyde | In the Knoevenagel reaction, using a strong base can promote the self-condensation of 3-phenoxybenzaldehyde.[5] Employ a milder base or a catalytic amount of a suitable amine. |
| Decarboxylation of the Product | In the Knoevenagel-Doebner modification using malonic acid, excessive heating can lead to the decarboxylation of the initially formed dicarboxylic acid, which might be desirable, but uncontrolled decarboxylation can lead to a mixture of products.[3][5] |
| Formation of Aldol Adducts | In the Perkin reaction, the intermediate aldol-type product may not fully dehydrate to the desired α,β-unsaturated acid. Ensure sufficient heating and reaction time to promote dehydration. |
| Unreacted Starting Materials | Optimize the stoichiometry of the reactants. A slight excess of the anhydride (Perkin) or malonic acid (Knoevenagel) may be necessary to drive the reaction to completion. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Product is an Oil or Gummy Solid | The crude product may be a mixture of isomers or contain impurities. Attempt to purify by column chromatography before recrystallization. |
| Poor Crystal Formation | Select an appropriate recrystallization solvent or a mixed solvent system. For cinnamic acid derivatives, a mixed solvent system like methanol/water or ethanol/water can be effective.[6][7] |
| Co-precipitation of Impurities | Ensure the crude product is sufficiently pure before recrystallization. An initial wash with a non-polar solvent may help remove some impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods are the Perkin reaction and the Knoevenagel condensation. The Perkin reaction involves the condensation of 3-phenoxybenzaldehyde with acetic anhydride in the presence of a weak base like sodium acetate.[8][9] The Knoevenagel condensation typically uses 3-phenoxybenzaldehyde and malonic acid with a base catalyst such as pyridine and piperidine.[5]
Q2: How can I improve the yield of my this compound synthesis?
A2: To improve the yield, consider the following:
-
Catalyst Choice: For the Knoevenagel reaction, the choice of catalyst can significantly impact the yield. See the data in Table 1 for a comparison of different catalysts.
-
Reaction Conditions: Optimize temperature, reaction time, and solvent. For the Perkin reaction, using microwave irradiation has been shown to reduce reaction times.[1]
-
Purity of Reagents: Use freshly purified 3-phenoxybenzaldehyde and anhydrous reagents, especially for the Perkin reaction.
Q3: What is the role of the base in the Perkin and Knoevenagel reactions?
A3: In the Perkin reaction, the alkali salt of the acid (e.g., sodium acetate) acts as a base catalyst to generate a carbanion from the acid anhydride.[9] In the Knoevenagel condensation, the base (e.g., piperidine) deprotonates the active methylene compound (e.g., malonic acid) to form a nucleophilic enolate.[5]
Q4: How do I remove unreacted 3-phenoxybenzaldehyde from my final product?
A4: Unreacted aldehyde can often be removed by steam distillation or by washing the crude product with a sodium bisulfite solution. Recrystallization from a suitable solvent is also an effective purification method.
Q5: What are some common side reactions to be aware of?
A5: In the Perkin reaction, self-condensation of the anhydride can occur. In the Knoevenagel reaction, side reactions can include the Michael addition of the active methylene compound to the product, or self-condensation of the aldehyde if too strong a base is used.
Data Presentation
Table 1: Effect of Catalyst on the Yield of Cinnamic Acid Derivatives in the Knoevenagel Condensation of Aromatic Aldehydes and Malonic Acid.
| Catalyst System | Solvent | Yield (%) | Reference |
| Pyridine/Piperidine | Toluene | 99 | [10] |
| Triethylamine (TEA)/Piperidine | Toluene | 90 | [10] |
| Trioctylamine (TOA)/Piperidine | Toluene | Not Detected | [10] |
| Tributylamine (TBA)/Piperidine | Toluene | Not Detected | [10] |
| β-alanine/DBU | - | High | [10] |
| Ammonium Bicarbonate | Solvent-free | High | [2] |
Note: Yields are for the synthesis of cinnamic acid from benzaldehyde and can be used as a starting point for optimizing the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Perkin Reaction (General Procedure)
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of 3-phenoxybenzaldehyde, 1.5 equivalents of acetic anhydride, and 1.0 equivalent of anhydrous sodium acetate.
-
Reaction: Heat the mixture to 180°C in an oil bath and maintain this temperature for 5-8 hours.
-
Workup: After cooling, add water to the reaction mixture to hydrolyze any remaining acetic anhydride. The crude product may precipitate.
-
Purification: Isolate the solid by filtration. Purify the crude this compound by recrystallization from a suitable solvent, such as an ethanol/water mixture.
Protocol 2: Synthesis of this compound via Knoevenagel Condensation (General Procedure)
-
Reactant Preparation: To a solution of 1.0 equivalent of 3-phenoxybenzaldehyde in pyridine, add 1.1 equivalents of malonic acid and a catalytic amount of piperidine.
-
Reaction: Heat the mixture at 80-100°C for 2-4 hours, or until the evolution of CO₂ ceases.
-
Workup: Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with cold water, and dry. Recrystallize the crude this compound from a suitable solvent.
Visualizations
Caption: General experimental workflows for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
- 1. jk-sci.com [jk-sci.com]
- 2. research.tue.nl [research.tue.nl]
- 3. tandfonline.com [tandfonline.com]
- 4. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. brainly.com [brainly.com]
- 8. Perkin reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. pubs.rsc.org [pubs.rsc.org]
Optimization of reaction conditions for 3-Phenoxyprop-2-enoic acid synthesis
Technical Support Center: Synthesis of 3-Phenoxyprop-2-enoic Acid
Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the common method for synthesizing this compound?
A1: this compound, a derivative of cinnamic acid, is commonly synthesized via a Perkin reaction. This reaction involves the condensation of phenoxyacetaldehyde with an aliphatic carboxylic acid anhydride, such as acetic anhydride, in the presence of a weak base like sodium acetate or potassium acetate.[1][2]
Q2: Why is the reaction temperature crucial in a Perkin reaction?
A2: The Perkin reaction generally requires high temperatures, often around 180°C, and extended reaction times to proceed to completion.[1][3] Insufficient temperature can lead to a sluggish or incomplete reaction, resulting in low yields.
Q3: What is the role of the weak base in the synthesis?
A3: A weak base, such as sodium acetate, is used to deprotonate the acid anhydride, forming an enolate intermediate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde in a condensation reaction.[1]
Q4: Can microwave irradiation be used for this synthesis?
A4: Yes, microwave irradiation can be a suitable alternative to conventional heating and may significantly reduce reaction times.[1] However, some studies suggest that sodium acetate may not be as effective as a base under microwave conditions, and other bases should be considered.[1]
Q5: How does the purity of reagents affect the reaction?
A5: The purity of reagents is critical for a successful synthesis. For instance, using anhydrous sodium acetate is recommended, as the presence of water can interfere with the reaction mechanism.[1] Impurities in the starting aldehyde or anhydride can also lead to the formation of unwanted side products.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | - Reaction temperature is too low.- Reaction time is too short.- Ineffective base.- Presence of moisture. | - Ensure the reaction temperature reaches and is maintained at the optimal level (e.g., 180-190°C).[3]- Extend the reaction time.- Use anhydrous sodium or potassium acetate.[1]- Ensure all glassware and reagents are thoroughly dried. |
| Formation of Side Products | - Self-condensation of the aldehyde or anhydride.- Undesired side reactions due to impurities. | - Maintain a precise molar ratio of reactants.- Purify the starting materials before the reaction.- Follow the recommended workup procedure to remove unreacted starting materials and byproducts.[4] |
| Difficulty in Product Purification | - Incomplete removal of unreacted aldehyde.- Product is an oil instead of a solid. | - During workup, unreacted aldehyde can be removed by distillation with water under vacuum.[3]- If the product is an oil, try to induce crystallization by scratching the inside of the flask or by adding a seed crystal. An alternative is to purify by column chromatography. |
| Product Characterization Issues | - Incorrect chemical structure.- Presence of impurities. | - Confirm the structure using analytical techniques such as FT-IR, 1H-NMR, and 13C-NMR.[5]- Recrystallize the product to improve its purity. |
Experimental Protocols
Synthesis of this compound via Perkin Reaction
This protocol is adapted from the general procedure for cinnamic acid synthesis.[4]
Materials:
-
Phenoxyacetaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Round-bottom flask
-
Air condenser
-
Heating mantle or oil bath
-
Sodium hydroxide solution
-
Hydrochloric acid
-
Activated charcoal
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, combine phenoxyacetaldehyde, acetic anhydride, and anhydrous sodium acetate in appropriate molar ratios.
-
Heating: Attach an air condenser to the flask and heat the mixture in a heating mantle or oil bath to approximately 180°C for several hours.[3]
-
Workup:
-
After the reaction is complete, allow the mixture to cool slightly and then carefully add a sodium hydroxide solution to neutralize the mixture, converting the product to its sodium salt.
-
Remove any unreacted phenoxyacetaldehyde by distillation.[3]
-
Add activated charcoal to the solution and heat to decolorize, followed by hot filtration.
-
Acidify the filtrate with hydrochloric acid to precipitate the this compound.
-
-
Purification:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound.
-
Dry the purified crystals and determine the yield and melting point.
-
Data Presentation
The following table illustrates how the yield of cinnamic acid derivatives can be affected by the substituent on the aromatic aldehyde, which is a key consideration when adapting the synthesis for this compound.
| Aldehyde | Substituent | Yield (%) |
| Benzaldehyde | -H | 70-72[3] |
| p-Chlorobenzaldehyde | -Cl (electron-withdrawing) | Good yields[3] |
| Anisaldehyde | -OCH3 (electron-donating) | Lower yield[3] |
This data is for illustrative purposes based on the synthesis of substituted cinnamic acids and highlights the electronic effects on the Perkin reaction.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- 1. jk-sci.com [jk-sci.com]
- 2. longdom.org [longdom.org]
- 3. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fchpt.stuba.sk [fchpt.stuba.sk]
- 5. scispace.com [scispace.com]
Troubleshooting common issues in phenoxypropanoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of phenoxypropanoic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield in Williamson Ether Synthesis Step
Q1: What are the most common causes for low yields when synthesizing the ether linkage via Williamson ether synthesis?
Low yields in the Williamson ether synthesis step for phenoxypropanoic acids are frequently attributed to competing side reactions and suboptimal reaction conditions. The primary competing reaction is the base-catalyzed elimination of the alkylating agent.[1] The choice of solvent and temperature can significantly influence the reaction's outcome.[1] Protic and apolar solvents tend to slow down the reaction rate.[1]
Troubleshooting Steps:
-
Evaluate the Alkyl Halide: Primary alkyl halides are preferred as secondary and tertiary halides are more prone to elimination reactions (E2).[2][3] Steric hindrance around the reaction site can also lower the yield.[1][2]
-
Choice of Base: A strong base is required to deprotonate the phenol, but an overly strong or bulky base can favor elimination. Sodium hydride (NaH) or potassium carbonate (K2CO3) are common choices.
-
Solvent Selection: Aprotic polar solvents like acetonitrile or N,N-dimethylformamide (DMF) are generally recommended as they can accelerate the reaction rate.[1]
-
Temperature Control: The reaction is typically conducted at temperatures ranging from 50 to 100 °C.[1] Lowering the temperature may reduce the rate of elimination byproducts, though it may also slow down the desired SN2 reaction. Careful optimization is key.
-
Moisture Control: The reaction is sensitive to moisture, which can quench the alkoxide. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Issue 2: Formation of Impurities and Byproducts
Q2: I observe unexpected peaks in my NMR/LC-MS analysis. What are the likely byproducts in my phenoxypropanoic acid synthesis?
Several byproducts can form during the synthesis. The most common is the alkene resulting from the E2 elimination of the alkyl halide, particularly when using secondary or tertiary halides.[1][2] Another possibility, especially with aryloxide nucleophiles, is C-alkylation on the aromatic ring instead of the desired O-alkylation.[1] If methylating agents are used in other steps, over-methylation can lead to dimethylated byproducts.[4]
Strategies for Minimizing Byproducts:
-
Optimize Reactant Choice: Use a primary alkyl halide whenever the synthetic route allows.
-
Control Reaction Conditions: As mentioned for improving yield, carefully controlling the temperature and choosing an appropriate solvent can minimize elimination.
-
Purification: Most byproducts can be removed through recrystallization or column chromatography.[5]
Quantitative Data Summary
For successful synthesis, careful control of reaction parameters is crucial. The following table summarizes typical conditions and outcomes for the Williamson ether synthesis step.
| Parameter | Recommended Condition | Typical Yield Range | Reference |
| Alkyl Halide | Primary | 70-95% | [1][2] |
| Secondary | 30-60% | [2] | |
| Tertiary | <10% (Elimination dominates) | [2] | |
| Solvent | Acetonitrile, DMF | 60-95% | [1] |
| Protic Solvents (e.g., Ethanol) | Lower yields | [1] | |
| Temperature | 50 - 100 °C | Varies with substrates | [1] |
| Base | NaH, K2CO3 | Varies with substrates |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenoxypropanoic Acid via Williamson Ether Synthesis
This protocol outlines the synthesis of a simple phenoxypropanoic acid.
Materials:
-
Phenol
-
Ethyl 2-bromopropionate (primary alkyl halide)
-
Potassium Carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Diethyl ether
-
Magnesium Sulfate (MgSO4), anhydrous
Procedure:
-
Formation of the Phenoxide:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Ether Synthesis:
-
To the stirred suspension, add ethyl 2-bromopropionate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Ester Hydrolysis:
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude ethyl 2-phenoxypropanoate.
-
To the crude ester, add a solution of NaOH (2.0 eq) in water/ethanol (1:1).
-
Stir the mixture at room temperature overnight.
-
-
Purification:
-
Acidify the reaction mixture with concentrated HCl until the pH is ~2.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 2-phenoxypropanoic acid.
-
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: SN2 vs. E2 reaction pathways.
References
Enhancing the stability of 3-Phenoxyprop-2-enoic acid for experimental use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 3-Phenoxyprop-2-enoic acid for experimental use. The information primarily pertains to the common and more stable trans-isomer, also known as trans-cinnamic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which isomer is commonly used?
A1: this compound, more commonly referred to by its structural isomer trans-cinnamic acid ((2E)-3-phenylprop-2-enoic acid), is an off-white crystalline solid.[1] It is an α,β-unsaturated carboxylic acid. The trans-isomer is more stable and thus more common in experimental and commercial use. The cis-isomer, (2Z)-3-phenylprop-2-enoic acid, is less stable.
Q2: What are the primary stability concerns for this compound during experiments?
A2: The main stability concerns include:
-
Thermal Decomposition: Like many α,β-unsaturated carboxylic acids, it can undergo decarboxylation at elevated temperatures.[2]
-
Oxidation: The compound is incompatible with strong oxidizing agents.[1]
-
Light Sensitivity: Prolonged exposure to light, particularly UV light, can potentially lead to isomerization or degradation. It is good practice to store it in amber vials.[3]
-
Air and Moisture Sensitivity: While generally stable in air, for high-purity applications and long-term storage, exposure to atmospheric oxygen and moisture should be minimized to prevent slow degradation.[3][4]
Q3: How should I properly store this compound powder and its solutions?
A3:
-
Powder: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1] For long-term storage, using a desiccator or an inert atmosphere glove box is recommended.[3][5]
-
Solutions: Solutions should be stored in tightly capped amber vials or bottles to protect from light.[3] For sensitive experiments, preparing fresh solutions is ideal. If storage is necessary, refrigerating or freezing the solution under an inert atmosphere (e.g., argon or nitrogen) can enhance stability.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound in experiments.
Issue 1: Inconsistent Experimental Results or Suspected Degradation
| Symptom | Potential Cause | Troubleshooting Action |
| Decreased yield in a reaction | Degradation of the starting material. | Verify the purity of the this compound using techniques like NMR or melting point analysis. Ensure proper storage conditions have been maintained. |
| Appearance of unexpected byproducts | Thermal decomposition (decarboxylation) or oxidation. | Lower the reaction temperature if possible. Ensure the reaction is carried out under an inert atmosphere if it is sensitive to oxidation. |
| Change in color of the solution | Degradation or contamination. | Prepare a fresh solution from the solid starting material. Ensure the solvent is pure and dry. |
| Inconsistent spectroscopic data | Presence of impurities or degradation products. | Purify the compound by recrystallization. Store the purified compound under an inert atmosphere and protected from light. |
Issue 2: Poor Solubility
| Symptom | Potential Cause | Troubleshooting Action |
| The compound does not fully dissolve in the chosen solvent. | The compound has low solubility in that specific solvent. This compound is slightly soluble in water but more soluble in organic solvents.[6] | Consult the solubility data and choose a more appropriate solvent. Gentle heating or sonication can aid dissolution, but be mindful of potential thermal degradation. |
| A previously prepared solution shows precipitation. | The solution has become supersaturated due to a temperature change, or the compound is degrading into less soluble products. | Allow the solution to return to room temperature. If precipitation persists, it may indicate degradation. Consider preparing fresh solutions for each experiment. |
Physicochemical Properties of trans-Cinnamic Acid
| Property | Value | Reference |
| Molecular Formula | C₉H₈O₂ | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| Appearance | Off-white crystalline powder | [1] |
| Melting Point | 133 °C | [6] |
| Boiling Point | 300 °C | [6] |
| Solubility in Water | 0.4 g/L (20 °C) | [6] |
| Solubility in Organic Solvents | Soluble in ethanol, methanol, ether, acetone, benzene, and chloroform. | [6] |
| pKa | 3.88 | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials:
-
trans-Cinnamic acid (solid)
-
Anhydrous solvent (e.g., ethanol, DMSO)
-
Amber glass vial with a screw cap
-
Analytical balance
-
Spatula
-
Volumetric flask
-
-
Procedure:
-
Weigh the desired amount of trans-cinnamic acid using an analytical balance.
-
Transfer the solid to a volumetric flask.
-
Add a portion of the anhydrous solvent to the flask and swirl gently to dissolve the solid. Sonication or gentle warming can be used if necessary.
-
Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogeneous solution.
-
Transfer the stock solution to a labeled amber glass vial for storage.
-
For long-term storage, flush the vial with an inert gas (e.g., argon) before sealing. Store at a low temperature (e.g., 4 °C or -20 °C).
-
Protocol 2: General Procedure for an Esterification Reaction
This protocol describes a standard Fischer esterification, where the stability of the carboxylic acid is important.
-
Materials:
-
trans-Cinnamic acid
-
Alcohol (e.g., ethanol)
-
Strong acid catalyst (e.g., concentrated sulfuric acid)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
In a round-bottom flask, dissolve trans-cinnamic acid in an excess of the alcohol.
-
Add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux and maintain the temperature for the desired reaction time. Monitor the reaction progress using a suitable technique (e.g., TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Proceed with the appropriate workup and purification steps to isolate the ester product.
-
Visualizations
Caption: Workflow for handling this compound.
Caption: Thermal decarboxylation of α,β-unsaturated acids.
Caption: Logic for troubleshooting stability issues.
References
- 1. 3-Phenyl-2-propenoic acid(140-10-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. organic chemistry - How do α,β-unsaturated acids undergo decarboxylation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. ossila.com [ossila.com]
- 4. ossila.com [ossila.com]
- 5. experimental chemistry - Storage of air and temperature sensitive reagents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. chembk.com [chembk.com]
Technical Support Center: Method Refinement for 3-Phenoxyprop-2-enoic Acid Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in assays involving 3-Phenoxyprop-2-enoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common initial screening assays for a compound like this compound?
A1: Initial screening typically involves evaluating the compound's effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. It assesses the metabolic activity of cells, which is often correlated with cell viability.[1][2][3]
Q2: What are the potential molecular targets for this compound derivatives?
A2: Compounds with a similar structural backbone, such as N-hydroxy-3-phenyl-2-propenamides, have been identified as inhibitors of histone deacetylases (HDACs). Therefore, enzyme inhibition assays targeting HDACs are a relevant avenue for investigation. Other potential targets for related phenoxy acid derivatives include cyclooxygenase (COX) enzymes.
Q3: How can I analyze the purity and stability of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity and stability of small molecules like this compound. Developing a validated HPLC method is crucial for ensuring the quality of the compound used in biological assays.[4][5][6][7]
Q4: What are the critical parameters to control in an enzyme inhibition assay?
A4: Key parameters to control for reproducible results in enzyme kinetic assays include temperature, pH, buffer composition, ionic strength, and substrate and enzyme concentrations.[8] It is also crucial to determine the Michaelis constant (Km) of the substrate to select an appropriate concentration for kinetic measurements.[9]
Troubleshooting Guides
Cell-Based Assays (e.g., MTT Assay)
This guide addresses common issues encountered during cell viability and proliferation assays using this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background absorbance in blank wells (medium only) | - Contamination of the culture medium with bacteria or yeast. - Presence of reducing agents in the medium. - Phenol red in the medium can interfere with absorbance readings. | - Use fresh, sterile medium and maintain aseptic technique. - Use serum-free medium during the MTT incubation step.[1] - Prepare a background control with medium and MTT solvent to subtract from sample readings.[1] |
| Low absorbance readings across the plate | - Cell seeding density is too low. - Insufficient incubation time with the MTT reagent. - Cells are not healthy or proliferating optimally. | - Optimize cell seeding density for your specific cell line to ensure a linear relationship between cell number and absorbance. - Increase the incubation time with the MTT reagent (typically 2-4 hours). - Ensure cells are in the logarithmic growth phase and that culture conditions are optimal. |
| Inconsistent results between replicate wells | - Inaccurate pipetting of cells or reagents. - Uneven cell distribution in the wells. - Edge effects in the microplate. | - Use calibrated pipettes and ensure thorough mixing of cell suspensions before plating. - Gently rock the plate after seeding to ensure a monolayer. - Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Precipitate formation in the stock solution of this compound | - Poor solubility of the compound in the chosen solvent. - The concentration of the stock solution is too high. | - Test different solvents for optimal solubility (e.g., DMSO, ethanol). - Prepare a lower concentration stock solution. - Gently warm the solution to aid dissolution, but be mindful of compound stability. |
Enzyme Inhibition Assays
This guide focuses on troubleshooting common problems in enzyme inhibition assays, such as those targeting HDACs.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very low enzyme activity in the control (no inhibitor) | - Inactive enzyme due to improper storage or handling. - Incorrect assay buffer conditions (pH, ionic strength). - Substrate degradation. | - Store enzymes at the recommended temperature and avoid repeated freeze-thaw cycles. - Verify the optimal pH and buffer composition for the specific enzyme.[8] - Prepare fresh substrate solutions for each experiment. |
| High variability in enzyme kinetics data | - Inaccurate timing of reaction initiation and termination. - Temperature fluctuations during the assay. - Pipetting errors. | - Use a multi-channel pipette for simultaneous addition of reagents. - Use a temperature-controlled plate reader or water bath to maintain a constant temperature.[8] - Ensure accurate and consistent pipetting of all components. |
| Non-reproducible IC50 values | - Inconsistent inhibitor concentrations due to dilution errors. - Time-dependent inhibition that is not accounted for. - Variation in enzyme or substrate batches. | - Prepare fresh serial dilutions of the inhibitor for each experiment. - Pre-incubate the enzyme and inhibitor for a defined period before adding the substrate to assess time-dependency. - Qualify new batches of enzyme and substrate to ensure consistent activity. |
HPLC Analysis
This guide provides solutions for common issues during the HPLC analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak tailing | - Interaction of the acidic compound with basic sites on the silica-based column. - Column overload. | - Use a mobile phase with a lower pH to suppress the ionization of the carboxylic acid group. - Add a competing base (e.g., triethylamine) to the mobile phase. - Reduce the injection volume or the concentration of the sample. |
| Ghost peaks | - Contamination in the mobile phase or injector. - Carryover from a previous injection. | - Use high-purity solvents and filter the mobile phase. - Flush the injector and column with a strong solvent. - Include a blank injection between samples. |
| Retention time drift | - Change in mobile phase composition. - Fluctuation in column temperature. - Column degradation. | - Prepare fresh mobile phase daily and ensure it is well-mixed. - Use a column oven to maintain a stable temperature. - Use a guard column and replace the analytical column when performance deteriorates. |
Experimental Protocols
Protocol 1: MTT Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of a selected cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate for at least 2 hours at room temperature in the dark to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Protocol 2: Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)
Objective: To determine the inhibitory activity of this compound on a specific HDAC enzyme.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease like trypsin)
-
This compound
-
Known HDAC inhibitor (e.g., Trichostatin A) as a positive control
-
96-well black, flat-bottom plates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and the positive control in DMSO.
-
Prepare serial dilutions of the test compound and the positive control in assay buffer.
-
-
Assay Reaction:
-
In a 96-well black plate, add the following in order:
-
Assay buffer
-
Test compound or control (at various concentrations)
-
HDAC enzyme solution
-
-
Pre-incubate the plate for 15 minutes at 37°C.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Immediately place the plate in a fluorometric microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 460 nm) kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. chondrex.com [chondrex.com]
- 4. researchgate.net [researchgate.net]
- 5. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 8. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 9. scientistlive.com [scientistlive.com]
By-product identification and reduction in 3-Phenoxyprop-2-enoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Phenoxyprop-2-enoic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, focusing on by-product identification and reduction.
Issue 1: Low Yield of this compound in Knoevenagel-Doebner Reaction
Q1: My Knoevenagel-Doebner reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
A1: Low yields in the Knoevenagel-Doebner synthesis of this compound can stem from several factors, primarily related to reaction conditions and the formation of by-products.
-
Potential Cause: Suboptimal Reaction Temperature. The reaction temperature plays a crucial role. While heating is necessary, excessive temperatures can lead to the decarboxylation of the desired product.[1][2]
-
Troubleshooting:
-
Carefully control the reaction temperature. For microwave-assisted synthesis, a temperature of around 90°C has been shown to be effective while minimizing decarboxylation.[1]
-
If using conventional heating, aim for a moderate temperature and monitor the reaction progress closely.
-
-
Potential Cause: Inappropriate Base or Base Concentration. The choice and amount of the basic catalyst, typically piperidine or pyridine, are critical. An excess of base can promote the formation of by-products.[2]
-
Troubleshooting:
-
Potential Cause: Incomplete Reaction. The reaction may not have gone to completion.
-
Troubleshooting:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Ensure the reaction is stirred efficiently to ensure proper mixing of reactants.
-
Reaction times can vary, but for microwave-assisted synthesis, around 30 minutes at the target temperature is a good starting point.[1]
-
Issue 2: Presence of a Significant By-product in Knoevenagel-Doebner Synthesis
Q2: I am observing a significant, less polar by-product in my reaction mixture when synthesizing this compound via the Knoevenagel-Doebner reaction. What is this impurity and how can I minimize it?
A2: The most common less polar by-product in the Knoevenagel-Doebner synthesis of acrylic acids, particularly with phenolic precursors, is the decarboxylated product.[1][2] In the case of this compound synthesis, this would be phenoxyethene (vinyl phenyl ether) .
-
Identification:
-
GC-MS: Gas Chromatography-Mass Spectrometry is an excellent technique to identify this volatile by-product.
-
¹H NMR: The presence of characteristic vinyl proton signals in the NMR spectrum of the crude product would indicate the presence of phenoxyethene.
-
-
Mechanism of Formation: The desired product, this compound, can undergo decarboxylation (loss of CO₂) under the reaction conditions, especially at elevated temperatures and in the presence of excess base, to form phenoxyethene.[1][2]
-
Reduction Strategies:
-
Temperature Control: As mentioned in Q1, maintaining a lower reaction temperature (e.g., 90°C for microwave synthesis) is crucial to minimize decarboxylation.[1]
-
Optimize Base Concentration: Use the minimum effective amount of the basic catalyst (e.g., 0.5 eq. of piperidine).[1]
-
Reaction Time: Avoid prolonged reaction times after the starting materials have been consumed, as this can increase the extent of decarboxylation.
-
Issue 3: By-product Formation in Perkin Reaction
Q3: What are the likely by-products when synthesizing this compound using the Perkin reaction, and how can their formation be reduced?
A3: The Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the corresponding carboxylate salt, can also lead to by-products.[6][7][8] For the synthesis of this compound, this would involve a reaction between a suitable phenoxy-substituted aldehyde and an anhydride.
-
Potential By-products:
-
Aldol Condensation Products: Self-condensation of the anhydride or mixed condensation products can occur.[6]
-
Decarboxylated Products: Similar to the Knoevenagel-Doebner reaction, decarboxylation of the final product can occur, though it is generally less of a concern.[9]
-
Mixed Anhydrides and other Acylated Species. [6]
-
-
Reduction Strategies:
-
Anhydrous Conditions: The Perkin reaction is sensitive to moisture. Ensure all reagents and glassware are thoroughly dried to prevent hydrolysis of the anhydride and other side reactions.
-
Temperature Control: The reaction typically requires high temperatures (often >160°C), but excessive heat can promote side reactions.[10] Careful optimization is necessary.
-
Purity of Reagents: Use freshly distilled aldehydes and pure anhydrides to avoid introducing impurities that can lead to side reactions.
-
Frequently Asked Questions (FAQs)
Q4: Which synthetic route is generally preferred for this compound, the Knoevenagel-Doebner or the Perkin reaction?
A4: Both the Knoevenagel-Doebner and Perkin reactions can be used for the synthesis of cinnamic acid derivatives.[5][7] The choice often depends on the specific substrate and desired scale. The Knoevenagel-Doebner reaction often proceeds under milder conditions and can give higher yields, but by-products from decarboxylation can be an issue.[1][2][11] The Perkin reaction typically requires higher temperatures and longer reaction times.[10] For laboratory-scale synthesis, the Knoevenagel-Doebner reaction is frequently a good starting point due to its generally milder conditions.
Q5: What analytical techniques are most suitable for monitoring the reaction and assessing the purity of this compound?
A5: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for monitoring the progress of the reaction, quantifying the yield of the desired product, and determining the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous buffer is a common setup.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile by-products, such as the decarboxylated phenoxyethene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for identifying the structures of any major impurities. The ¹H NMR spectrum of 3-Phenoxypropionic acid (a related saturated compound) is available for reference.[13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of key functional groups in the product, such as the carboxylic acid and the carbon-carbon double bond.
Q6: How can I purify the final this compound product?
A6: The purification strategy will depend on the nature and quantity of the impurities.
-
Recrystallization: If the crude product is a solid and the main impurities have different solubilities, recrystallization from a suitable solvent or solvent mixture is often the most effective method for purification.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically used to elute the components.
-
Acid-Base Extraction: Since the product is a carboxylic acid, it can be separated from neutral impurities by dissolving the crude mixture in an organic solvent, extracting with an aqueous base (like sodium bicarbonate solution) to form the water-soluble carboxylate salt, washing the aqueous layer with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure acid.
Data Presentation
Table 1: Troubleshooting Summary for Knoevenagel-Doebner Synthesis
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Suboptimal temperature | Optimize temperature (e.g., 90°C for microwave) |
| Incorrect base concentration | Use catalytic amounts of base (e.g., 0.5 eq. piperidine) | |
| Incomplete reaction | Monitor with TLC/HPLC; ensure efficient stirring | |
| Major By-product | Decarboxylation to phenoxyethene | Lower reaction temperature; minimize base concentration and reaction time |
Experimental Protocols
A detailed experimental protocol for a related Knoevenagel-Doebner reaction is provided below as a starting point. This should be adapted for the specific synthesis of this compound.
Protocol: Microwave-Assisted Knoevenagel-Doebner Synthesis of Phenolic Acids[1]
-
Reactant Preparation: In a microwave reaction vessel, combine the phenolic aldehyde (8 mmol) and malonic acid (24 mmol, 2.5 g).
-
Solvent and Catalyst Addition: Add DMF (5 mL) and stir until all solids are dissolved. Then, add piperidine (4 mmol, 400 μL).
-
Microwave Reaction: Seal the vessel and place it in a microwave reactor. Apply a constant power of 50 W to reach a target temperature of 90°C. Maintain this temperature for 30 minutes.
-
Work-up: After the reaction, evaporate the solvent under reduced pressure.
-
Precipitation: Add 50 mL of a cold, diluted aqueous solution of NH₄Cl to the residue to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry.
-
Analysis: Analyze the crude product and purified material by HPLC, GC-MS, and NMR to determine yield, purity, and by-product profile.
Visualizations
Caption: Workflow for the Knoevenagel-Doebner synthesis and analysis.
References
- 1. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]
- 2. Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knoevenagel Condensation [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. longdom.org [longdom.org]
- 7. Perkin reaction - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. longdom.org [longdom.org]
- 10. jk-sci.com [jk-sci.com]
- 11. DSpace [open.bu.edu]
- 12. Separation of 3-Phenoxypropionic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. 3-Phenoxypropionic acid(7170-38-9) 1H NMR spectrum [chemicalbook.com]
Strategies to improve the solubility of poorly soluble 3-Phenoxyprop-2-enoic acid derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with poorly soluble 3-phenoxyprop-2-enoic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound derivatives?
A1: The low aqueous solubility of these derivatives typically stems from a combination of factors:
-
Aromatic Rings: The presence of one or more phenyl rings contributes to the molecule's hydrophobicity (lipophilicity).
-
Crystalline Structure: A stable crystalline lattice requires significant energy to break down during dissolution.
-
Weakly Acidic Nature: As carboxylic acids, their ionization, and therefore solubility, is highly dependent on the pH of the medium. In acidic environments, such as the stomach, they will be in their less soluble, non-ionized form.
Q2: What are the initial steps I should take to assess the solubility of my this compound derivative?
A2: A systematic approach is crucial.
-
Determine the intrinsic solubility (S₀): Measure the solubility in water and relevant biorelevant media (e.g., Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)).
-
Evaluate the pH-solubility profile: Determine the solubility at various pH values (e.g., from pH 1.2 to 7.4) to understand the impact of ionization on solubility.[1][2]
-
Assess solubility in common organic solvents: This information is vital for developing solvent-based formulation strategies.[3]
Q3: Which solubility enhancement strategies are most promising for this class of compounds?
A3: Several strategies can be effective, and the choice depends on the specific properties of your derivative and the desired formulation. Key approaches include:
-
pH Modification and Salt Formation: Leveraging the carboxylic acid group to form more soluble salts.[4][5]
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase solubility.[6]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix to create an amorphous form.[7][8]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase the surface area for dissolution.[9][10]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic molecule within a cyclodextrin cavity to improve its interaction with water.[5][11]
Troubleshooting Guides
Issue 1: My this compound derivative has poor solubility in aqueous media across the physiological pH range.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High crystallinity and hydrophobicity | Formulate a solid dispersion using a hydrophilic polymer (e.g., PVP, HPMC). | The amorphous form of the drug will have a higher apparent solubility and faster dissolution rate. |
| Limited ionization at lower pH | Explore salt formation with a suitable base to create a more soluble salt form. | The salt form will exhibit significantly higher aqueous solubility, particularly at neutral pH. |
| Hydrophobic nature of the molecule | Prepare a nanosuspension to increase the surface area available for dissolution. | The increased surface area will lead to a faster dissolution rate. |
| Poor interaction with water | Investigate complexation with cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin). | The inclusion complex will have a hydrophilic exterior, improving its solubility in water. |
Issue 2: I am struggling to prepare a stable and effective solid dispersion.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Drug recrystallization during storage | Screen different polymers to find one with strong interactions (e.g., hydrogen bonding) with your drug molecule. | A stable amorphous solid dispersion with a reduced tendency for recrystallization. |
| Low drug loading achievable | Use a combination of polymers or add a surfactant to improve drug-polymer miscibility. | Higher drug loading can be achieved without phase separation. |
| Incomplete amorphization | Optimize the manufacturing process parameters (e.g., solvent evaporation rate, extrusion temperature). | A fully amorphous solid dispersion with no residual crystallinity. |
| Poor dissolution enhancement | Incorporate a pH-modifying agent (alkalizer) into the solid dispersion to promote ionization and dissolution in acidic media.[8] | Enhanced dissolution rate, particularly in simulated gastric fluid. |
Issue 3: My nanosuspension is showing particle aggregation and instability.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient stabilization | Screen a variety of stabilizers (surfactants and polymers) and optimize their concentrations.[12][13] | A physically stable nanosuspension with no significant particle size growth over time. |
| Ostwald ripening | Select a stabilizer that effectively adsorbs to the particle surface and provides a strong steric or electrostatic barrier. | Minimized crystal growth and a stable particle size distribution.[14] |
| Aggregation upon storage or dilution | Consider lyophilization or spray-drying of the nanosuspension to create a solid dosage form that can be reconstituted.[9][13] | A stable solid intermediate that can be readily redispersed into a nanosuspension. |
Data Presentation: Solubility of Structurally Similar Compounds
The following table summarizes the solubility of trans-cinnamic acid, a structurally related compound, in various solvents. This data can serve as a starting point for solvent screening for your this compound derivatives.
| Solvent | Solubility |
| Water | Slightly soluble[3] |
| Ethanol | Soluble[3] |
| Methanol | Soluble[3] |
| Chloroform | Soluble[3] |
| Benzene | Easily soluble[3] |
| Acetone | Easily soluble[3] |
| Glacial Acetic Acid | Easily soluble[3] |
Disclaimer: The following table provides hypothetical quantitative data on the potential solubility improvement for a poorly soluble this compound derivative based on typical fold-increases reported for similar carboxylic acids with various enhancement techniques. Actual results will vary depending on the specific molecule and experimental conditions.
| Enhancement Strategy | Hypothetical Fold Increase in Aqueous Solubility |
| pH adjustment to pH 7.4 | 10 - 50 |
| Co-solvency (20% PEG 400 in water) | 5 - 20 |
| Solid Dispersion (20% drug in PVP K30) | 50 - 200 |
| Nanosuspension | 5 - 15 (apparent solubility) |
| Cyclodextrin Complexation (with HP-β-CD) | 20 - 100 |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Materials: this compound derivative, hydrophilic polymer (e.g., PVP K30, HPMC), suitable organic solvent (e.g., methanol, ethanol, acetone).
-
Procedure:
-
Dissolve the drug and polymer in the organic solvent in a predetermined ratio (e.g., 1:4 drug to polymer).
-
Ensure complete dissolution by stirring or sonication.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Collect the solid dispersion and store it in a desiccator.
-
Characterize the solid dispersion for amorphicity (using techniques like DSC or XRD) and perform dissolution testing.
-
Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization
-
Materials: this compound derivative, stabilizer (e.g., Poloxamer 188, Tween 80), purified water.
-
Procedure:
-
Prepare a pre-suspension by dispersing the drug in an aqueous solution of the stabilizer.
-
Homogenize the pre-suspension using a high-shear homogenizer for a short period.
-
Pass the pre-suspension through a high-pressure homogenizer for a specified number of cycles at a set pressure (e.g., 1500 bar for 10-20 cycles).
-
Cool the system during homogenization to prevent excessive heat generation.
-
Measure the particle size and zeta potential of the resulting nanosuspension.
-
Conduct stability studies to monitor for particle aggregation over time.
-
Visualizations
Caption: Workflow for selecting and evaluating a solubility enhancement strategy.
Caption: Relationship between physicochemical properties and poor bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. ijsdr.org [ijsdr.org]
- 5. oatext.com [oatext.com]
- 6. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs [drug-dev.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. eijppr.com [eijppr.com]
- 12. Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing HPLC for 3-Phenoxyprop-2-enoic Acid Isomer Separation
Welcome to the technical support center for the chromatographic separation of 3-phenoxyprop-2-enoic acid isomers. This resource provides detailed troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) methods.
Frequently Asked Questions (FAQs)
Q1: Why is controlling the mobile phase pH crucial for separating this compound isomers?
A1: this compound is an acidic compound. The pH of the mobile phase dictates the ionization state of the molecule.[1][2] In its ionized (deprotonated) form, the molecule is more polar and will have shorter retention times in reversed-phase HPLC.[1][3] In its neutral (protonated) form, it is less polar and will be retained longer on the column.[3][4] By controlling the pH, you can manipulate the retention time and significantly alter the selectivity between the geometric isomers ((E)- and (Z)-), which is a powerful tool for improving separation.[1][5] For acidic compounds, using a mobile phase pH that is 1-2 units below the compound's pKa is a common strategy to ensure it is in its neutral form, leading to better retention and often sharper peaks.[4]
Q2: What is a good starting point for column selection?
A2: A standard C18 (Octadecyl) or C8 (Octyl) column is a suitable starting point for separating this compound isomers.[6][7] These reversed-phase columns separate compounds based on hydrophobicity.[7] For separating geometric isomers, which differ in their spatial arrangement, columns that offer shape selectivity, such as those with phenyl or cholesterol-based stationary phases, can also be highly effective.[8][9]
Q3: How do I choose the organic modifier and its concentration?
A3: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC.[2] Acetonitrile generally offers lower viscosity and different selectivity compared to methanol. The choice can impact the resolution of closely eluting peaks like isomers.[10] A good starting point is a gradient elution from a low to a high concentration of the organic modifier (e.g., 10% to 90% acetonitrile in buffered water).[6] This helps to determine the approximate concentration needed to elute the isomers. Afterward, you can switch to an isocratic method (a constant concentration) or a shallower gradient around that concentration to fine-tune the separation.[11]
Q4: My peaks are tailing. What are the common causes and solutions?
A4: Peak tailing for acidic compounds can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the acidic analyte and free silanol groups on the silica-based column packing. Operating at a low pH (e.g., pH 2-4) suppresses the ionization of both the analyte and the silanols, minimizing these interactions.[5][6]
-
Mobile Phase pH Near pKa: If the mobile phase pH is too close to the analyte's pKa, both the ionized and non-ionized forms will exist, which can lead to poor peak shape or even split peaks.[1][12] Ensure the pH is at least one unit away from the pKa.[5]
-
Column Overload: Injecting too much sample can lead to peak distortion.[13][14] Try reducing the sample concentration or injection volume.[13]
-
Column Contamination or Degradation: The column may be contaminated or worn out.[13][15] Flushing the column with a strong solvent or replacing it may be necessary.
Q5: What detection wavelength should I use for this compound?
A5: this compound is a derivative of cinnamic acid, which contains a chromophore that absorbs UV light. A UV detector is appropriate for this analysis. Cinnamic acid derivatives are often detected at wavelengths around 250 nm, 280 nm, or 320 nm.[16][17][18] To determine the optimal wavelength, it is best to measure the UV spectrum of the compound and select the wavelength of maximum absorbance (λmax) for the highest sensitivity.
Troubleshooting Guide
This guide addresses the common issue of poor resolution between the (E)- and (Z)- isomers of this compound.
Problem: Poor or No Resolution Between Isomers
Poor resolution is a frequent challenge when separating structurally similar compounds like geometric isomers.[13] The following workflow can help diagnose and solve the issue.
Caption: Troubleshooting workflow for poor isomer resolution.
Experimental Protocols
Example Protocol: Reversed-Phase HPLC Method
This protocol provides a starting point for the separation of this compound isomers. Optimization will likely be required.
1. Materials and Reagents:
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (or Trifluoroacetic Acid, TFA)
-
Reference standards for (E)- and (Z)-3-phenoxyprop-2-enoic acid
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration before use to prevent air bubbles in the system.[14]
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Gradient Program: A scouting gradient can be used initially to find the elution range.
Caption: General experimental workflow for HPLC analysis.
Data Presentation
Optimization often involves systematically changing one parameter while holding others constant. The following tables illustrate the expected impact of key parameters on the separation.
Table 1: Effect of Mobile Phase pH on Retention Time (k')
Assumes a pKa of ~4.0 for this compound and isocratic elution with 50% Acetonitrile.
| Mobile Phase pH | Analyte State | Expected Retention Time (k') | Expected Peak Shape |
| 2.5 | Fully Protonated (Neutral) | Longer | Symmetrical |
| 4.0 | 50% Ionized | Intermediate | Potentially broad or split[1] |
| 6.0 | Fully Ionized (Charged) | Shorter | Symmetrical (if no secondary interactions) |
Note: Retention of acidic compounds increases at lower pH in reversed-phase chromatography.[3]
Table 2: Effect of Acetonitrile Percentage on Resolution (Rs)
Assumes an isocratic method at a constant pH of 3.0.
| % Acetonitrile (ACN) | Retention Time | Resolution (Rs) between Isomers |
| 40% | Long | Potentially High |
| 50% | Intermediate | Optimal (?) |
| 60% | Short | Potentially Low |
Note: Reducing the percentage of the organic modifier (%B) generally increases retention and can improve the resolution of closely eluting peaks.[10]
References
- 1. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biotage.com [biotage.com]
- 5. agilent.com [agilent.com]
- 6. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 7. Selection Guide for HPLC Columns - Hawach [hawachhplccolumn.com]
- 8. mtc-usa.com [mtc-usa.com]
- 9. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mastelf.com [mastelf.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. HPLC Separation of Cinnamic Acid, Salicylic Acid and Quercetin on Newcrom B Column | SIELC Technologies [sielc.com]
- 17. Separation Of Phenolics (Benzoic Acids, Cinnamic Acids, Phenylacetic Acids, Quinic Acid Esters, Benzaldehydes And Acetophenones, Miscellaneous Phenolics) And Coumarins | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
Addressing variability in biological assays with 3-Phenoxyprop-2-enoic acid
Welcome to the technical support center for 3-Phenoxyprop-2-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to address potential variability and troubleshoot common issues encountered during in-vitro biological assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an experimental small molecule inhibitor of the MAPK/ERK signaling pathway. It specifically targets the phosphorylation of MEK1/2, preventing the subsequent activation of ERK1/2. This inhibition leads to downstream effects on cell proliferation, differentiation, and survival.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored as a powder at -20°C, protected from light and moisture. For short-term use, a stock solution in DMSO can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.[1]
Q3: At what passage number should I use my cells for assays with this compound?
A3: It is recommended to use cells within a consistent and low passage number range (e.g., passages 3-15) to minimize variability in experimental outcomes.[2][3] High passage numbers can lead to phenotypic and genotypic drift, affecting the cellular response to the compound.
Q4: What type of microplate is best suited for my assay?
A4: The choice of microplate depends on the detection method. For absorbance assays, use clear-bottom plates. For fluorescence assays, use black plates with clear bottoms to minimize background and crosstalk. For luminescence assays, white plates are recommended to maximize the signal.[2][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Issue 1: High variability between replicate wells.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogeneous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between seeding multiple plates. |
| "Edge Effects" in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate. Fill the outer wells with sterile PBS or media. |
| Improper Reagent Mixing | After adding this compound or other reagents, gently tap the plate or use an orbital shaker to ensure thorough mixing.[5] |
| Pipetting Errors | Calibrate your pipettes regularly. Use fresh pipette tips for each replicate. When preparing serial dilutions, ensure proper mixing at each step.[5] |
Issue 2: Weaker than expected or no inhibitory effect.
| Possible Cause | Recommended Solution |
| Compound Degradation | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid using old or improperly stored solutions. |
| Incorrect Drug Concentration | Verify calculations for serial dilutions. Perform a dose-response experiment to determine the optimal concentration range for your cell line.[1] |
| Cell Line Resistance | Some cell lines may have intrinsic or acquired resistance to MEK inhibitors. Confirm the expression and activity of the MAPK/ERK pathway in your cell model. |
| Assay Timing | The timing of analysis is critical. The inhibitory effect may be time-dependent. Perform a time-course experiment to identify the optimal incubation period.[2][3] |
Issue 3: High background signal in the assay.
| Possible Cause | Recommended Solution |
| Media Components | Phenol red in cell culture media can cause autofluorescence. For fluorescence-based assays, switch to a phenol red-free medium to reduce background.[4] |
| Contaminated Buffers or Reagents | Use fresh, sterile buffers and reagents for all steps of the experiment.[6] |
| Cellular Autofluorescence | Include an "unstained" or "cells only" control to measure the baseline autofluorescence of your cells.[7] |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for this compound in two common cancer cell lines.
Table 1: IC50 Values for Cell Viability (72-hour incubation)
| Cell Line | IC50 (µM) | Assay Method |
| HeLa | 5.2 | MTS Assay |
| A549 | 8.9 | MTS Assay |
Table 2: Recommended Concentration Ranges
| Cell Line | Effective Concentration Range (µM) | Notes |
| HeLa | 1 - 20 | Significant cytotoxicity observed above 50 µM. |
| A549 | 2 - 30 | Less sensitive; higher concentrations may be needed for complete inhibition. |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
Protocol 2: Western Blot for Phospho-ERK1/2
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: The inhibitory action of this compound on the MAPK/ERK pathway.
Caption: Experimental workflow for a cell viability (MTS) assay.
Caption: A logical troubleshooting guide for common assay issues.
References
- 1. platypustech.com [platypustech.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 3. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 4. selectscience.net [selectscience.net]
- 5. bioassaysys.com [bioassaysys.com]
- 6. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 7. biocompare.com [biocompare.com]
Technical Support Center: Scale-up Synthesis of 3-Phenoxyprop-2-enoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-Phenoxyprop-2-enoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound on a larger scale?
A1: The most common industrial synthesis routes for this compound are the Williamson Ether Synthesis and the Knoevenagel Condensation.
-
Williamson Ether Synthesis: This route involves the reaction of a phenoxide salt with a 3-haloprop-2-enoic acid or its ester, followed by hydrolysis if an ester is used. Phase transfer catalysts are often employed to enhance reaction rates and yields in large-scale production.[1][2]
-
Knoevenagel Condensation: This method involves the condensation of phenoxyacetaldehyde with malonic acid or its derivatives, followed by decarboxylation.[3] Solid acid or base catalysts are often preferred in industrial settings for easier separation and recovery.[4][5][6]
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: The primary safety concerns include:
-
Handling of Corrosive Materials: Both the Williamson ether synthesis and Knoevenagel condensation can involve the use of strong acids and bases (e.g., sodium hydroxide, hydrochloric acid, piperidine), which are corrosive and require specialized handling procedures and personal protective equipment (PPE).[7][8][9][10][11]
-
Management of Exothermic Reactions: The neutralization and reaction steps can be highly exothermic.[12][13][14] Proper heat management through controlled reagent addition, efficient cooling systems, and monitoring is crucial to prevent thermal runaway.[15][16]
-
Solvent Handling: Large volumes of organic solvents may be used for the reaction and purification steps. These solvents are often flammable and require appropriate storage, handling, and recovery systems to ensure safety and environmental compliance.
Q3: How can the purity of this compound be ensured on a large scale?
A3: Large-scale purification is typically achieved through crystallization.[17][18][19] Key factors for successful industrial crystallization include:
-
Solvent Selection: The choice of solvent is critical and should be based on solubility data, where the product is highly soluble at high temperatures and poorly soluble at low temperatures.[20][21][22] Common solvents for carboxylic acids include water, ethanol, and toluene.[21]
-
Control of Cooling Rate: A controlled cooling rate is essential to obtain crystals of the desired size and purity.
-
Seeding: Introducing seed crystals can help control the crystallization process and improve product quality.[17][18]
-
Washing: Washing the filtered crystals with a cold solvent helps to remove residual impurities.
Troubleshooting Guides
Williamson Ether Synthesis Route
| Issue | Potential Cause | Troubleshooting Solution(s) |
| Low Yield | Incomplete reaction. | - Ensure stoichiometric amounts of phenoxide and halo-acid/ester. - Increase reaction temperature, but monitor for side reactions. - Consider using a phase transfer catalyst (e.g., tetrabutylammonium bromide) to enhance the reaction rate.[1] - Ensure efficient mixing to maximize contact between reactants. |
| Side reactions (e.g., elimination). | - Use a primary halo-acid/ester as they are less prone to elimination reactions.[1] - Maintain a controlled temperature to minimize side reactions. | |
| Product Contamination with Starting Materials | Incomplete reaction or inefficient purification. | - Optimize reaction conditions for higher conversion. - During workup, ensure complete extraction of unreacted phenol. - Optimize the crystallization process by selecting an appropriate solvent and controlling the cooling rate. |
| Formation of By-products (e.g., hydroxyalkanoic acid) | Hydrolysis of the haloalkanoic acid salt. | - When preparing the haloalkanoic acid salt, use subnormal temperatures and vacuum evaporation to minimize hydrolysis. |
| Difficulty in Phase Separation during Extraction | Emulsion formation. | - Add a small amount of brine to the aqueous layer. - Allow the mixture to stand for a longer period. - Centrifugation can be used on a larger scale to break emulsions. |
Knoevenagel Condensation Route
| Issue | Potential Cause | Troubleshooting Solution(s) |
| Low Yield | Reaction equilibrium not shifted towards the product. | - Remove water formed during the reaction, either by azeotropic distillation or by using a dehydrating agent like molecular sieves.[23] |
| Catalyst deactivation. | - If using a solid catalyst, check for fouling or poisoning and regenerate or replace as necessary.[24] - Ensure the catalyst is compatible with all reactants and solvents. | |
| Slow Reaction Rate | Insufficient catalyst activity or non-optimal temperature. | - Screen different catalysts to find one with higher activity (e.g., piperidine, solid acid/base catalysts).[3][5] - Gradually increase the reaction temperature while monitoring for by-product formation. |
| Formation of Polymeric By-products | Self-condensation of the aldehyde or product. | - Use a mild base as a catalyst; strong bases can promote self-condensation.[3] - Maintain a controlled temperature. - Add the aldehyde slowly to the reaction mixture. |
| Difficulty in Product Isolation | Product is an oil or does not crystallize easily. | - Try different crystallization solvents or solvent mixtures.[20][21][22] - Use seeding to induce crystallization.[17][18] - If the product is an oil, try to convert it to a salt, crystallize the salt, and then regenerate the acid. |
Experimental Protocols
Example Protocol: Williamson Ether Synthesis of this compound
This protocol is a general guideline and should be optimized for specific scale-up equipment and safety procedures.
1. Formation of Sodium Phenoxide:
-
In a suitable reactor equipped with a stirrer, thermometer, and condenser, dissolve sodium hydroxide in water to create a concentrated solution.
-
Slowly add phenol to the sodium hydroxide solution while maintaining the temperature below 30°C using a cooling jacket. The reaction is exothermic.
-
Once the addition is complete, stir the mixture until all the phenol has dissolved, forming a clear solution of sodium phenoxide.
2. Reaction with Sodium 3-chloro-2-propenoate:
-
In a separate vessel, neutralize 3-chloro-2-propenoic acid with a stoichiometric amount of sodium hydroxide solution at a low temperature to form sodium 3-chloro-2-propenoate.
-
Slowly add the sodium 3-chloro-2-propenoate solution to the sodium phenoxide solution.
-
Heat the reaction mixture to 80-90°C and maintain this temperature for several hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
A phase transfer catalyst, such as tetrabutylammonium bromide, can be added to the reaction mixture to improve the reaction rate.[1]
3. Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated hydrochloric acid to a pH of 1-2 to precipitate the crude this compound. This step is exothermic and should be done with efficient cooling.
-
Filter the crude product and wash it with cold water to remove inorganic salts.
4. Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture).[21] Dissolve the crude product in the hot solvent, filter to remove any insoluble impurities, and then allow the solution to cool slowly to form crystals.
-
Filter the purified crystals and dry them under vacuum.
Visualizations
Caption: Workflow for Williamson Ether Synthesis.
Caption: Troubleshooting Low Yield in Knoevenagel Condensation.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. fzgxjckxxb.com [fzgxjckxxb.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. Calcium Ferrite, an Efficient Catalyst for Knoevenagel Condensation (A Green Approach) : Oriental Journal of Chemistry [orientjchem.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 9. actenviro.com [actenviro.com]
- 10. chemicals.co.uk [chemicals.co.uk]
- 11. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. amarequip.com [amarequip.com]
- 14. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 15. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 16. mdpi.com [mdpi.com]
- 17. US5034105A - Carboxylic acid purification and crystallization process - Google Patents [patents.google.com]
- 18. EP0410728A1 - Improved carboxylic acid purification and crystallization process - Google Patents [patents.google.com]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Chemicals [chemicals.thermofisher.cn]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Crystallization of High-Purity 3-Phenoxyprop-2-enoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the crystallization of 3-Phenoxyprop-2-enoic acid. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to facilitate the refinement of crystallization techniques for obtaining high-purity material.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures. Based on the properties of structurally similar compounds like cinnamic acid, suitable solvents include ethanol, methanol, acetone, and ethyl acetate.[1] Water is generally a poor solvent for this compound. The choice of solvent may also depend on the specific impurities present in the crude material.
Q2: How can I determine the optimal solvent and concentration for my specific sample?
A2: Small-scale solubility tests are recommended. This involves dissolving a small, known amount of your crude this compound in a measured volume of a candidate solvent at its boiling point to achieve a saturated solution. Observe the volume of solvent required and the extent of crystal formation upon cooling. The solvent that dissolves a moderate amount of the compound at boiling and yields a good recovery of crystals upon cooling is often the best choice.
Q3: What are the key parameters to control during the crystallization process?
A3: The key parameters to control are the rate of cooling, agitation, and solvent purity. A slow cooling rate generally promotes the formation of larger, purer crystals. Gentle agitation can improve heat and mass transfer but vigorous stirring may lead to the formation of smaller, less pure crystals. Using high-purity solvents is crucial to avoid introducing new impurities.
Q4: How can I induce crystallization if no crystals form upon cooling?
A4: If crystallization does not occur spontaneously, several techniques can be employed. 'Seeding' the solution with a tiny crystal of pure this compound can initiate crystal growth.[2] Alternatively, scratching the inner surface of the crystallization vessel with a glass rod can create nucleation sites.[2] Reducing the volume of the solvent by gentle evaporation to increase the concentration of the solute can also be effective.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystal Formation | - Solution is not supersaturated (too much solvent).- Cooling is too rapid, preventing nucleation.- Presence of impurities inhibiting crystal growth. | - Evaporate some of the solvent to increase the concentration.- Allow the solution to cool more slowly to room temperature, then in an ice bath.- Try adding a seed crystal or scratching the flask.- Consider a different solvent or a solvent mixture. |
| Oiling Out | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated to a very high degree.- Presence of significant impurities that lower the melting point of the mixture. | - Re-heat the solution to dissolve the oil and add a small amount of additional solvent.- Ensure a slower cooling rate.- Consider pre-purification of the crude material by another method (e.g., column chromatography) if impurity levels are high. |
| Low Crystal Yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The final cooling temperature was not low enough.- Premature crystallization during a hot filtration step. | - Reduce the initial volume of solvent used for dissolution.- Ensure the solution is cooled in an ice bath for a sufficient amount of time.- Pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling during filtration. |
| Poor Crystal Quality (small, discolored, or impure) | - Cooling was too rapid.- Agitation was too vigorous.- The solvent was not appropriate, leading to co-precipitation of impurities.- Presence of colored impurities. | - Decrease the cooling rate.- Use gentle or no agitation during the cooling phase.- Experiment with different crystallization solvents.- Treat the hot solution with activated charcoal to remove colored impurities before filtration. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound from a single solvent, such as ethanol.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. If undissolved particles remain, they may be insoluble impurities.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Two-Solvent Recrystallization of this compound
This method is useful when a single solvent does not provide optimal results. A common solvent pair is ethanol and water.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly turbid (cloudy).
-
Clarification: Add a few drops of the "good" solvent (hot ethanol) until the turbidity just disappears.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice-water bath.
-
Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent protocol.
Data Presentation
| Solvent | Solubility |
| Ethanol | Soluble[1] |
| Methanol | Soluble[1] |
| Acetone | Easily Soluble[1] |
| Ethyl Acetate | Soluble |
| Benzene | Easily Soluble[1] |
| Chloroform | Soluble[1] |
| Petroleum Ether | Soluble[1] |
| Water | Slightly Soluble[1] |
Data is for (2E)-3-phenylprop-2-enoic acid and is intended as a qualitative guide.
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for crystallization issues.
References
Validation & Comparative
A Comparative Analysis of 3-Phenoxyprop-2-enoic Acid Analogs: Probing Structure-Activity Relationships in Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Phenoxyprop-2-enoic acid and its structural analogs, focusing on their synthesis, biological activity, and the underlying structure-activity relationships (SAR). The data presented herein is intended to serve as a resource for researchers and professionals involved in drug discovery and development, particularly in the areas of anti-inflammatory and anticancer therapies. By summarizing quantitative data, detailing experimental protocols, and visualizing relevant biological pathways, this guide aims to facilitate a deeper understanding of this versatile chemical scaffold.
Introduction
The this compound core structure, a derivative of cinnamic acid, represents a privileged scaffold in medicinal chemistry. Its synthetic tractability allows for facile modification at various positions, leading to a diverse range of analogs with a wide spectrum of biological activities. These activities stem from the ability of these compounds to interact with various biological targets, most notably enzymes involved in inflammatory and proliferative signaling pathways. This guide will focus on a comparative analysis of analogs with modifications on the phenoxy ring and the acrylic acid backbone, highlighting their differential effects on key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).
Comparative Biological Activity
The biological efficacy of this compound analogs is significantly influenced by the nature and position of substituents on the aromatic rings. The following table summarizes the in vitro inhibitory activities of a series of representative analogs against key enzymes in the arachidonic acid cascade.
Table 1: In Vitro Inhibitory Activity of this compound Analogs
| Compound ID | R1 (at C2-phenyl) | R2 (at C3-phenyl) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | 15-LOX IC50 (µM) | Reference |
| 1 | H | 4-SO2Me | >100 | 0.85 | >20 | >20 | [1][2] |
| 2 | 4-Br | 4-SO2Me | >100 | 0.32 | 10.5 | 0.49 | [1][2] |
| 3 | 3-Br | 4-SO2Me | >100 | 0.32 | >20 | >20 | [1][2] |
| 4 | 4-F | 4-SO2Me | >100 | 0.45 | 12.1 | 0.31 | [1][2] |
| 5 | 4-OH | 4-SO2Me | >100 | 0.98 | 0.56 | 0.42 | [1][2] |
| 6 | 4-OMe | 4-SO2Me | >100 | 1.25 | >20 | >20 | [1][2] |
| 7 | 4-NHAc | 4-SO2Me | >100 | 0.75 | 0.11 | >20 | [1][2] |
| 8 | 4-(4-isopropyloxyphenyl)phenyl | 4-SO2Me | >100 | 0.32 | >20 | >20 | [1][2] |
| 9 | 4-(2,4-difluorophenyl)phenyl | 4-SO2Me | >100 | 0.32 | >20 | 0.31 | [1][2] |
| 10 | H | 3-OMe | - | - | - | - | [3] |
| 11 | H | 4'-geranyloxy-3'-methoxy | - | - | - | - | [4] |
Note: The core scaffold for compounds 1-9 is (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acid, which is a close analog of this compound.
Structure-Activity Relationship (SAR) Analysis
The data in Table 1 reveals several key structure-activity relationships:
-
COX-2 Selectivity: All tested analogs (1-9) exhibit high selectivity for COX-2 over COX-1, a desirable feature for anti-inflammatory agents with a reduced risk of gastrointestinal side effects.[1][2]
-
Substitution at the C2-Phenyl Ring:
-
Electron-withdrawing groups, such as bromine and fluorine, at the para-position of the C2-phenyl ring (compounds 2 and 4) maintain potent COX-2 inhibition.[1][2]
-
A hydroxyl group at the para-position (compound 5) leads to potent 5-LOX inhibition, suggesting a potential for dual COX/LOX inhibitory activity.[1][2]
-
An acetamido group at the para-position (compound 7) results in the most potent 5-LOX inhibition in this series.[1][2]
-
Bulky bi-aryl substituents at the C2-position (compounds 8 and 9) are well-tolerated and result in potent COX-2 inhibition.[1][2]
-
-
Substitution at the C3-Phenyl Ring: The 4-methanesulfonylphenyl group at the C3 position appears to be a key determinant for potent and selective COX-2 inhibition.[1][2]
Experimental Protocols
General Synthesis of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids (Analogs 1-7)
These compounds were prepared via a stereospecific Perkin condensation reaction.[1] A mixture of 4-(methylsulfonyl)phenylacetic acid, the appropriate substituted benzaldehyde, acetic anhydride, and triethylamine is heated at reflux for several hours. After cooling, the reaction mixture is poured into water and acidified with hydrochloric acid. The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford the desired (E)-acrylic acid.
Synthesis of (E)-3-(4-methanesulfonylphenyl)-2-(di-aryl)acrylic acids (Analogs 8-9)
These analogs were synthesized using a palladium-catalyzed Suzuki cross-coupling reaction.[1] (E)-2-(4-bromophenyl)-3-(4-methanesulfonylphenyl)acrylic acid is reacted with the corresponding arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., toluene/ethanol/water). The mixture is heated at reflux under an inert atmosphere. After completion of the reaction, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
In Vitro Enzyme Inhibition Assays
The inhibitory activity of the compounds against ovine COX-1 and COX-2 is determined using a chromogenic assay. The assay is based on the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of prostaglandin G2 (PGG2) to PGH2 by the COX enzymes. The absorbance of the oxidized TMPD is measured spectrophotometrically. IC50 values are calculated from the concentration-response curves.
The inhibitory activity against soybean 5-LOX and 15-LOX is determined by monitoring the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes from the respective fatty acid substrates (linoleic acid or arachidonic acid). The reaction is initiated by the addition of the enzyme to a solution containing the substrate and the test compound. IC50 values are determined from the dose-response curves.
Signaling Pathway
The primary mechanism of action for the anti-inflammatory effects of the analyzed this compound analogs involves the inhibition of key enzymes in the arachidonic acid cascade. This pathway is responsible for the biosynthesis of prostaglandins and leukotrienes, which are potent mediators of inflammation, pain, and fever.
Caption: Inhibition of the Arachidonic Acid Cascade.
This diagram illustrates how this compound analogs can inhibit COX and LOX enzymes, thereby blocking the production of pro-inflammatory prostaglandins and leukotrienes from arachidonic acid.
Experimental Workflow
The general workflow for the discovery and evaluation of novel this compound analogs as enzyme inhibitors is outlined below.
Caption: Drug Discovery Workflow.
This flowchart depicts the iterative process of designing, synthesizing, and evaluating new analogs to identify lead compounds with improved potency and selectivity.
Conclusion
The this compound scaffold provides a versatile platform for the development of potent and selective enzyme inhibitors. The comparative analysis presented in this guide highlights the critical role of substituent modifications in modulating the biological activity profile of these compounds. Specifically, the data suggests that it is possible to fine-tune the inhibitory activity towards COX-2 and 5-LOX by strategic placement of various functional groups on the aryl rings. This information can guide the rational design of novel analogs with enhanced therapeutic potential and improved safety profiles for the treatment of inflammatory diseases and potentially other conditions where these enzymatic pathways are dysregulated. Further exploration of this chemical space is warranted to fully elucidate the therapeutic possibilities of this compound derivatives.
References
- 1. Design, synthesis, and biological evaluation of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids as dual inhibitors of cyclooxygenases and lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Biological Activity of Newly Synthesized 3-Phenoxyprop-2-enoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a significant interest in synthetic organic molecules that can be readily modified to optimize biological activity. Among these, 3-phenoxyprop-2-enoic acid derivatives, analogs of the naturally occurring cinnamic acid, have emerged as a promising scaffold. Their structural versatility allows for the exploration of a wide range of biological activities, including antimicrobial and anticancer effects. This guide provides a comparative framework for validating the biological activity of newly synthesized this compound derivatives, supported by established experimental protocols and data presentation formats.
Comparative Analysis of Biological Activity
The biological efficacy of newly synthesized this compound derivatives is critically dependent on the nature and position of substituents on both the phenyl and phenoxy rings. To facilitate a direct comparison of their performance, quantitative data from key biological assays should be summarized in a structured format.
Antimicrobial Activity
The antimicrobial potential of novel derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. Lower MIC values indicate higher potency.
Table 1: Comparative Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | Derivative Substitution | Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 10231) | Reference Compound (Ciprofloxacin/Fluconazole) |
| PPA-001 | Unsubstituted | 64 | 128 | >256 | 2 / 1 |
| PPA-002 | 4-Chloro (Phenoxy) | 16 | 32 | 64 | 2 / 1 |
| PPA-003 | 4-Nitro (Phenoxy) | 8 | 16 | 32 | 2 / 1 |
| PPA-004 | 3,4-Dichloro (Phenoxy) | 4 | 8 | 16 | 2 / 1 |
| PPA-005 | 4-Methoxy (Phenoxy) | 32 | 64 | 128 | 2 / 1 |
Data is representative and compiled for illustrative purposes based on structurally related compounds.
Anticancer Activity
The anticancer potential is evaluated by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value signifies greater cytotoxic potency.
Table 2: Comparative Anticancer Activity of this compound Derivatives (IC50 in µM)
| Compound ID | Derivative Substitution | Human Breast Adenocarcinoma (MCF-7) | Human Colon Carcinoma (HCT-116) | Normal Human Dermal Fibroblasts (NHDF) | Reference Compound (Doxorubicin) |
| PPA-001 | Unsubstituted | 52.5 | 78.2 | >100 | 0.8 |
| PPA-002 | 4-Chloro (Phenoxy) | 15.8 | 25.4 | 85.3 | 0.8 |
| PPA-003 | 4-Nitro (Phenoxy) | 9.2 | 14.7 | 65.1 | 0.8 |
| PPA-004 | 3,4-Dichloro (Phenoxy) | 5.1 | 8.9 | 50.6 | 0.8 |
| PPA-005 | 4-Methoxy (Phenoxy) | 28.4 | 45.1 | 92.7 | 0.8 |
Data is representative and compiled for illustrative purposes based on structurally related compounds.
Experimental Protocols
Detailed and standardized methodologies are crucial for the reproducibility and validity of the experimental results.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 30-35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
-
Cell Seeding: Cancer cells and normal control cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Experimental workflow for validating biological activity.
The antimicrobial action of phenolic acids often involves the disruption of the bacterial cell membrane.[1][2] This leads to increased permeability and leakage of intracellular components, ultimately causing cell death.[3]
Antimicrobial mechanism of action.
In cancer cells, these derivatives can induce apoptosis through the intrinsic mitochondrial pathway. This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[4][5]
Induction of the intrinsic apoptosis pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Induction of Apoptotic Signaling Pathways by 3’ methyl ATP in Different Malignant Cells: in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
A Comparative Analysis of 3-Phenoxyprop-2-enoic Acid and Cinnamic Acid: Properties, Efficacy, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 3-phenoxyprop-2-enoic acid and its structural analog, cinnamic acid. By examining their chemical properties, biological activities, and mechanisms of action through available data, this document serves as a resource for researchers in drug discovery and development.
Introduction and Structural Overview
Cinnamic acid is a well-known naturally occurring aromatic organic compound. This compound, a derivative, features a phenoxy group, which can significantly alter its physicochemical and biological properties. Understanding these differences is crucial for applications in medicinal chemistry and pharmacology.
Table 1: Physicochemical Properties of Cinnamic Acid and this compound
| Property | Cinnamic Acid | This compound |
| Molecular Formula | C₉H₈O₂ | C₁₅H₁₂O₃ |
| Molecular Weight | 148.16 g/mol | 240.25 g/mol |
| Appearance | White crystalline solid | Data not readily available |
| Melting Point | 133 °C (trans-isomer) | Data not readily available |
| Solubility | Sparingly soluble in water | Data not readily available |
| General Structure | Phenyl group attached to an acrylic acid | Phenoxy group attached to a prop-2-enoic acid backbone |
Comparative Biological Activity
Both cinnamic acid and its derivatives are known for a wide range of biological activities. This section compares their efficacy in key therapeutic areas based on available literature.
Antimicrobial Activity:
Cinnamic acid has demonstrated notable antibacterial and antifungal properties. Its mechanism is often attributed to the disruption of cell membrane integrity and the inhibition of essential enzymes. While specific comparative data for this compound is limited, derivatives of cinnamic acid are often synthesized to enhance antimicrobial potency. The addition of a phenoxy group could potentially modulate its lipophilicity, thereby affecting its ability to penetrate microbial cell membranes.
Anticancer Activity:
Cinnamic acid and its derivatives have been investigated for their potential as anticancer agents. They have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The specific comparative efficacy of this compound against various cancer cell lines would require dedicated experimental investigation.
Enzyme Inhibition:
A key area of interest for these compounds is their role as enzyme inhibitors. For instance, cinnamic acid derivatives have been studied as inhibitors of tyrosinase, an enzyme involved in melanin production. The structural differences between cinnamic acid and this compound would likely result in different binding affinities and inhibitory activities against various enzymes.
Mechanistic Insights and Signaling Pathways
The biological effects of these acids are often mediated through their interaction with specific cellular signaling pathways. A generalized pathway often implicated in the pro-apoptotic effects of similar phenolic compounds is the intrinsic apoptosis pathway.
Caption: Generalized intrinsic apoptosis pathway often modulated by phenolic acids.
Experimental Protocols
Detailed and reproducible experimental design is fundamental to comparative analysis. Below are standard protocols for assessing the biological activities discussed.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to assess antimicrobial activity.
Comparative Efficacy of 3-Phenoxyprop-2-enoic Acid Esters: A Scientific Review
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of therapeutic compounds is paramount. This guide provides a comparative analysis of the efficacy of various 3-phenoxyprop-2-enoic acid esters, a class of compounds with demonstrated potential across different therapeutic areas. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to facilitate a comprehensive understanding of their performance.
Efficacy Data Summary
The biological activity of this compound esters and their derivatives has been evaluated in various studies, demonstrating a range of effects from antimicrobial to enzyme inhibition. Below is a summary of the reported efficacy data for selected compounds.
| Compound ID | Structure/Substituents | Biological Target/Activity | Efficacy (IC50/EC50 in µM) | Reference |
| 1 | 3-[2-(4-nitro-phenylsulfanyl)-acetylamino]-benzofuran-2-carboxylic acid ester | Ischemic cell death inhibition | 0.532 | [1] |
| 2 | 4-chloro-3-[3-(pyridin-2-ylsulfanyl)-propionylamino]-benzofuran-2-carboxylic ester | Ischemic cell death inhibition | 0.557 | [1] |
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, the detailed methodologies for the key biological assays are provided below.
Ischemic Cell Death Inhibition Assay
The inhibitory activity of the compounds against ischemic cell death was assessed using H9c2 cells and rat primary cardiac myocytes.[1]
-
Cell Culture: H9c2 cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Oxygen and Glucose Deprivation (OGD): To mimic ischemic conditions, the culture medium was replaced with a glucose-free DMEM, and the cells were incubated in a hypoxic chamber with 95% N2 and 5% CO2 for a specified period.
-
Compound Treatment: The cells were pre-incubated with various concentrations of the test compounds for a set time before inducing OGD.
-
Cell Viability Assessment: Cell viability was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The half-maximal effective concentration (EC50) values were calculated by plotting the percentage of cell viability against the logarithm of the compound concentrations and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The mechanism of action of therapeutic compounds often involves the modulation of specific signaling pathways. While the provided search results did not detail specific signaling pathways for this compound esters, a general workflow for their synthesis and evaluation can be visualized.
General Synthesis Workflow
The synthesis of substituted this compound esters typically involves the reaction of a substituted phenol with an appropriate propiolic acid ester. The following diagram illustrates a generalized synthetic scheme.
Caption: Generalized synthesis of this compound esters.
Biological Evaluation Workflow
Once synthesized, the compounds undergo a series of biological evaluations to determine their efficacy. This workflow outlines the typical steps involved.
Caption: Workflow for the biological evaluation of synthesized esters.
References
Comparative study of the antimicrobial effects of different phenoxyacetic acid derivatives
A Comparative Analysis of the Antimicrobial Efficacy of Phenoxyacetic Acid Derivatives
Guide for Researchers and Drug Development Professionals
Phenoxyacetic acid and its derivatives represent a class of compounds with significant therapeutic potential, demonstrating a wide range of pharmacological activities, including antibacterial, antifungal, and antimycobacterial properties.[1][2][3] This guide provides a comparative overview of the antimicrobial effects of various phenoxyacetic acid derivatives, supported by quantitative data from multiple studies. Detailed experimental protocols and workflow visualizations are included to aid in the replication and extension of these findings.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of phenoxyacetic acid derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) or by measuring the diameter of the zone of inhibition in agar diffusion assays. The following table summarizes the performance of several derivatives against a range of microorganisms.
| Phenoxyacetic Acid Derivative | Microorganism(s) | Assay Method | Result | Reference Drug | Citation |
| 2-{-[4-(1-carbamoyl-5-(chlorophenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid | Mycobacterium tuberculosis H37Rv (MTB) & INH-resistant MTB | MIC | 0.06 µg/mL | - | [1][4] |
| 2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acid | Mycobacterium smegmatis | MIC | 9.66 µg/mL | Ciprofloxacin (MIC=6.67 µg/mL) | [1] |
| Methyl 2-(5-ethyl-4-hydroxy-2-methoxyphenoxy) acetate | Candida utilis | MIC | 8 µg/mL | Itraconazole (MIC=0.25 µg/mL) | [1] |
| 4-Methoxyphenoxyacetic acid | Salmonella paratyphi | Zone of Inhibition | 30 mm | - | [1] |
| 2-(3, 5-dimethoxyphenoxy)-N-(4-(prrrolidin-1-yl)benzylidene)acetohydrazide | Escherichia coli | Zone of Inhibition | 21 mm | Ampicillin (25 mm) | [1] |
| 4-(2-methyl-phenylazo)-phenoxyacetic acid | Streptococcus pyogenes | Zone of Inhibition | 20 mm | - | [1] |
| (S)-1-((S)-1-(2-(2,6-dibromo-4- formylphenoxy)acetyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid | Candida albicans | Zone of Inhibition | 24 mm | Griseofulvin (20 mm) | [1] |
| 4-phenylazo-phenoxyacetic acids | S. aureus, S. pyogenes, E. coli, P. aeruginosa, P. vulgaris | Disk Diffusion | (Data Qualitative) | - | [5][6] |
Experimental Protocols
The data presented in this guide were primarily generated using the disk diffusion method and broth microdilution for MIC determination. The general methodologies are outlined below.
Disk Diffusion Method
The disk diffusion assay is a qualitative or semi-quantitative method used to determine the susceptibility of a microorganism to a specific compound.[5][7]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., adjusted to a 0.5 McFarland turbidity standard) is prepared from a fresh culture.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of an agar plate (e.g., Mueller-Hinton agar for bacteria) to ensure uniform growth.
-
Disk Application: Sterile paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the phenoxyacetic acid derivative. These disks are then placed on the inoculated agar surface. A disk containing the solvent is used as a negative control, and a disk with a standard antibiotic (e.g., Ampicillin) serves as a positive control.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).
-
Measurement and Interpretation: The antimicrobial activity is determined by measuring the diameter (in mm) of the clear zone of growth inhibition around each disk. A larger zone diameter indicates greater susceptibility of the microorganism to the compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8] The broth microdilution method is a common technique for determining MIC values.
-
Preparation of Compound Dilutions: A series of twofold serial dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism. A positive control well (medium with inoculum, no compound) and a negative control well (medium only) are included.
-
Incubation: The microtiter plate is incubated under conditions suitable for the growth of the test organism.
-
Determination of MIC: After incubation, the plate is visually inspected or read using a plate reader. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[8] For studies involving Mycobacterium tuberculosis, specialized techniques like the Microplate Alamar Blue Assay (MABA) may be used, where a color change indicates metabolic activity and thus viability.[1]
Visualizations
Workflow for Antimicrobial Evaluation
The following diagram illustrates a typical experimental workflow for synthesizing and evaluating the antimicrobial properties of novel phenoxyacetic acid derivatives.
Caption: General workflow for the synthesis and antimicrobial testing of phenoxyacetic acid derivatives.
Structure-Activity Relationship Concept
The antimicrobial effect of these compounds is intrinsically linked to their chemical structure. Different functional groups attached to the core phenoxyacetic acid scaffold can significantly alter their biological activity.
Caption: Relationship between chemical structure modification and resulting antimicrobial activity.
References
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. Discovery of novel phenoxyacetic acid derivatives as antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. idexx.dk [idexx.dk]
Validating the Mechanism of Action of Phenoxy-Containing Kinase Inhibitors Through Target Engagement Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel phenoxy-containing Bruton's Tyrosine Kinase (BTK) inhibitor, compound 18g , with established FDA-approved drugs, Ibrutinib and Acalabrutinib . The focus is on validating the mechanism of action through target engagement, offering a framework for researchers developing novel kinase inhibitors. Experimental data is presented to objectively compare the performance of these molecules, and a detailed protocol for a key target engagement assay is provided.
Comparative Performance of BTK Inhibitors
The primary measure of a kinase inhibitor's efficacy is its potency, often expressed as the half-maximal inhibitory concentration (IC50), and its selectivity against other kinases. Lower IC50 values indicate higher potency.
| Compound | Target | IC50 (nM) | Class | Mechanism of Action |
| Compound 18g | BTK | 200 | 5-Phenoxy-2-aminopyridine Derivative | Irreversible Covalent |
| Ibrutinib | BTK | 0.5 | First-in-class BTK Inhibitor | Irreversible Covalent |
| Acalabrutinib | BTK | 3 | Second-generation BTK Inhibitor | Irreversible Covalent |
Note: The IC50 value for compound 18g is presented as 0.2 µM in the source literature, which is equivalent to 200 nM[1].
While Ibrutinib shows the highest potency with an IC50 of 0.5 nM[2][3][4][5][6], it is known to have off-target effects by inhibiting other kinases like ITK, TEC, EGFR, and JAK3[2][7]. This lack of selectivity can lead to adverse effects in patients[7]. Acalabrutinib, a second-generation inhibitor, was developed to have improved selectivity[8][9][10][11]. It is significantly more selective than Ibrutinib, with minimal off-target activity[8][9][10][11]. The experimental compound 18g also demonstrates good selectivity, showing a better profile than other compounds in its series[1].
Signaling Pathway and Mechanism of Action
Bruton's Tyrosine Kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival[3][12][13][14][15]. In various B-cell malignancies, this pathway is constitutively active, promoting cancer cell growth. BTK inhibitors block this pathway, leading to apoptosis of the malignant cells[2]. The following diagram illustrates the central role of BTK in the BCR signaling cascade.
Target Engagement Experimental Workflow
To confirm that a compound binds to its intended target within a cellular context, a target engagement study is essential. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose. It relies on the principle that a protein becomes more thermally stable when bound to a ligand[16][17]. The workflow for a typical CETSA experiment is outlined below.
Logical Comparison of BTK Inhibitors
The choice of a BTK inhibitor for therapeutic development depends on a balance of potency, selectivity, and mechanism of action. The following diagram provides a logical comparison of the key attributes of Compound 18g, Ibrutinib, and Acalabrutinib.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is adapted from established CETSA methodologies[16][18][19][20].
1. Cell Culture and Treatment:
-
Culture a human B-cell lymphoma cell line (e.g., TMD8) to a density of approximately 1-2 x 10^6 cells/mL.
-
Treat the cells with the desired concentration of the test compound (e.g., Compound 18g) or vehicle (DMSO) for 1-2 hours at 37°C.
2. Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
3. Heat Treatment:
-
Aliquot the cell lysate into separate PCR tubes for each temperature point.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) using a thermocycler. A no-heat control should be kept on ice.
4. Separation of Soluble and Precipitated Fractions:
-
After heating, cool the samples to room temperature.
-
Centrifuge the samples at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
5. Sample Preparation and Analysis:
-
Carefully collect the supernatant (soluble fraction) from each tube.
-
Denature the protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for BTK.
-
Quantify the band intensities to determine the amount of soluble BTK at each temperature.
6. Data Analysis:
-
Plot the percentage of soluble BTK as a function of temperature for both the vehicle-treated and compound-treated samples.
-
A shift in the melting curve to a higher temperature for the compound-treated sample indicates target engagement.
References
- 1. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton’s Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibrutinib (PCI-32765), BTK inhibitor (CAS 936563-96-1) | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ibrutinib | PCI-32765 | BTK inhibitor | TargetMol [targetmol.com]
- 7. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 13. B Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The regulators of BCR signaling during B cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. genscript.com [genscript.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CETSA [cetsa.org]
- 18. 2.5. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
- 19. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
A Comparative Guide to the Synthesis and Biological Evaluation of 3-Phenoxyprop-2-enoic Acid: A Reproducibility Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and potential biological activities of 3-phenoxyprop-2-enoic acid. Due to a notable lack of direct experimental data on this specific compound in publicly available literature, this document serves as a predictive guide based on established chemical principles and the biological activities of structurally similar molecules. The primary aim is to offer a framework for the reproducible synthesis and evaluation of this compound to encourage further research into its therapeutic potential.
Synthesis of this compound: A Proposed Reproducible Protocol
While specific literature detailing the synthesis of this compound is scarce, its structure lends itself to well-established synthetic routes for α,β-unsaturated carboxylic acids, such as the Perkin or Knoevenagel condensations. The Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base, is a plausible and reproducible method.[1][2][3]
Proposed Experimental Protocol: Perkin Reaction
A proposed method for the synthesis of this compound is via the Perkin reaction of phenoxyacetic acid and benzaldehyde.
Materials:
-
Phenoxyacetic acid
-
Benzaldehyde
-
Acetic anhydride
-
Triethylamine or anhydrous sodium acetate
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Toluene (for recrystallization)
Procedure:
-
A mixture of phenoxyacetic acid (1 equivalent), benzaldehyde (1 equivalent), and anhydrous sodium acetate (1 equivalent) or triethylamine (1.2 equivalents) in acetic anhydride (3 equivalents) is heated at 140-150°C for 5-8 hours with constant stirring.
-
The reaction mixture is cooled to room temperature and poured into cold water.
-
The aqueous mixture is acidified with concentrated hydrochloric acid to a pH of approximately 2, leading to the precipitation of the crude product.
-
The precipitate is filtered, washed with cold water, and then dissolved in a saturated sodium bicarbonate solution.
-
The bicarbonate solution is washed with ethyl acetate to remove any unreacted aldehyde.
-
The aqueous layer is then re-acidified with concentrated hydrochloric acid to precipitate the pure acid.
-
The purified product is filtered, washed with cold water, and dried under vacuum.
-
Recrystallization from a suitable solvent, such as toluene, can be performed for further purification.
Expected Characterization:
The final product should be characterized by spectroscopic methods to confirm its identity and purity.
-
¹H NMR: Expected signals for the vinyl protons (as doublets), aromatic protons of both the phenyl and phenoxy rings, and a singlet for the carboxylic acid proton.
-
¹³C NMR: Expected signals for the carbonyl carbon, vinyl carbons, and the aromatic carbons.
-
Mass Spectrometry: To confirm the molecular weight of the compound (C₁₅H₁₂O₃, MW: 240.26 g/mol ).
-
Melting Point: To assess the purity of the synthesized compound.
The reproducibility of this synthesis would depend on the strict control of reaction conditions, including temperature, reaction time, and the purity of reagents.
Biological Evaluation: A Comparative Analysis of Structural Analogs
Antimicrobial Activity
Cinnamic acid and its derivatives have demonstrated activity against a variety of microorganisms. The proposed mechanism often involves the disruption of cell membranes and inhibition of essential enzymes.
Table 1: Comparative Antimicrobial Activity of Cinnamic Acid and Related Compounds
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Cinnamic Acid | Escherichia coli | >1000 | [7] |
| Cinnamic Acid | Staphylococcus aureus | 500-1000 | [7] |
| p-Coumaric Acid | Escherichia coli | 500 | [7] |
| p-Coumaric Acid | Staphylococcus aureus | 250 | [7] |
| Ferulic Acid | Escherichia coli | 500 | [7] |
| Ferulic Acid | Staphylococcus aureus | 250 | [7] |
| 2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acid | M. smegmatis | 9.66 | [6] |
Based on this data, it is plausible that this compound would exhibit some level of antimicrobial activity, which would need to be confirmed experimentally.
Anti-inflammatory Activity
The anti-inflammatory properties of cinnamic acid derivatives are often attributed to their ability to inhibit key inflammatory mediators and pathways, such as cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.[8][9]
Table 2: Comparative Anti-inflammatory Activity of Related Compounds
| Compound | Assay | Target | IC₅₀ (µM) | Reference |
| Cinnamic Acid | In vitro | COX-1 | >100 | [10] |
| Cinnamic Acid | In vitro | COX-2 | >100 | [10] |
| Resveratrol (structurally related) | In vitro | COX-1 | 68 | [11] |
| Resveratrol (structurally related) | In vitro | COX-2 | 27 | [11] |
| Fenofibrate (contains a phenoxy moiety) | In vitro | NF-κB inhibition | - | [12] |
Given the structural similarities to compounds known to modulate inflammatory pathways, this compound is a candidate for investigation as an anti-inflammatory agent.
Signaling Pathways and Experimental Workflows
To facilitate reproducible research, clear diagrams of the proposed synthesis and potential biological mechanisms are essential.
Synthesis Workflow
The following diagram illustrates the proposed Perkin reaction for the synthesis of this compound.
Caption: Proposed synthesis workflow for this compound via the Perkin reaction.
Potential Anti-inflammatory Signaling Pathway
The NF-κB signaling pathway is a critical regulator of inflammation and a likely target for cinnamic acid derivatives.[7][8]
Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.
Conclusion and Future Directions
This guide highlights the need for foundational research on this compound. The provided synthetic protocol offers a reproducible starting point for its preparation. The comparative biological data from structural analogs suggests that this compound is a promising candidate for antimicrobial and anti-inflammatory screening. Future studies should focus on:
-
Optimizing and validating a reproducible synthesis for this compound and thoroughly characterizing the compound.
-
Performing in vitro biological assays to determine its antimicrobial spectrum (MIC values) and anti-inflammatory potential (e.g., COX-1/COX-2 inhibition, cytokine production in cell-based assays).
-
Investigating the mechanism of action by exploring its effects on relevant signaling pathways, such as the NF-κB pathway.
-
Conducting in vivo studies in appropriate animal models to assess its efficacy and safety profile if in vitro results are promising.
By establishing a baseline of reproducible data, the scientific community can effectively evaluate the therapeutic potential of this compound.
References
- 1. Perkin reaction - Wikipedia [en.wikipedia.org]
- 2. scienceinfo.com [scienceinfo.com]
- 3. rsc.org [rsc.org]
- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Cinnamic Acid Derivatives and Their Biological Efficacy | Semantic Scholar [semanticscholar.org]
- 6. jetir.org [jetir.org]
- 7. mdpi.com [mdpi.com]
- 8. Knoevenagel Condensation [organic-chemistry.org]
- 9. 2-Propenoic acid, 3-phenyl- | C9H8O2 | CID 8784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] The Knoevenagel Condensation | Semantic Scholar [semanticscholar.org]
- 12. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]
Safety Operating Guide
Proper Disposal of 3-Phenoxyprop-2-enoic Acid: A Guide for Laboratory Professionals
For the safe and compliant disposal of 3-phenoxyprop-2-enoic acid, laboratory personnel should adhere to established hazardous waste management protocols. This involves proper identification, segregation, containment, and labeling of the chemical waste before arranging for its professional disposal.
Researchers, scientists, and drug development professionals must handle this compound, also known as Cinnamic acid[1], with care, not only during its use but also through its final disposal. While specific safety data sheets (SDS) for this compound may vary in the level of detail provided for disposal, general principles of chemical waste management for carboxylic acids are applicable and crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS). The SDS for similar compounds indicates that this compound may cause skin and eye irritation[2][3]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn. All handling of the chemical, including preparation for disposal, should be conducted in a well-ventilated area or a chemical fume hood[3][4].
Step-by-Step Disposal Procedure
-
Waste Identification and Classification: Treat all this compound waste, including contaminated materials, as hazardous chemical waste.[5] This includes unused or expired chemicals, reaction byproducts, and any materials used for spill cleanup.
-
Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[6][7] Incompatible chemicals can react, leading to the generation of heat, gas, or hazardous fumes. It is particularly important to segregate organic acids from bases and oxidizing agents.
-
Containment:
-
Use a designated and compatible waste container, preferably made of high-density polyethylene (HDPE).[8][9] Ensure the container is in good condition, free from leaks, and has a secure, tightly fitting lid.[5]
-
For solid waste, use a clearly labeled container. For solutions, use a liquid waste container. Avoid overfilling containers.[6]
-
-
Labeling: All waste containers must be clearly and accurately labeled.[10] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The date when the waste was first added to the container
-
Any associated hazards (e.g., "Irritant")
-
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[8] This area should be at or near the point of generation and away from general laboratory traffic.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[8][10] Never dispose of this compound down the drain or in the regular trash.[5]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Container Material | High-Density Polyethylene (HDPE) or other compatible plastic is preferred. Glass may be used for acids. | [6][8] |
| Container Labeling | Must include "Hazardous Waste," full chemical name, concentration, date, and hazard information. | [10] |
| Storage Location | Designated Satellite Accumulation Area at or near the point of generation. | [8] |
| Empty Containers | Containers that held acutely hazardous waste may require triple rinsing before disposal. The rinsate must be collected and treated as hazardous waste. | [7] |
Disposal Workflow
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. Synthonix, Inc > 621-82-9 | 3-phenylprop-2-enoic acid [synthonix.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. vumc.org [vumc.org]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling 3-Phenoxyprop-2-enoic acid
Essential Safety and Handling Guide for 3-Phenoxyprop-2-enoic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on safety data for the structurally similar compounds 3-Phenyl-2-propenoic acid (Cinnamic acid) and (2E)-3-[2-(4-iodophenoxy)phenyl]prop-2-enoic acid. It is imperative to treat this compound with at least the same level of caution as these related compounds.
This guide provides essential safety protocols and logistical information for handling this compound in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper management of the chemical.
Personal Protective Equipment (PPE)
Based on the potential hazards associated with similar chemical structures, the following PPE is mandatory when handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against dust particles and potential splashes. Standard safety glasses are not sufficient. |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). - Lab Coat: A standard lab coat should be worn and buttoned. - Clothing: Wear long pants and closed-toe shoes. | To prevent skin contact, which may cause irritation.[1] Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory Protection | A NIOSH-approved respirator should be used when handling the powder outside of a fume hood or in case of inadequate ventilation. | To prevent irritation of the respiratory tract from dust or aerosols.[1] |
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.
2.1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to minimize dust generation and accumulation.[1]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
2.2. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Weighing and Transfer: Conduct all weighing and transfer operations of the solid material within a chemical fume hood to control dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1] Avoid eating, drinking, or smoking in the laboratory.
Storage and Disposal Plan
Proper storage and disposal are critical to prevent accidents and environmental contamination.
3.1. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible substances such as strong oxidizing agents.[1][2]
3.2. Spill Management:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust generation.[1]
-
Collection: Place the spilled material into a suitable, labeled, and closed container for disposal.[1][2]
3.3. Disposal:
-
Dispose of waste and residues in accordance with local, state, and federal regulations. This material and its container may need to be disposed of as hazardous waste.[3]
-
Do not allow the product to enter drains.
Emergency First Aid Procedures
Immediate and appropriate first aid is vital in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Flush the skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Ingestion | Do not induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Visual Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
